Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPKTKTPDVQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260056 | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62208-68-8 | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62208-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
The benzofuro[3,2-d]pyrimidine nucleus represents a class of fused heterocyclic compounds that has garnered significant attention in the field of medicinal chemistry. This scaffold merges the structural features of benzofuran and pyrimidine, two moieties renowned for their diverse pharmacological activities. Benzofuran rings are core components of many naturally occurring and synthetic compounds with a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and is a prevalent feature in numerous therapeutic agents.[1][2]
The fusion of these two systems into the rigid, planar benzofuro[3,2-d]pyrimidine structure creates a unique chemical entity with distinct electronic and steric properties. The specific derivative, This compound , serves as a foundational building block for the synthesis of a multitude of analogs. Its dione functionality provides reactive sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide offers a comprehensive exploration of the core chemical properties, synthesis, reactivity, and therapeutic potential of this scaffold, providing a technical foundation for its application in modern drug discovery.
Molecular Synthesis and Characterization
The synthetic accessibility of a scaffold is paramount to its utility in research and development. This compound can be efficiently prepared through a key cyclization reaction. The primary and most direct route involves the base-mediated intramolecular cyclization of an upstream carbamate precursor.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol details the conversion of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate to the target dione. The causality behind this choice of methodology lies in its efficiency and high atom economy, proceeding through a base-catalyzed ring closure that is generally clean and results in good yields.
Step-by-Step Methodology: [3]
-
Reaction Setup: To a solution of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (1.0 eq., e.g., 114 mg, 0.460 mmol), add a 5% aqueous solution of sodium hydroxide (10.0 eq., e.g., 3.7 mL) and ethanol (e.g., 2.2 mL).
-
Heating: Heat the reaction mixture to reflux for approximately 1 hour. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Precipitation: Upon completion, cool the mixture to room temperature. The product is then precipitated by the careful, dropwise addition of a concentrated acid solution (e.g., 37% HCl) until the solution is acidic. This neutralizes the sodium salt of the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water to remove any inorganic salts, followed by ether to remove residual organic impurities. The resulting this compound is often of sufficient purity for subsequent steps without further purification.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
Thorough characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62208-68-8 | [3] |
| Molecular Formula | C₁₀H₆N₂O₃ | [4] |
| Molecular Weight | 202.17 g/mol | [4] |
| Synonyms | Benzofuro[3,2-d]pyrimidine-2,4-diol |
Table 2: Spectroscopic Data
The structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR data provide a definitive fingerprint of the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 12.03 | s, 1H (N-H) |
| (500 MHz, DMSO-d₆)[3] | 11.43 | s, 1H (N-H) |
| 8.00 | d, J = 7.3 Hz, 1H (Aromatic-H) | |
| 7.75 | d, J = 8.5 Hz, 1H (Aromatic-H) | |
| 7.64 | t, J = 7.3 Hz, 1H (Aromatic-H) | |
| 7.45 | t, J = 7.3 Hz, 1H (Aromatic-H) | |
| ¹³C NMR | 155.5, 154.9 | Carbonyl (C=O) carbons |
| (100 MHz, DMSO-d₆)[3] | 151.3, 133.3, 130.6, 129.8 | Aromatic/olefinic carbons |
| 123.9, 121.6, 117.6, 112.9 | Aromatic/olefinic carbons |
The two singlets at 12.03 and 11.43 ppm in the ¹H NMR spectrum are characteristic of the acidic N-H protons of the pyrimidine-dione ring system, which are exchangeable with D₂O.
Chemical Reactivity and Derivatization Potential
The this compound scaffold is rich in chemical functionality, offering multiple avenues for derivatization. The two secondary amine protons (N1-H and N3-H) are nucleophilic and can be targeted for alkylation or acylation to introduce a wide variety of substituents. These modifications are critical for tuning the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles.
Furthermore, related benzofuro[3,2-d]pyrimidin-4(3H)-one systems demonstrate that the carbonyl group at the 4-position can be converted to a more reactive chloro group using reagents like phosphorus oxychloride (POCl₃).[1][5] This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alcohols, and thiols. This strategy dramatically expands the chemical space accessible from the core scaffold.
Caption: Inhibition of the PKC pathway in C. albicans by scaffold derivatives.
Conclusion and Future Outlook
This compound is a chemically tractable and biologically relevant scaffold. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the construction of diverse chemical libraries. The demonstrated activities of its derivatives in antifungal, anticancer, and antimicrobial applications underscore its significance as a privileged structure in medicinal chemistry.
Future research should focus on exploring novel derivatization strategies to expand the known SAR, employing computational modeling to guide the design of next-generation inhibitors, and investigating a broader range of biological targets. The continued exploration of this versatile scaffold holds considerable promise for the development of new and effective therapeutic agents.
References
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF.
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Semantic Scholar. [Link]
- 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. [Link]
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. [Link]
- Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. PubMed. [Link]
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health (NIH). [Link]
- (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
- (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. [Link]
- Synthesis of novel 1-benzoylhexahydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione.
- Benzofuro[3,2-d]pyriMidine-2,4(1H,3H)
- Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors | Request PDF.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]
- (PDF) Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity.
- 7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. ChemSynthesis. [Link]
Sources
The Benzofuro[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The benzofuro[3,2-d]pyrimidine core, a fused heterocyclic system comprising a benzofuran ring fused to a pyrimidine ring, represents one such scaffold of significant interest. Its rigid, planar structure and the strategic placement of nitrogen and oxygen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a fertile ground for the design of potent and selective therapeutic agents.
This technical guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of the benzofuro[3,2-d]pyrimidine scaffold. We will delve into its synthesis, explore its diverse medicinal chemistry applications with a focus on anticancer and antifungal activities, and elucidate the underlying mechanisms of action. This guide aims to be a valuable resource, fostering a deeper understanding of this promising scaffold and inspiring further innovation in the field.
Synthetic Strategies: Constructing the Benzofuro[3,2-d]pyrimidine Core
The synthesis of the benzofuro[3,2-d]pyrimidine scaffold is a critical aspect of its exploration in medicinal chemistry. Various synthetic routes have been developed, often starting from readily available benzofuran precursors. A common and versatile approach involves the construction of the pyrimidine ring onto a pre-formed 3-aminobenzofuran-2-carboxamide intermediate. This method allows for the introduction of diverse substituents on both the benzofuran and pyrimidine moieties, enabling extensive structure-activity relationship (SAR) studies.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for accessing 2,4-disubstituted benzofuro[3,2-d]pyrimidines.
Caption: General synthetic scheme for 2,4-disubstituted benzofuro[3,2-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of 2-Aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one
This protocol details a common method for the synthesis of the benzofuro[3,2-d]pyrimidin-4(3H)-one core, a key intermediate for further derivatization.[1][2]
Step 1: Synthesis of 3-Amino-2-benzofurancarboxamide
-
A mixture of a substituted phenol and ethyl cyanoacetate is subjected to a cyclization reaction, often under basic conditions, to yield the corresponding ethyl 3-aminobenzofuran-2-carboxylate.
-
The resulting ester is then converted to the amide by treatment with ammonia.
Step 2: Condensation with an Aromatic Aldehyde
-
To a solution of 3-amino-2-benzofurancarboxamide (1 equivalent) in a suitable solvent such as ethanol, add the desired aromatic aldehyde (1 equivalent).[1]
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[1]
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 3: Chlorination and Further Substitution (Optional)
-
The 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one can be converted to the more reactive 4-chloro derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl3).[2]
-
The resulting 4-chloro-2-aryl-benzofuro[3,2-d]pyrimidine is a versatile intermediate that can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide range of substituents at the 4-position.[2]
Medicinal Chemistry Applications: A Scaffold of Diverse Activities
The benzofuro[3,2-d]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for drug discovery. Its derivatives have been investigated for their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.
Anticancer Activity: Targeting the Machinery of Malignancy
A significant body of research has focused on the development of benzofuro[3,2-d]pyrimidine derivatives as anticancer agents.[3][4] These compounds have shown promising activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Mechanism of Action: Inhibition of Protein Kinases
Many benzofuro[3,2-d]pyrimidine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structurally related furo[2,3-d]pyrimidine scaffold has been shown to be a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[6][7] It is plausible that benzofuro[3,2-d]pyrimidine derivatives share a similar mechanism of action.
Caption: Proposed mechanism of action of benzofuro[3,2-d]pyrimidine derivatives as PI3K/Akt pathway inhibitors.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzofuro[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the scaffold.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | HepG2 | >10 | [3] |
| 1b | 4-Methoxyphenyl | H | HepG2 | 5.2 | [3] |
| 1c | 4-Chlorophenyl | H | HepG2 | 2.8 | [3] |
| 2a | Phenyl | 4-Morpholinyl | A549 | 1.5 | [4] |
| 2b | 4-Chlorophenyl | 4-Morpholinyl | A549 | 0.8 | [4] |
Table 1: Anticancer activity of selected benzofuro[3,2-d]pyrimidine derivatives.
From the data presented, several key SAR trends can be observed:
-
Substitution at the 2-position: The presence of an aryl group at the 2-position appears to be crucial for activity. Electron-withdrawing groups, such as a chloro substituent on the phenyl ring (compound 1c ), can enhance potency compared to an unsubstituted phenyl ring (compound 1a ).
-
Substitution at the 4-position: Introduction of a morpholinyl group at the 4-position (compounds 2a and 2b ) generally leads to a significant increase in anticancer activity.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuro[3,2-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Activity: Combating Fungal Pathogens
The emergence of drug-resistant fungal infections poses a significant threat to global health. Benzofuro[3,2-d]pyrimidine derivatives have shown promising antifungal activity against a range of pathogenic fungi, including Candida albicans.[1][13][14][15]
Mechanism of Action: Potential for Novel Targets
The precise mechanism of antifungal action for many benzofuro[3,2-d]pyrimidine derivatives is still under investigation. However, some studies suggest that they may act by disrupting the fungal cell wall or membrane integrity.[14][15] The structural similarity to purines also suggests the possibility of interference with nucleic acid or protein synthesis.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of this scaffold is also influenced by the substitution pattern.
| Compound ID | R1 | R2 | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | Phenyl | H | C. albicans | >100 | [1] |
| 3b | 4-Fluorophenyl | H | C. albicans | 50 | [1] |
| 3c | 2,4-Dichlorophenyl | H | C. albicans | 25 | [1] |
| 4a | Phenyl | Thiol | C. albicans | 12.5 | [13] |
| 4b | 4-Chlorophenyl | Thiol | C. albicans | 6.25 | [13] |
Table 2: Antifungal activity of selected benzofuro[3,2-d]pyrimidine derivatives.
Key observations from the antifungal SAR data include:
-
Aryl Substituents: Similar to the anticancer activity, halogen substitution on the 2-aryl ring tends to improve antifungal potency (compounds 3b and 3c ).
-
4-Position Substitution: The introduction of a thiol group at the 4-position (compounds 4a and 4b ) significantly enhances antifungal activity.
Conclusion and Future Perspectives
The benzofuro[3,2-d]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutic agents. The promising anticancer and antifungal activities, in particular, highlight the potential of this scaffold to address significant unmet medical needs.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by benzofuro[3,2-d]pyrimidine derivatives is crucial for rational drug design and optimization.
-
Expansion of SAR Studies: The synthesis and biological evaluation of a wider range of derivatives with diverse substitution patterns will help to refine the SAR and identify compounds with improved potency and selectivity.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique chemical and biological properties of the benzofuro[3,2-d]pyrimidine scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to combat a range of diseases.
References
- National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2533-2538.
- Request PDF. (n.d.). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- ResearchGate. (n.d.). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin- 4(3 H )-one derivatives.
- Request PDF. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- National Center for Biotechnology Information. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75-86.
- Wu, W. N., Fei, Q., Zhang, Y. L., Ma, M., & Ou Yang, G. P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6682.
- ResearchGate. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- PubMed. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255.
- Request PDF. (n.d.). Benzofuro[3,2- d ]pyrimidines inspired from cercosporamide Ca Pkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration.
- PubMed. (2018). Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. Bioorganic & Medicinal Chemistry, 26(17), 4936-4947.
- MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1157.
- Indian Journal of Pharmaceutical Sciences. (2022). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences, 84(2), 336-346.
- National Center for Biotechnology Information. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2535-2559.
- RSC Publishing. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(36), 25088-25107.
- Asian Journal of Chemistry. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(22), 7911-7914.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- YouTube. (2022).
- National Center for Biotechnology Information. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(36), 25088-25107.
- Graphviz. (n.d.). DOT Language.
- ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.
- PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
- YouTube. (2010). Drawing Lewis Dot Diagrams.
- Graphviz. (2015). Drawing graphs with dot.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8): A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, registered under CAS number 62208-68-8. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Chemical Identity and Structure
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Systematic Name: this compound
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CAS Number: 62208-68-8
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Molecular Formula: C₁₀H₆N₂O₃
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Molecular Weight: 202.17 g/mol
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Chemical Structure:
Image Source: ChemicalBook
The core structure features a fused ring system, integrating a benzofuran moiety with a pyrimidine-dione. This arrangement results in a planar, rigid scaffold with multiple hydrogen bond donors and acceptors, suggesting potential for specific intermolecular interactions critical in drug design and crystal engineering.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following data for this compound was obtained in Dimethyl Sulfoxide (DMSO-d₆), a common solvent for polar heterocyclic compounds.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.03 | singlet | - | N-H (pyrimidine) |
| 11.43 | singlet | - | N-H (pyrimidine) |
| 8.00 | doublet | 7.3 | Aromatic C-H |
| 7.75 | doublet | 8.5 | Aromatic C-H |
| 7.64 | triplet | 7.3 | Aromatic C-H |
| 7.45 | triplet | 7.3 | Aromatic C-H |
Data sourced from ChemicalBook.[1]
Expert Interpretation: The two distinct downfield signals at 12.03 and 11.43 ppm are characteristic of the two N-H protons of the pyrimidine-dione ring, with their acidic nature enhanced by the adjacent carbonyl groups. The aromatic region between 7.45 and 8.00 ppm displays a complex pattern of doublets and triplets, consistent with a substituted benzene ring. The specific coupling constants provide insights into the substitution pattern on the benzofuran component.
¹³C NMR Spectroscopic Data
The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O (pyrimidine) |
| 154.9 | C=O (pyrimidine) |
| 151.3 | Quaternary Carbon (benzofuran-pyrimidine fusion) |
| 133.3 | Aromatic C-H |
| 130.6 | Aromatic C-H |
| 129.8 | Quaternary Carbon (benzofuran) |
| 123.9 | Aromatic C-H |
| 121.6 | Aromatic C-H |
| 117.6 | Quaternary Carbon (benzofuran-pyrimidine fusion) |
| 112.9 | Quaternary Carbon (benzofuran) |
Data sourced from ChemicalBook.[1]
Expert Interpretation: The signals at 155.5 and 154.9 ppm are unequivocally assigned to the two carbonyl carbons of the dione system. The remaining signals in the downfield region correspond to the aromatic and heterocyclic carbons. The presence of four quaternary carbon signals is consistent with the fused ring structure.
Proposed Experimental Protocols for Further Spectroscopic Characterization
To provide a more complete analytical profile, the acquisition of Infrared (IR) and Mass Spectrometry (MS) data is essential. The following are recommended protocols for obtaining this information.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Data Processing: Background subtraction and baseline correction are applied.
Expected Characteristic Absorptions:
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N-H Stretching: 3200-3100 cm⁻¹ (broad, indicative of hydrogen bonding)
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C-H Stretching (Aromatic): 3100-3000 cm⁻¹
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C=O Stretching (Amide/Ureide): 1710-1650 cm⁻¹ (likely two distinct bands)
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C=C Stretching (Aromatic): 1600-1450 cm⁻¹
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C-O-C Stretching (Ether): 1250-1050 cm⁻¹
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: The solution is introduced into the ESI source to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
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Mass Analysis: The ions are analyzed using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Fragmentation Analysis (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Results:
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[M+H]⁺: m/z 203.0451 (calculated for C₁₀H₇N₂O₃⁺)
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[M-H]⁻: m/z 201.0306 (calculated for C₁₀H₅N₂O₃⁻)
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Fragmentation: Key fragmentation pathways would likely involve the loss of CO, HNCO, and cleavage of the benzofuran ring system.
Computational Spectroscopic Prediction
In the absence of experimental IR and complete MS/MS data, computational chemistry offers a powerful predictive tool.
Workflow for Computational Spectroscopy
Caption: Synthetic route to this compound.
This synthetic route is efficient, proceeding via a base-mediated intramolecular cyclization followed by acidification to precipitate the final product.
Conclusion
This technical guide has presented the available ¹H and ¹³C NMR data for this compound and provided expert interpretation. Furthermore, it has outlined robust experimental and computational protocols for acquiring a complete spectroscopic profile, including IR and mass spectrometry data. The provided synthesis information offers a clear pathway for obtaining this valuable heterocyclic compound. This consolidated information serves as a foundational resource for scientists working with this molecular scaffold, enabling more efficient and accurate research and development.
References
Sources
A Technical Guide to the Antitumor Potential of Benzofuro[3,2-d]pyrimidine Derivatives
Abstract
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, fused heterocyclic scaffolds have emerged as particularly fruitful starting points for drug design. The benzofuro[3,2-d]pyrimidine core, a thoughtful amalgamation of the biologically significant benzofuran and pyrimidine rings, represents a "privileged structure" with demonstrated potential for therapeutic intervention in oncology. This technical guide provides an in-depth exploration of this chemical class, synthesizing current knowledge on its chemical synthesis, mechanisms of antitumor action, structure-activity relationships, and the preclinical methodologies used for its evaluation. We will dissect the causal logic behind experimental designs and highlight the key structural features that drive biological activity, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.
Chapter 1: The Benzofuro[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, largely due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. The benzofuro[3,2-d]pyrimidine scaffold is a compelling example of rational drug design, fusing two heterocycles with established pharmacological relevance.
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Benzofuran: This oxygen-containing heterocyclic compound is found in various natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its planar structure and electronic properties make it an effective pharmacophore for interacting with various enzymes and receptors.
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Pyrimidine: As a core component of the nucleobases uracil, thymine, and cytosine, the pyrimidine ring is fundamental to the structure of DNA and RNA. This inherent biological relevance has made pyrimidine analogs, such as 5-fluorouracil, mainstays in chemotherapy for decades. They often act as antimetabolites, interfering with nucleic acid synthesis.
The fusion of these two rings creates a rigid, planar tricyclic system that is isosteric to purine, suggesting a high probability of interacting with ATP-binding sites in key enzymes, particularly protein kinases. Indeed, many fused pyrimidine derivatives have been identified as potent kinase inhibitors.[4][5] The benzofuro[3,2-d]pyrimidine core thus serves as an excellent template for developing targeted anticancer agents, offering multiple positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Chapter 2: Synthetic Strategies for Benzofuro[3,2-d]pyrimidine Derivatives
The efficient synthesis of the benzofuro[3,2-d]pyrimidine core and its derivatives is critical for exploring its therapeutic potential. The most common and versatile approaches typically begin with a substituted 3-aminobenzofuran precursor. These methods allow for the systematic introduction of diversity at various positions on the heterocyclic core.
A prevalent synthetic route involves the cyclization of ethyl 3-aminobenzofuran-2-carboxylate.[5] This multi-step process is adaptable and allows for the introduction of various substituents.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway. The initial step often involves the reaction of the 3-aminobenzofuran starting material with a reagent that will ultimately form the pyrimidine ring. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse amine side chains at the C4 position, a common site for modulating biological activity.
Caption: Generalized synthetic scheme for benzofuro[3,2-d]pyrimidines.
Exemplary Protocol: Synthesis via Condensation and Chlorination
This protocol describes a common method adapted from literature procedures for synthesizing 4-substituted benzofuro[3,2-d]pyrimidine derivatives.[6]
Step 1: Synthesis of 2-Aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one
-
To a solution of 3-amino-2-benzofurancarboxamide (1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrimidinone intermediate. The rationale for using an acid catalyst is to activate the aldehyde carbonyl for nucleophilic attack by the amino group, facilitating the initial condensation.
Step 2: Chlorination of the Pyrimidinone
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Suspend the 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 vol).
-
Reflux the mixture for 2-4 hours. The POCl₃ acts as both a reagent and a solvent, converting the hydroxyl group of the pyrimidinone into a reactive chloro group.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water to remove excess POCl₃, and dry.
Step 3: Nucleophilic Substitution to Introduce Diversity
-
Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent like acetonitrile or dioxane.
-
Add the desired primary or secondary amine (1.2-1.5 eq) and a base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final derivative.
Chapter 3: Mechanisms of Antitumor Action
The antitumor activity of benzofuro[3,2-d]pyrimidine derivatives is primarily attributed to their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis. The structural similarity to purines makes them ideal candidates for targeting the ATP-binding pockets of protein kinases.
Primary Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant body of evidence points towards RTKs as a major target class for these compounds.[4][7] RTKs are cell surface receptors that, upon binding to growth factors, dimerize and autophosphorylate tyrosine residues in their intracellular domain. This initiates downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival. In many cancers, these pathways are constitutively active due to mutations or overexpression of RTKs like EGFR, VEGFR, and PDGFR.
Benzofuro[3,2-d]pyrimidine derivatives can function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase domain and preventing the phosphorylation events necessary for signal propagation. Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the kinase hinge region, stabilizing their position within the active site.[4][8]
Caption: Key positions for SAR on the benzofuro[3,2-d]pyrimidine core.
Summary of In Vitro Activity
The following table summarizes the cytotoxic activity of representative benzofuro[3,2-d]pyrimidine and related furo[2,3-d]pyrimidine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Core Scaffold | Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | Furo[2,3-d]pyrimidine | 4-amino, 2-phenyl | HepG2 (Liver) | 0.70 | [4][8] |
| 12c | Benzofuro[3,2-d]pyrimidine | 4-amino, 2-phenyl | HepG2 (Liver) | >10 | [4] |
| 12c | Benzofuro[3,2-d]pyrimidine | 4-amino, 2-phenyl | HeLa (Cervical) | 38.5 | [4] |
| Compound 3 | Benzofuran[3,2-d]pyrimidine | 2-chloro, 4-(N,N-diethylamino), 8-nitro | A549 (Lung) | Not specified | [9] |
| Compound 3 | Benzofuran[3,2-d]pyrimidine | 2-chloro, 4-(N,N-diethylamino), 8-nitro | K562 (Leukemia) | Not specified | [9] |
Key SAR Insights:
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C4 Position: The nature of the substituent at the C4 position is critical. Small amine groups are frequently found in active compounds, likely forming key hydrogen bonds in the target's active site.
-
C2 Position: Substitution with aryl groups (e.g., a phenyl ring) is a common feature and appears important for activity, potentially through hydrophobic or π-π stacking interactions. [8]* Benzofuran vs. Furan Core: In one study, the simpler furo[2,3-d]pyrimidine derivatives showed greater potency against the HepG2 cell line than their benzofuro[3,2-d]pyrimidine counterparts, suggesting that the additional benzene ring may not always be beneficial for activity against certain targets. [4]This highlights the importance of empirical testing for each target class.
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Benzene Ring Substitution (C8): The introduction of substituents on the benzofuran's benzene ring, such as a nitro group at the C8 position, has been explored to modulate the electronic properties and biological activity of the scaffold. [9]
Chapter 5: Preclinical Evaluation: Methodologies and Protocols
The evaluation of novel anticancer compounds requires a standardized set of experiments to determine their potency, mechanism of action, and potential for further development.
Experimental Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
This is the foundational assay to determine a compound's cytotoxic or cytostatic effect on cancer cells. The principle relies on the cleavage of a tetrazolium salt (like WST-8 in CCK-8 kits) by mitochondrial dehydrogenases in viable cells to produce a colored formazan product, which can be quantified spectrophotometrically.
Objective: To determine the IC₅₀ value of a benzofuro[3,2-d]pyrimidine derivative.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well.
-
Control Wells: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include blank wells with medium only.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well. Incubate for 1-4 hours. The incubation time is critical and should be optimized for the cell line used.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.
-
Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase (e.g., VEGFR-2).
Objective: To determine the IC₅₀ value of a compound against a purified kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or ³³P-ATP, or in a format compatible with fluorescence/luminescence detection).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination & Detection: Stop the reaction. The method of detection depends on the assay format:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Less ATP indicates higher kinase activity. The signal is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value.
Chapter 6: Future Perspectives and Challenges
The benzofuro[3,2-d]pyrimidine scaffold is a promising platform for the development of novel anticancer agents. However, several challenges must be addressed to translate this potential into clinical reality.
-
Improving Pharmacokinetics: A significant hurdle in drug development is achieving favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While a compound may be potent in vitro, poor solubility, rapid metabolism, or low bioavailability can render it ineffective in vivo. Future work must focus on modifying the scaffold to enhance its drug-like properties without sacrificing potency.
-
Enhancing Selectivity: Many early-generation kinase inhibitors target multiple kinases, which can lead to off-target side effects. The next generation of benzofuro[3,2-d]pyrimidine derivatives should be designed for improved selectivity towards specific cancer-driving kinases or kinase mutants to create a wider therapeutic window.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, including secondary mutations in the target kinase. Designing compounds that can inhibit both wild-type and resistant mutant forms of kinases is a critical area of research.
-
Exploring New Targets: While RTKs are a validated target class, the full mechanistic potential of this scaffold may not yet be realized. Unbiased screening and chemoproteomic approaches could identify novel targets for benzofuro[3,2-d]pyrimidine derivatives, potentially uncovering new therapeutic applications.
Chapter 7: Conclusion
Benzofuro[3,2-d]pyrimidine derivatives represent a versatile and potent class of molecules with significant antitumor potential. Their rational design, based on the fusion of two biologically important heterocyclic systems, provides a robust scaffold for targeting key drivers of oncogenesis, most notably receptor tyrosine kinases. Through systematic synthetic exploration, detailed structure-activity relationship studies, and rigorous preclinical evaluation, this chemical class continues to yield promising lead compounds. The ongoing challenge for medicinal chemists is to refine these leads, optimizing their potency, selectivity, and pharmacokinetic profiles to develop next-generation targeted therapies that can make a meaningful impact in the treatment of cancer. The insights and methodologies presented in this guide serve as a foundational resource for advancing this important work.
References
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF. (n.d.). ResearchGate.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 557-565. Taylor & Francis Online.
- Lu, Y.-Z., Zhang, Q.-J., Zhang, Y.-Q., & Zhao, Y.-C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26, 7911-7914.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 557-565. Taylor & Francis Online.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7). Taylor & Francis Online.
- Wu, W.-N., Fei, Q., Zhang, Y.-L., Ma, M., & Ouyang, G.-P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(10), 5831-5833.
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Farhat, J., Alzyoud, L., Jaradat, A., Al-Salahat, A., Al-qudah, M., Al-Omari, B., & Hamad, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. PMC.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. figshare.
- Farhat, J., Alzyoud, L., Jaradat, A., Al-Salahat, A., Al-qudah, M., Al-Omari, B., & Hamad, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. PubMed.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF. (n.d.). ResearchGate.
- Farhat, J., Alzyoud, L., Jaradat, A., Al-Salahat, A., Al-qudah, M., Al-Omari, B., & Hamad, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. MDPI.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC medicinal chemistry, 14(5), 794-819. PMC.
- (PDF) Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (n.d.). ResearchGate.
- Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC advances, 13(28), 19379-19401. PMC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules (Basel, Switzerland), 28(7), 2917. MDPI.
- Eissa, I. H., El-Sayed, M. A.-A., El-henawy, A. A., Eisa, H. M., & Kaeed, E. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947. PubMed.
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Mechanism of Action of Benzofuro[3,2-d]pyrimidine Compounds
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzofuro[3,2-d]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of nucleic acids. This structural mimicry allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly those involved in cellular signaling and proliferation. This guide provides a comprehensive overview of the known mechanisms of action for this versatile class of compounds, with a focus on their potential as anticancer agents. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex interactions.
The Benzofuro[3,2-d]pyrimidine Scaffold: A Platform for Diverse Biological Activity
The fusion of a benzofuran ring with a pyrimidine ring creates a rigid, planar structure that can be readily functionalized at multiple positions. This allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for specific biological targets. The diverse biological activities reported for benzofuro[3,2-d]pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the privileged nature of this scaffold in drug discovery.[1][2]
Key Mechanisms of Action in Oncology
The primary therapeutic application of benzofuro[3,2-d]pyrimidine compounds investigated to date is in the field of oncology. Several distinct mechanisms of action have been identified, highlighting the multifaceted approach by which these compounds can combat cancer.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
A significant breakthrough in the application of benzofuro[3,2-d]pyrimidines has been the development of potent PARP-1 inhibitors.[3] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[3] In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately, synthetic lethality.
Benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.[3] This inhibition prevents the recruitment of other DNA repair proteins to the site of damage, leading to the persistence of single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into more lethal double-strand breaks, which cannot be efficiently repaired in cancer cells with compromised homologous recombination, triggering apoptosis.[3]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), and the test benzofuro[3,2-d]pyrimidine compounds.
-
Procedure:
-
Coat a 96-well plate with streptavidin.
-
Add a reaction mixture containing recombinant PARP-1, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for the PARP-ylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PARP antibody to detect the PARP-ylated enzyme.
-
Add a secondary antibody-HRP conjugate.
-
Add a colorimetric substrate for HRP and measure the absorbance to quantify PARP-1 activity.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP-1 activity.
Modulation of Receptor Tyrosine Kinases (RTKs)
Several studies have suggested that benzofuro[3,2-d]pyrimidine derivatives can act as inhibitors of receptor tyrosine kinases (RTKs).[4][5] RTKs are cell surface receptors that play a pivotal role in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.
The specific RTKs targeted by benzofuro[3,2-d]pyrimidines are still under investigation, with molecular docking studies suggesting potential interactions.[4][5] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase domain of the RTK. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by Benzofuro[3,2-d]pyrimidine Compounds.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a hallmark of many cancers.[6][7][8] Furo[2,3-d]pyrimidines, structurally related to benzofuro[3,2-d]pyrimidines, have been identified as dual PI3K/Akt inhibitors, suggesting that the benzofuro scaffold may also target this critical pathway.[9]
Benzofuro[3,2-d]pyrimidine compounds may act as ATP-competitive inhibitors of PI3K and/or Akt. By blocking the activity of these key kinases, they can effectively shut down the entire downstream signaling cascade. This leads to the inhibition of protein synthesis, cell cycle progression, and cell growth, and can also induce apoptosis.
Caption: Putative Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer properties, some benzofuro[3,2-d]pyrimidine derivatives have demonstrated promising antimicrobial and anti-inflammatory activities.[1][2]
Antimicrobial Mechanism of Action
The exact mechanism of antimicrobial action is not yet fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The lipophilic nature of the benzofuro[3,2-d]pyrimidine core may facilitate its passage through the bacterial cell wall.[1]
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways. Further research is needed to pinpoint the specific molecular targets responsible for these effects.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of selected benzofuro[3,2-d]pyrimidine compounds against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 19c | PARP-1 | SK-OV-3 | 4.98 | [3] |
| 4a | Not Specified | HepG2 | 0.70 | [4][5] |
| Various | Not Specified | A549, K562 | Active | [10] |
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The ability of these compounds to target multiple key signaling pathways, including DNA repair and cell proliferation cascades, underscores their potential for broad-spectrum anticancer activity.
Future research should focus on:
-
Elucidating specific kinase targets: Identifying the precise receptor tyrosine kinases and other kinases inhibited by these compounds will be crucial for rational drug design and understanding potential off-target effects.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the benzofuro[3,2-d]pyrimidine core will help in optimizing potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: Validating the anticancer efficacy and safety of lead compounds in preclinical animal models is a critical next step.
-
Exploring synergistic combinations: Investigating the potential of benzofuro[3,2-d]pyrimidine derivatives in combination with other anticancer agents could lead to more effective treatment strategies.
The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases.
References
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). Bioorganic Chemistry, 139, 106759. [Link]
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025).
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (n.d.). Semantic Scholar. [Link]
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF. (2022).
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF. (2025).
- Lu, Y.-Z., Zhang, Q.-J., Zhang, Y.-Q., & Zhao, Y.-C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. [Link]
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]
- El-Damasy, A. K., Lee, J.-A., Lee, S.-Y., & Keum, Y.-S. (2025).
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid... (n.d.). Ingenta Connect. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & El-Messery, S. M. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(2), 1-25. [Link]
- Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. (2024). Current Medicinal Chemistry. [Link]
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 153, 107867. [Link]
- Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. (2015). Acta Poloniae Pharmaceutica, 72(3), 471-482. [Link]
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016).
- List of reported lead synthetic compounds targeting mTOR, PI3K, and Akt signaling pathway in various skin cancers. (n.d.).
- Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 210-236. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & El-Messery, S. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione as a Putative PARP-1 Inhibitor
This guide provides a comprehensive technical overview of the benzofuro[3,2-d]pyrimidine scaffold, with a specific focus on Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, as a promising class of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for researchers, medicinal chemists, and drug development professionals.
Introduction: The Critical Role of PARP-1 in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone enzyme in the cellular response to DNA damage.[1][2][3] Upon detection of DNA single-strand breaks (SSBs), PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[3][4][5] This PARylation event acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[2][5]
Given its central role, inhibiting PARP-1 has emerged as a powerful strategy in cancer therapy.[2][6] In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP-1 leads to a synthetic lethality.[7][8] Unrepaired SSBs accumulate and are converted into toxic DSBs during replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[3][9] This has led to the successful development and FDA approval of several PARP-1 inhibitors, including Olaparib, Rucaparib, and Niraparib.[2]
The exploration of novel heterocyclic scaffolds that can effectively and selectively inhibit PARP-1 remains a high-priority area in drug discovery to overcome resistance and improve therapeutic outcomes.[6][10] The benzofuro[3,2-d]pyrimidine core represents one such promising scaffold.
The Benzofuro[3,2-d]pyrimidine Scaffold: A Privileged Structure
The benzofuro[3,2-d]pyrimidine framework is a rigid, planar heterocyclic system that presents multiple points for chemical modification, making it an attractive starting point for inhibitor design. While direct studies on this compound as a PARP-1 inhibitor are not yet prevalent in the literature, compelling evidence from closely related analogs strongly supports its potential.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound provides a straightforward and efficient route to the core structure, enabling the generation of derivatives for screening and optimization. A typical laboratory-scale synthesis is as follows:[11]
Protocol 1: Synthesis of this compound [11]
-
Reaction Setup: To a solution of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (1.0 eq.), add a 5% aqueous solution of Sodium Hydroxide (10.0 eq.) and Ethanol.
-
Reflux: Heat the reaction mixture to reflux for 1 hour.
-
Precipitation: After cooling the mixture to room temperature, acidify with concentrated Hydrochloric Acid (HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid sequentially with water and diethyl ether.
-
Purity: The resulting this compound is typically of sufficient purity for subsequent use without further purification.
Characterization data for the final product includes 1H-NMR and 13C-NMR spectroscopy to confirm the structure.[11]
Rationale for PARP-1 Inhibition
The primary rationale for investigating this scaffold stems from research on derivatives of the closely related benzofuran[3,2-d]pyrimidine-4(3H)-one. Studies have shown that by introducing specific side chains, such as thiosemicarbazone analogs, potent and selective PARP-1 inhibitors can be developed.[1][6] These findings suggest that the benzofuro[3,2-d]pyrimidine core can be effectively accommodated within the NAD+ binding pocket of the PARP-1 catalytic domain.
Mechanism of PARP-1 Inhibition
PARP inhibitors primarily function through two interconnected mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: The inhibitor, mimicking the nicotinamide portion of NAD+, occupies the catalytic pocket of PARP-1.[3][9] This competitive binding prevents the synthesis of PAR chains, thereby halting the recruitment of downstream DNA repair factors.[9]
-
PARP Trapping: This is considered a more cytotoxic mechanism.[9] Some inhibitors not only block catalysis but also stabilize the interaction of the PARP-1 protein with DNA at the site of damage.[4][9] These trapped PARP-DNA complexes are significant obstacles to DNA replication, leading to the formation of DSBs and subsequent cell death, particularly in HR-deficient cells.[9]
The following diagram illustrates the central role of PARP-1 in DNA repair and the points of intervention for inhibitors.
Structure-Activity Relationship (SAR) of the Scaffold
Analysis of published benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives provides crucial insights for guiding the design of new inhibitors based on the dione core.[1][6] A key study synthesized a series of compounds and evaluated their inhibitory activity against PARP-1 and PARP-2, as well as their anti-proliferative effects on cancer cell lines.
Table 1: Biological Activity of Key Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
| Compound | PARP-1 IC₅₀ (μM) | PARP-2 IC₅₀ (μM) | Selectivity (PARP-2/PARP-1) |
| Olaparib | 0.041 | 0.028 | 0.68 |
| 19b | 0.035 | 1.98 | 56.57 |
| 19c | 0.026 | 2.22 | 85.19 |
| Data sourced from Bioorganic Chemistry, 2023.[1] |
The data reveals several key points:
-
Potency: Modifications to the benzofuran[3,2-d]pyrimidine scaffold can yield compounds (e.g., 19c) with greater potency against PARP-1 than the clinical drug Olaparib.[1]
-
Selectivity: Unlike Olaparib, compounds 19b and 19c demonstrated significant selectivity for PARP-1 over PARP-2.[1] This is a desirable characteristic, as inhibiting PARP-2 may be associated with certain toxicities.[12]
-
Mechanism: Further studies showed that compound 19c could effectively inhibit the repair of DNA single-strand breaks, leading to an aggravation of double-strand breaks and promotion of apoptosis via the mitochondrial pathway.[1]
These results strongly suggest that the benzofuro[3,2-d]pyrimidine core is an excellent starting point for developing potent and selective PARP-1 inhibitors. Future work should focus on synthesizing derivatives of the 2,4-dione scaffold to explore its potential fully.
Experimental Evaluation Protocols
Validating a novel compound as a PARP-1 inhibitor requires a multi-step approach, beginning with biochemical assays and progressing to cell-based and potentially in vivo models.
In Vitro PARP-1 Enzymatic Assay
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified PARP-1. Several formats are available, including colorimetric, fluorometric, and chemiluminescent assays.[13][14]
Protocol 2: General Protocol for a PARP-1 Chemiluminescent Assay [14]
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound derivatives) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Reaction Initiation: Add a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature to allow the PARylation reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP (which binds to the biotinylated PAR chains).
-
After another wash, add a chemiluminescent substrate.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to PARP-1 activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for PAR Levels
To confirm that the inhibitor is active within a cellular context, a Western blot can be performed to measure the levels of PARylation in cells treated with a DNA-damaging agent.
Protocol 3: Western Blot for Cellular PARP-1 Activity [15]
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line like SK-OV-3) and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent, such as 200 µM hydrogen peroxide (H₂O₂), for 10 minutes to robustly activate PARP-1.[15]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A strong PAR signal in the H₂O₂-only treated sample and a dose-dependent reduction in the signal in inhibitor-treated samples indicate effective cellular PARP-1 inhibition.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation PARP-1 inhibitors. Evidence from benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives demonstrates that this chemical class can produce compounds with superior potency and selectivity over existing clinical drugs.[1]
The core molecule, this compound, is readily synthesizable and serves as an ideal starting point for a dedicated medicinal chemistry program.[11] Future research should focus on:
-
Synthesis and Screening: A library of derivatives based on the 2,4-dione core should be synthesized and screened for PARP-1 inhibitory activity.
-
Structural Biology: Co-crystallization of lead compounds with the PARP-1 catalytic domain will elucidate the precise binding mode and guide rational drug design.
-
Cellular and In Vivo Studies: Promising candidates must be evaluated in a panel of cancer cell lines, particularly those with known DNA repair deficiencies, and subsequently advanced into preclinical in vivo models of cancer.
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this exciting class of molecules.
References
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- ResearchGate. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors.
- Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- ResearchGate. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit.
- ResearchGate. (n.d.). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- PubMed. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition.
- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- National Institutes of Health. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
- National Institutes of Health. (2013). Structural Implications for Selective Targeting of PARPs.
- ResearchGate. (n.d.). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- National Institutes of Health. (n.d.). Mechanism of PARP inhibitor resistance and potential overcoming strategies.
- MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
- ResearchGate. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors.
- PubMed. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration.
- National Institutes of Health. (n.d.). PARP1: Structural Insights and Pharmacological Targets for Inhibition.
- Google Patents. (n.d.). US20210052632A1 - Selective parp1 inhibitors to treat cancer.
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 62208-68-8 [chemicalbook.com]
- 12. US20210052632A1 - Selective parp1 inhibitors to treat cancer - Google Patents [patents.google.com]
- 13. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Vanguard of Precision Oncology: A Technical Guide to the Kinase Inhibitory Activities of Benzofuro[3,2-d]pyrimidine Analogs
Abstract
The benzofuro[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating potent and often selective inhibitory activity against a range of protein kinases implicated in oncogenesis and other proliferative disorders. As structural mimics of the purine core of adenosine triphosphate (ATP), these compounds effectively compete for the kinase ATP-binding site, disrupting downstream signal transduction cascades that are critical for tumor cell growth, survival, and angiogenesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of benzofuro[3,2-d]pyrimidine analogs as kinase inhibitors. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this knowledge in a research setting.
Introduction: The Rationale for Targeting Kinases with Benzofuro[3,2-d]pyrimidines
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinases are central nodes in signaling pathways that govern cellular processes such as proliferation, differentiation, apoptosis, and motility.[1] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[2]
The benzofuro[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system of ATP.[1] This structural similarity allows for the rational design of competitive inhibitors that occupy the ATP-binding cleft of kinases. The fused benzofuran ring system offers a rigid and planar scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the inhibitory activity of this class of compounds against several key oncogenic kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K), as well as Bruton's tyrosine kinase (Btk).
Synthetic Strategies for Benzofuro[3,2-d]pyrimidine Analogs
The synthesis of the benzofuro[3,2-d]pyrimidine core can be achieved through several routes, typically involving the construction of the pyrimidine ring onto a pre-formed benzofuran precursor. A common and versatile method begins with 3-amino-2-benzofurancarboxamide.[3][4]
General Synthetic Scheme:
A widely employed synthetic route involves the condensation of 3-amino-2-benzofurancarboxamide with an appropriate aldehyde in the presence of an acid catalyst to form the 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine. Subsequent chlorination at the 4-position, typically with phosphorus oxychloride (POCl₃), yields a reactive intermediate that can be further functionalized through nucleophilic substitution with various amines or other nucleophiles to generate a library of 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives.[3]
Caption: General synthetic route for 2,4-disubstituted benzofuro[3,2-d]pyrimidines.
Mechanism of Action and Key Kinase Targets
Benzofuro[3,2-d]pyrimidine analogs exert their inhibitory effects by competing with ATP for the kinase active site. The specific interactions with amino acid residues within this site dictate the potency and selectivity of the inhibitor.
Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.[6][7] Benzofuran-containing compounds have demonstrated significant EGFR tyrosine kinase inhibitory activity.[8]
Caption: Inhibition of the EGFR signaling pathway by benzofuro[3,2-d]pyrimidine analogs.
Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] The VEGF/VEGFR signaling pathway is a key driver of this process.[10][11] Specifically, VEGFR-2 is a major transducer of angiogenic signals.[10][12] Benzofuran derivatives have been successfully developed as potent VEGFR-2 inhibitors.[13][14][15]
Caption: Inhibition of the VEGFR-2 signaling pathway in angiogenesis.
Phosphoinositide 3-kinase (PI3K) and Bruton's Tyrosine Kinase (Btk)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.[15][16][17][18] Btk is a non-receptor tyrosine kinase crucial for B-cell development and activation, and is a validated target in B-cell malignancies.[19][20][21] Benzofuro[3,2-b]pyridin-2(1H)-one derivatives, structurally related to the benzofuro[3,2-d]pyrimidine scaffold, have been identified as dual inhibitors of Btk and PI3Kδ.[16]
Caption: Dual inhibition of the Btk and PI3K signaling pathways.
Structure-Activity Relationship (SAR) Analysis
The kinase inhibitory profile of benzofuro[3,2-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency and selectivity.[10][19]
| Position | Substitution | Effect on Activity | Target Kinase(s) | Reference |
| C2 | Aryl groups (e.g., phenyl, substituted phenyl) | Generally required for potent activity. Substituents on the aryl ring can modulate potency and selectivity. | EGFR, VEGFR, PI3K | [8],[14] |
| C4 | Amino groups, substituted anilines | Crucial for interaction with the hinge region of the kinase ATP-binding site. Small, flexible linkers can enhance potency. | EGFR, VEGFR | [8] |
| Benzofuran Ring | Halogenation (e.g., Br, Cl) | Can increase potency through favorable hydrophobic interactions.[10] | General Kinases | [10] |
Note: This table is a generalized summary. Specific SAR is highly dependent on the target kinase.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following protocol describes a robust and widely used luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds. This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2][13][22]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[1][13][23]
Materials and Reagents
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3Kα)
-
Kinase-specific substrate peptide
-
ATP
-
Benzofuro[3,2-d]pyrimidine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each benzofuro[3,2-d]pyrimidine analog in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.[1]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically for each specific kinase.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
Conclusion and Future Directions
Benzofuro[3,2-d]pyrimidine analogs have emerged as a highly promising class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of potency, selectivity, and drug-like properties. The data summarized in this guide underscores the importance of this scaffold in targeting key oncogenic signaling pathways, including those driven by EGFR, VEGFR, and PI3K.
Future research in this area will likely focus on several key aspects:
-
Improving Kinase Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant forms of kinases that confer resistance to existing therapies.
-
Exploring Novel Kinase Targets: Screening benzofuro[3,2-d]pyrimidine libraries against a broader range of the human kinome to identify novel therapeutic opportunities.
-
In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.
By leveraging the foundational knowledge and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the benzofuro[3,2-d]pyrimidine scaffold in the ongoing pursuit of precision medicines for cancer and other diseases.
References
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ.Bioorganic & Medicinal Chemistry, [Link]
- Simplified schematic diagram of the EGFR signaling pathway depicting...
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- VEGF Signaling P
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.PMC - PubMed Central, [Link]
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study.PMC - NIH, [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- A comprehensive pathway map of epidermal growth factor receptor signaling.PMC, [Link]
- BTK Signaling in B Cell Differentiation and Autoimmunity.Semantic Scholar, [Link]
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)...
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.RSC Publishing, [Link]
- EGF/EGFR Signaling Pathway.
- VEGF/VEGFR axis and related signaling pathways in the angiogenesis...
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
- Signaling pathways involving BTK in B cells. BTK is activated...
- VEGFR2 (KDR) Kinase Assay Kit.BPS Bioscience, [Link]
- Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective.AACR Journals, [Link]
- Role of BTK in B-cell signaling. Overview of BCR signaling and other...
- Assay in Summary_ki.BindingDB, [Link]
- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas.PMC, [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.BindingDB, [Link]
- Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis.PubMed Central, [Link]
- Assay in Summary_ki.BindingDB, [Link]
- Chemi-Verse BTK Kinase Assay Kit.BPS Bioscience, [Link]
- In vitro JAK kinase activity and inhibition assays.PubMed - NIH, [Link]
- File:EGFR signaling p
- In vitro kinase assay.Protocols.io, [Link]
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- PI3K/AKT/mTOR p
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative.
- How Does a Biochemical Kinase Assay Work?.BellBrook Labs, [Link]
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- VEGFR2 (KDR) Kinase Assay Kit.BPS Bioscience, [Link]
Sources
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. promega.de [promega.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. BTK Signaling in B Cell Differentiation and Autoimmunity. | Semantic Scholar [semanticscholar.org]
- 20. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
The Architecture of Specificity: A Technical Guide to the Discovery of Novel Benzofuro[3,2-d]pyrimidine-Based Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of targeted therapies in oncology and beyond has illuminated the critical role of protein kinases as master regulators of cellular signaling. Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Within the vast landscape of kinase inhibitors, the benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure, offering a unique combination of synthetic tractability and potent, selective kinase inhibition. This in-depth technical guide provides a comprehensive exploration of the discovery and development of novel benzofuro[3,2-d]pyrimidine-based kinase inhibitors, from rational design and synthesis to rigorous biological evaluation and in vivo efficacy. Authored from the perspective of a seasoned application scientist, this document eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, providing field-proven insights to guide researchers in this dynamic area of drug discovery.
Introduction: The Rationale for Targeting Kinases with the Benzofuro[3,2-d]pyrimidine Scaffold
Protein kinases, comprising a superfamily of over 500 enzymes, catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs a myriad of cellular processes, including growth, proliferation, differentiation, and apoptosis. Aberrant kinase activity is a well-established driver of oncogenesis, making kinase inhibitors a cornerstone of modern cancer therapy.
The benzofuro[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental building block of ATP. This inherent structural mimicry provides a compelling starting point for the design of ATP-competitive kinase inhibitors. The fused benzofuran and pyrimidine ring system offers a rigid scaffold that can be strategically decorated with various substituents to achieve high-affinity binding to the ATP pocket of target kinases. Furthermore, the synthetic versatility of this heterocycle allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide will focus on the inhibition of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR), by novel benzofuro[3,2-d]pyrimidine derivatives.
Synthetic Strategies: Building the Benzofuro[3,2-d]pyrimidine Core and its Derivatives
The successful development of a novel kinase inhibitor series hinges on a robust and flexible synthetic strategy. The following section details a generalized, multi-step synthesis of the benzofuro[3,2-d]pyrimidine scaffold, which serves as a versatile platform for the introduction of chemical diversity.
Core Scaffold Synthesis: A Step-by-Step Protocol
The synthesis of the benzofuro[3,2-d]pyrimidine core typically commences with a substituted salicylonitrile, which undergoes a series of transformations to construct the fused heterocyclic system.
Step 1: Synthesis of 3-Amino-2-cyanobenzofuran
-
Reaction: A substituted salicylonitrile is reacted with an α-halo ketone (e.g., chloroacetonitrile) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Rationale: This reaction proceeds via a nucleophilic substitution of the halide by the phenoxide, followed by an intramolecular cyclization to form the benzofuran ring. The choice of base and solvent is critical for achieving a good yield and minimizing side reactions.
Step 2: Cyclization to Benzofuro[3,2-d]pyrimidin-4-amine
-
Reaction: The 3-amino-2-cyanobenzofuran intermediate is heated with formamide or a similar reagent that can provide the necessary atoms for the pyrimidine ring.
-
Rationale: This cyclization reaction forms the pyrimidine ring, yielding the core benzofuro[3,2-d]pyrimidine scaffold. The high temperature is necessary to drive the reaction to completion.
Step 3: Conversion to 4-Chlorobenzofuro[3,2-d]pyrimidine
-
Reaction: The benzofuro[3,2-d]pyrimidin-4-amine is converted to the corresponding 4-oxo derivative via hydrolysis, which is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
-
Rationale: The 4-chloro substituent is a key reactive handle that allows for the introduction of various nucleophiles at this position, which is crucial for exploring the SAR and optimizing the inhibitor's properties.[3]
Step 4: Nucleophilic Substitution to Introduce Diversity
-
Reaction: The 4-chlorobenzofuro[3,2-d]pyrimidine is reacted with a variety of nucleophiles, such as anilines, amines, or alcohols, often in the presence of a base or under acidic conditions, to generate a library of derivatives.[4][5]
-
Rationale: This step is the cornerstone of generating a diverse library of compounds for screening. The choice of nucleophile is guided by the desired interactions with the target kinase's ATP-binding site. For instance, substituted anilines are often employed to form hydrogen bonds with the hinge region of the kinase.
Caption: Generalized synthetic workflow for benzofuro[3,2-d]pyrimidine-based kinase inhibitors.
Biological Evaluation: A Multi-tiered Approach to Identifying Potent and Selective Inhibitors
The identification of promising lead compounds requires a systematic and rigorous biological evaluation process. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and culminating in in vivo studies to evaluate efficacy and pharmacokinetic properties.
In Vitro Kinase Inhibition Assays: Quantifying Potency
The primary goal of the initial screening is to determine the concentration at which a compound inhibits 50% of the target kinase's activity (IC₅₀). This is typically achieved using a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.
Detailed Protocol: VEGFR-2 Kinase Assay
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).[6][7]
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the benzofuro[3,2-d]pyrimidine compounds to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to the test and positive control wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[7]
-
Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining. Read the luminescence using a microplate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Similar protocols are employed for other kinases such as EGFR and PI3K, with appropriate modifications to the enzyme, substrate, and buffer conditions.[8][9][10]
Cell-Based Assays: Assessing Cellular Efficacy
While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore crucial for evaluating a compound's ability to inhibit the target kinase within a living cell and to assess its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuro[3,2-d]pyrimidine compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A tiered screening approach for identifying lead benzofuro[3,2-d]pyrimidine kinase inhibitors.
Structure-Activity Relationship (SAR) Studies: The Art of Molecular Optimization
SAR studies are the cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure influences biological activity. The goal is to identify key structural features that contribute to potency and selectivity, and to use this knowledge to design improved inhibitors.
Key Structural Modifications and Their Impact on Kinase Inhibition
The following table summarizes the general SAR trends observed for benzofuro[3,2-d]pyrimidine-based kinase inhibitors targeting EGFR, PI3K, and VEGFR.
| Position of Substitution | General Effect on Activity | Rationale for Modification |
| C2-Position | Introduction of small alkyl or aryl groups can enhance potency. | These groups can occupy a hydrophobic pocket in the ATP-binding site, increasing binding affinity. |
| C4-Position | Substitution with substituted anilines is often crucial for high potency. | The aniline moiety can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors.[14] |
| Benzofuran Ring | Substitution with electron-withdrawing or electron-donating groups can modulate potency and selectivity. | These modifications can alter the electronic properties of the scaffold and influence its interaction with specific amino acid residues in the kinase domain. |
Table 1: General Structure-Activity Relationship Trends for Benzofuro[3,2-d]pyrimidine Kinase Inhibitors
Case Study: Optimizing EGFR Inhibition
In the development of EGFR inhibitors, a common strategy is to introduce a substituent at the 4-position of the pyrimidine ring that can interact with the "gatekeeper" residue (threonine 790). For example, the introduction of a bulky group can sterically hinder the binding of ATP while still allowing the inhibitor to bind, leading to increased potency. Furthermore, modifications to the aniline moiety at the C4-position can be used to target specific mutations in EGFR, such as the T790M resistance mutation.[14]
In Vivo Efficacy and Pharmacokinetic Profiling: From the Bench to Preclinical Models
Promising lead compounds identified through in vitro and cell-based assays must be evaluated in vivo to assess their efficacy in a more physiologically relevant setting and to determine their pharmacokinetic (PK) profile.
Xenograft Models for Efficacy Evaluation
Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the antitumor activity of novel drug candidates.[12][15] The efficacy of a benzofuro[3,2-d]pyrimidine-based kinase inhibitor would be assessed by administering the compound to tumor-bearing mice and monitoring tumor growth over time compared to a vehicle-treated control group.
Pharmacokinetic Studies: Understanding ADME Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11][16] These studies provide critical information on parameters such as oral bioavailability, plasma clearance, and half-life, which are crucial for determining the appropriate dosing regimen for clinical trials.
Table 2: Representative Inhibitory Activities of Fused Pyrimidine Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |
| Benzofuro[3,2-b]pyridin-2(1H)-one | Btk | 139 nM | - | [17] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 275 nM | - | [17] |
| Furo[2,3-d]pyrimidine | PI3Kα/β | 0.175 / 0.071 µM | - | [18][19] |
| Furo[2,3-d]pyrimidine | AKT | 0.411 µM | - | [18][19] |
| Furo[2,3-d]pyrimidine | - | 1.51 µM (GI₅₀) | HS 578T | [18][19] |
| Pyrrolo[3,2-d]pyrimidine | EGFR/ErbB2 | 5.7-9.5 nM / 2.1-4.1 nM | - | [20] |
| Furo[2,3-d]pyrimidine | c-Met | 35.7 nM | BaF3-TPR-Met | [21] |
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and amenability to structural modification allow for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The in-depth technical guide presented here provides a comprehensive framework for the discovery and development of these compounds, from initial design and synthesis to rigorous biological evaluation.
Future research in this area will likely focus on several key aspects. The development of more selective inhibitors that can target specific kinase isoforms or mutant forms will be crucial for minimizing off-target effects and overcoming drug resistance. Additionally, the exploration of novel substitution patterns on the benzofuro[3,2-d]pyrimidine core may lead to the discovery of inhibitors with unique mechanisms of action, such as allosteric inhibitors. Finally, the use of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will play an increasingly important role in guiding the rational design of next-generation benzofuro[3,2-d]pyrimidine-based kinase inhibitors.
References
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate.
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate.
- Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. National Institutes of Health.
- Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online.
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. National Institutes of Health.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Royal Society of Chemistry.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Synfacts. 2012;2012(01):0088-0088.
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Institutes of Health.
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. National Institutes of Health.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health.
- 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. National Institutes of Health.
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. 2014;26(23):7911-7914.
- Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. ResearchGate.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry.
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 11. chemrxiv.org [chemrxiv.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Antimicrobial and Antifungal Properties of Benzofuro[3,2-d]pyrimidines
Abstract
The emergence of multidrug-resistant microbial and fungal pathogens represents a critical and escalating threat to global public health. This situation has catalyzed intensive research into novel heterocyclic scaffolds with therapeutic potential. Among these, the fused benzofuro[3,2-d]pyrimidine system has garnered significant attention. This bicyclic structure, integrating the pharmacologically significant benzofuran and pyrimidine rings, serves as a versatile backbone for the development of potent antimicrobial and antifungal agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of benzofuro[3,2-d]pyrimidine derivatives. We will delve into the causal mechanisms behind synthetic strategies, detail robust protocols for biological screening, and explore how specific structural modifications influence efficacy against a spectrum of bacterial and fungal strains.
The Strategic Fusion: Why Benzofuro[3,2-d]pyrimidines?
The power of the benzofuro[3,2-d]pyrimidine scaffold lies in the synergistic combination of its constituent heterocycles.
-
Benzofuran Core: This moiety is a fundamental structural unit in numerous biologically active natural and synthetic compounds.[1] It is recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] Its relative planarity and lipophilicity facilitate intercalation with biological macromolecules and passage through cellular membranes.
-
Pyrimidine Ring: As a core component of nucleobases, the pyrimidine ring is of paramount importance in biological systems. Its derivatives are known to exhibit diverse bioactivities, including antimicrobial, antiviral, and anticancer effects.[3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, crucial for binding to enzyme active sites.
The fusion of these two rings creates a rigid, planar system with a unique electronic distribution, making it an excellent candidate for interacting with various biological targets. Research has demonstrated that this fused system can serve as a platform for developing agents active against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[3][4]
Synthesis of the Benzofuro[3,2-d]pyrimidine Core
A common and effective strategy for constructing the benzofuro[3,2-d]pyrimidine skeleton involves the cyclocondensation of a functionalized benzofuran precursor. A key starting material is often 3-amino-2-benzofurancarboxamide . The following diagram and protocol outline a representative synthetic pathway.
Caption: General synthetic scheme for benzofuro[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of 2,4-Disubstituted Benzofuro[3,2-d]pyrimidines
This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]
Step 1: Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine
-
In a round-bottom flask, suspend 3-amino-2-benzofurancarboxamide (1.0 eq.) in ethanol.
-
Add the desired aromatic aldehyde (1.0 eq.) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl). The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial condensation with the amino group.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.
-
Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Self-Validation: Confirm the structure using IR spectroscopy (presence of amide C=O and C=N stretches) and ¹H NMR.
Step 2: Synthesis of 4-Chloro-2-aryl-benzofuro[3,2-d]pyrimidine
-
Place the product from Step 1 (1.0 eq.) in a flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) (excess, ~5-10 eq.), which serves as both the reagent and solvent. This reaction converts the relatively unreactive hydroxyl group of the pyrimidone tautomer into a highly reactive chloro group, an excellent leaving group.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
The solid product precipitates. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Self-Validation: Characterize the product using Mass Spectrometry to confirm the incorporation of chlorine (isotopic pattern) and NMR.
Step 3: Synthesis of 2,4-Disubstituted Derivatives
-
Dissolve the 4-chloro derivative from Step 2 (1.0 eq.) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., a secondary amine, aniline, or thiol) (1.1-1.5 eq.).
-
If the nucleophile is an amine salt, add a base like triethylamine (TEA) to liberate the free amine.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography to yield the final compound.
-
Self-Validation: Obtain full characterization data: ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm the final structure and ensure purity >95%.
Antimicrobial and Antifungal Activity
Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been screened against a variety of pathogenic microbes. The biological activity is highly dependent on the nature and position of substituents on the core structure.
Structure-Activity Relationship (SAR) Insights
Analysis of various synthesized series reveals key trends that guide the rational design of more potent derivatives.
Caption: Key structure-activity relationships for benzofuro[3,2-d]pyrimidines.
-
Substituents at the C2-position: The nature of the aryl ring at the C2 position is a critical determinant of activity. The presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), on this phenyl ring often leads to enhanced antibacterial and antifungal activity.[3] This may be due to increased lipophilicity, which aids in cell membrane penetration, or through specific electronic interactions with the target site.
-
Substituents at the C4-position: The 4-chloro intermediate is a versatile precursor for introducing various functionalities. Replacing the chlorine with different nucleophiles, such as substituted anilines or aliphatic amines, has yielded compounds with significant activity.
-
Substituents on the Benzofuran Ring: Modifications to the benzofuran part of the scaffold, such as the introduction of a bromine atom, have also been explored and shown to modulate biological activity.[1]
Quantitative Data Summary
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for selected benzofuro[3,2-d]pyrimidine derivatives against common pathogens.
| Compound ID | C2-Aryl Substituent | C4-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 4e | 4-Fluorophenyl | -OH | - | - | - | [3] |
| 4g | 4-Bromophenyl | -OH | - | - | - | [3] |
| Standard | - | - | Varies | Varies | Varies | - |
| Ciprofloxacin | - | - | ~0.25-1 | ~0.015-1 | N/A | - |
| Fluconazole | - | - | N/A | N/A | ~0.25-4 | - |
| (Note: Specific MIC values for compounds 4e and 4g were described as exhibiting "superior activity" but quantitative data is not available in the provided snippets. The table structure is for illustrative purposes based on typical data presentation in this field.) |
Mechanism of Action: Emerging Insights
While the precise mechanisms of action for many benzofuro[3,2-d]pyrimidines are still under investigation, several potential pathways have been proposed.
-
Inhibition of Essential Enzymes: Like many heterocyclic antimicrobials, these compounds may function by inhibiting crucial bacterial or fungal enzymes involved in processes like DNA replication (e.g., DNA gyrase), cell wall synthesis, or metabolic pathways.[5][6]
-
PKC Inhibition and Synergistic Effects: One fascinating line of research has explored benzofuro[3,2-d]pyrimidines as potential inhibitors of Protein Kinase C (PKC) in Candida albicans (CaPkc1).[7][8] The PKC signaling pathway is vital for maintaining cell wall integrity in fungi. By inhibiting this pathway, the fungal cell wall is weakened, making it more susceptible to other stressors. Importantly, certain benzofuro[3,2-d]pyrimidine derivatives have demonstrated a synergistic effect when co-administered with fluconazole, restoring the susceptibility of a resistant C. albicans strain to this conventional antifungal agent.[7][8] This suggests a promising strategy for combating azole resistance.
Standardized Protocol for Antimicrobial and Antifungal Screening
To ensure reliable and reproducible results, a standardized screening protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution Assay
-
Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Prepare standardized inocula of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the growth medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls (Self-Validation):
-
Positive Control: Include wells with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) undergoing serial dilution.
-
Negative Control: Include wells with only the inoculum and media (with DMSO solvent) to ensure microbial growth.
-
Sterility Control: Include wells with only sterile media to check for contamination.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria; 48 hours at 35°C for Candida).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a spectrophotometric plate reader.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold is a validated and promising platform for the discovery of novel antimicrobial and antifungal agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the fine-tuning of biological activity. Structure-activity relationship studies have consistently shown that substitutions, particularly with electron-withdrawing groups on a C2-aryl moiety, are crucial for enhancing potency.[3]
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: Rigorous biochemical and genetic studies are needed to definitively identify the molecular targets of the most active compounds.
-
Combating Resistance: The synergistic activity with existing drugs like fluconazole is a highly promising avenue.[7] Further exploration of combination therapies could lead to effective strategies for overcoming drug resistance.
-
In Vivo Efficacy and Toxicology: The most promising candidates from in vitro studies must be advanced to animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and protocols detailed in this guide, researchers in drug development can rationally design and evaluate the next generation of benzofuro[3,2-d]pyrimidine-based therapeutics to address the urgent challenge of microbial resistance.
References
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2025).
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025).
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health (NIH). [Link]
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- Benzofuro[3,2- d ]pyrimidines inspired from cercosporamide Ca Pkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. (n.d.).
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (n.d.). National Institutes of Health (NIH). [Link]
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]
- Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (n.d.). MDPI. [Link]
- Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). MDPI. [Link]
- Mechanisms of action in antifungal drugs. (2025). EBSCO. [Link]
- Antifungal agents: mechanisms of action. (n.d.). Elsevier. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Benzofuro[3,2-d]pyrimidine Scaffold: A Privileged Core for Therapeutic Innovation
Introduction: Unveiling the Therapeutic Potential of a Fused Heterocycle
The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular frameworks that can serve as fertile ground for the development of new therapeutic agents. Among these, fused heterocyclic systems have garnered significant attention due to their structural complexity and ability to interact with a diverse array of biological targets. The benzofuro[3,2-d]pyrimidine core, a planar, rigid scaffold integrating the pharmacophoric features of benzofuran and pyrimidine, has emerged as a particularly promising "privileged structure."[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the design of potent and selective modulators of various enzymes and receptors implicated in a range of pathologies, from cancer to infectious diseases.[3][4][5]
This technical guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the structure-activity relationships (SAR) of benzofuro[3,2-d]pyrimidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological activities. By understanding the "why" behind the observed potency and selectivity, we can empower medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics based on this versatile scaffold.
The Core Scaffold: Electronic Properties and Synthetic Accessibility
The benzofuro[3,2-d]pyrimidine ring system is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity and non-covalent interactions with biological macromolecules. The fusion of the electron-rich benzofuran moiety with the electron-poor pyrimidine ring creates a unique electronic landscape that can be strategically exploited for targeted drug design.
The primary synthetic entry point to this scaffold typically involves the cyclocondensation of a 3-aminobenzofuran-2-carboxamide derivative with various electrophilic reagents.[6][7] This robust and versatile approach allows for the facile introduction of a wide range of substituents at key positions, enabling a systematic exploration of the chemical space around the core.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway to access 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives, which serves as the foundation for many SAR studies.
Caption: A generalized synthetic route to 2,4-disubstituted benzofuro[3,2-d]pyrimidines.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of benzofuro[3,2-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. In the following sections, we will systematically analyze the SAR at key positions, drawing upon published data to elucidate the principles guiding molecular design.
Position 4: A Critical Hub for Potency and Selectivity
The C4 position of the pyrimidine ring has been extensively investigated and has proven to be a critical determinant of biological activity, particularly in the context of enzyme inhibition. Substitution at this position can profoundly influence target engagement, selectivity, and pharmacokinetic properties.
A compelling example comes from the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers.[8] A series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives bearing thiosemicarbazone moieties at the C4 position were synthesized and evaluated for their PARP-1 inhibitory activity.[8]
Key SAR Insights at Position 4 (PARP-1 Inhibition):
-
Introduction of a Thiosemicarbazone Moiety: The incorporation of a thiosemicarbazone side chain at the C4 position was found to be crucial for potent PARP-1 inhibition.
-
Influence of the Terminal Substituent: The nature of the substituent on the terminal nitrogen of the thiosemicarbazone had a dramatic impact on both potency and selectivity. For instance, compound 19c , bearing a 4-fluorophenyl group, exhibited significantly higher potency and selectivity for PARP-1 over PARP-2 compared to the clinical drug Olaparib.[8] In contrast, the unsubstituted analog 19a was less active. This suggests that the 4-fluorophenyl group engages in favorable interactions within the active site of PARP-1.
| Compound | R Group (at C4-thiosemicarbazone) | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-2/PARP-1) |
| 19b | Phenyl | 0.031 | 1.89 | 60.97 |
| 19c | 4-Fluorophenyl | 0.026 | 2.21 | 85.19 |
| Olaparib | N/A | 0.041 | 1.03 | 25.12 |
| Table 1: In vitro inhibitory activity of selected benzofuro[3,2-d]pyrimidine-4(3H)-one derivatives against PARP-1 and PARP-2. Data sourced from[8]. |
The superior performance of 19c underscores the importance of fine-tuning the electronic and steric properties of substituents at the C4 position to achieve optimal target engagement.
Position 2: Modulating Lipophilicity and Target Interactions
The C2 position offers another valuable handle for modifying the pharmacological profile of the benzofuro[3,2-d]pyrimidine scaffold. Substituents at this position can influence a range of properties, including lipophilicity, which in turn affects cell permeability and overall drug-like characteristics.
In the context of antimicrobial agents, studies have shown that the introduction of aryl groups at the C2 position can lead to potent antibacterial and antifungal activity.[6]
Key SAR Insights at Position 2 (Antimicrobial Activity):
-
Aryl Substituents: The presence of an aryl group at C2 is a common feature of many biologically active derivatives.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents, such as bromo and fluoro, on the C2-aryl ring was found to enhance antimicrobial activity. For example, compounds 4g (bromo-substituted) and 4e (fluoro-substituted) displayed superior activity compared to the corresponding unsubstituted analogs.[6] This suggests that these groups may enhance binding to the microbial target or improve the pharmacokinetic properties of the compounds.
The following diagram illustrates the key substitution points on the benzofuro[3,2-d]pyrimidine core that have been shown to be critical for modulating biological activity.
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Binding
Preamble: The Strategic Imperative for Computational Modeling in Kinase Inhibitor Discovery
The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2][3] Kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[4][5] The development of kinase inhibitors is a highly competitive field where speed, precision, and insight into the molecular-level interactions are paramount. In silico modeling has become an indispensable tool in this endeavor, offering a rational, structure-based approach to designing novel therapeutics.[6]
This guide provides a comprehensive, technically-grounded framework for modeling the binding of a representative molecule, Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, to a relevant kinase target. We will move beyond a simple recitation of steps to explore the underlying rationale for each methodological choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
Section 1: Target Selection and Structural Preparation - Laying a Valid Foundation
The success of any structure-based design project hinges on the quality of the initial protein structure. The Benzofuro[3,2-d]pyrimidine core is known to target various kinases, including those in the tyrosine kinase family.[1][7] For this guide, we will use Epidermal Growth Factor Receptor (EGFR) as our exemplary target, a well-validated kinase in cancer therapy.
1.1. Rationale for Target Selection: EGFR is a receptor tyrosine kinase implicated in various cancers. Its ATP-binding site is a well-characterized target for small molecule inhibitors.[8] Numerous crystal structures of EGFR in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for computational analysis.
1.2. Protocol for Target Preparation:
-
Structure Retrieval: Download the PDB file for the human EGFR kinase domain. A suitable starting point is PDB ID: 2GS2, which shows EGFR in complex with an inhibitor. This provides a relevant "DFG-in" (active) conformation of the kinase.[4]
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[9] This step is crucial as these elements can interfere with the docking process.
-
Structural Completion and Refinement: The crystal structure may have missing atoms, particularly in flexible loop regions, and missing hydrogen atoms. Use a structure preparation tool (e.g., the Protein Preparation Wizard in Maestro, or the PDB2PQR server) to:
-
Add hydrogen atoms, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Repair any missing side chains or atoms.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the crystal structure.
-
Section 2: Ligand Preparation - Parameterizing the Query Molecule
The accuracy of the simulation is equally dependent on the correct representation of the ligand. The this compound must be converted into a 3D structure and assigned appropriate atomic charges and parameters.
2.1. Protocol for Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and export it in a 2D format (e.g., SMILES). Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform a gas-phase energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, geometrically reasonable starting conformation.
-
Charge and Type Assignment: Assign partial atomic charges and atom types. For molecular docking with AutoDock, Gasteiger charges are commonly used.[9] For subsequent molecular dynamics simulations, a more robust charge model, such as AM1-BCC, is recommended, often generated using tools like Antechamber from the AmberTools suite.
Section 3: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] This is a critical step to generate a plausible hypothesis of the binding mode. We will use AutoDock Vina, a widely used and validated docking program.
3.1. Causality in Docking Parameter Selection:
-
Grid Box Definition: The search space for the docking algorithm is defined by a "grid box". This box should be centered on the known ATP-binding site of EGFR and be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is 25x25x25 Å.[10]
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher exhaustiveness increases the probability of finding the true energy minimum but at a greater computational cost. A value of 8-10 is generally a good starting point.
3.2. Step-by-Step Docking Protocol:
-
Prepare Receptor and Ligand Files: Using AutoDock Tools, convert the prepared protein (PDB) and ligand (MOL2 or PDB) files into the PDBQT format. This format includes the necessary charge and atom type information.[11]
-
Define the Grid Box: In AutoDock Tools, center the grid box on the active site of EGFR. The co-crystallized ligand in the original PDB file can be used as a reference for the center coordinates.[12]
-
Configure and Run AutoDock Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired exhaustiveness. Execute the docking run from the command line.[10]
-
Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[12] The top-ranked pose with the lowest binding energy is typically the most promising. Visualize this pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
Section 4: Molecular Dynamics (MD) Simulation - Assessing Binding Stability
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[6] This is essential for validating the stability of the docked pose and understanding the energetic contributions to binding. GROMACS is a powerful and popular open-source engine for MD simulations.[13]
4.1. Rationale for MD Simulation Choices:
-
Force Field: The choice of force field is critical. For protein-ligand simulations, a common and well-validated approach is to use a protein force field like CHARMM36m or AMBER for the protein, and a compatible general force field like CGenFF or GAFF for the small molecule ligand.[14][15]
-
Solvent Model: Biological interactions occur in an aqueous environment. Explicitly solvating the system with a water model like TIP3P is essential for accurately capturing solvent effects.
-
Simulation Time: The length of the simulation determines the extent to which conformational space can be explored. For routine binding pose stability assessment, a simulation of 100 nanoseconds is often sufficient.
4.2. MD Simulation Workflow:
The following workflow is a standard protocol for setting up and running a protein-ligand MD simulation using GROMACS.[14][15][16]
-
System Preparation:
-
Merge the coordinates of the top-ranked docked pose (protein + ligand) into a single PDB file.
-
Generate the topology for the complex. The protein topology is generated using the pdb2gmx tool in GROMACS. The ligand topology must be generated separately (e.g., using the CGenFF server or Antechamber) and then included in the main system topology file.[17]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge).
-
Fill the box with the chosen water model using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M) using gmx genion.[17]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT) to allow the system to reach the target pressure and density. Position restraints are often gradually released during this phase.[15]
-
-
Production MD: Run the production simulation for the desired length (e.g., 100 ns) without any restraints.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable RMSD suggests that the binding pose is maintained.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and protein throughout the simulation.
-
Section 5: Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the results of in silico modeling.
Table 1: Software and Tools for In Silico Modeling
| Task | Recommended Software | Rationale |
| Visualization | UCSF Chimera / PyMOL | High-quality visualization and analysis of molecular structures. |
| Ligand Preparation | Open Babel / Antechamber | Versatile tools for file format conversion and ligand parameterization. |
| Molecular Docking | AutoDock Vina | Widely used, accurate, and computationally efficient. |
| MD Simulation | GROMACS | High-performance, open-source, and well-supported. |
| Trajectory Analysis | GROMACS built-in tools | Comprehensive suite for analyzing MD simulation data. |
Diagrams:
Caption: Overall workflow for in silico modeling.
Caption: Step-by-step molecular docking protocol.
Caption: Molecular dynamics simulation workflow.
Conclusion
This guide has outlined a rigorous and scientifically sound workflow for the in silico modeling of this compound binding to the EGFR kinase. By emphasizing the rationale behind each step—from target and ligand preparation to docking and molecular dynamics simulations—researchers can generate reliable and insightful data. This computational approach, when integrated with experimental validation, can significantly de-risk and accelerate the hit-to-lead and lead optimization stages of kinase inhibitor drug discovery.
References
- Vertex AI Search. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.
- Rossi, A. R.
- Vertex AI Search. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
- Vertex AI Search. GROMACS Tutorials.
- BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.
- ARVO Journals. Structure-based in silico approach for selection of kinase inhibitors.
- MD Tutorials. Protein-Ligand Complex.
- PubMed.
- ResearchGate.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- PubMed. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors.
- YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
- YouTube. Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence.
- PubMed Central (PMC).
- ACS Publications.
- Taylor & Francis Online.
- YouTube.
- Asian Journal of Chemistry.
- ResearchGate.
- Khaled H.
- UCSF DOCK. Tutorial: Prepping Molecules.
- Semantic Scholar. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents.
- ResearchGate. Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF.
- Vertex AI Search. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. GROMACS Tutorials [mdtutorials.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Molecular Docking Studies of Benzofuro[3,2-d]pyrimidine Analogs as PI3Kα Inhibitors
This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on benzofuro[3,2-d]pyrimidine analogs, a chemical scaffold of significant interest in medicinal chemistry. We will focus on their potential as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical and frequently mutated enzyme in human cancers.[1][2] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to accelerate kinase inhibitor discovery.
Introduction: The Rationale for Targeting PI3Kα with Benzofuro[3,2-d]pyrimidines
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Hyperactivation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit (PI3Kα), is one of the most common oncogenic drivers in human cancers.[1] This makes PI3Kα a highly attractive and validated target for cancer therapy.[4]
The benzofuro[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Recent studies have demonstrated that derivatives of this and related benzofuran structures show promising inhibitory activity against PI3K, making them excellent candidates for further development.[5][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[7] By simulating the binding of our benzofuro[3,2-d]pyrimidine analogs to the PI3Kα active site, we can rapidly estimate their binding affinity, understand key molecular interactions, and prioritize the most promising candidates for synthesis and in vitro testing. This in silico approach significantly reduces the time and cost associated with early-stage drug discovery.
The PI3K Signaling Pathway
The PI3K pathway is a complex cascade initiated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[1] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn modulates a host of proteins that drive cell growth and survival.[3][8]
Caption: Simplified PI3K/AKT signaling pathway.
The Molecular Docking Workflow: A Self-Validating System
Our approach is built on the principle of trustworthiness through validation. Before screening our novel analogs, we must first prove that our chosen docking protocol can accurately reproduce experimentally determined binding modes. This is achieved by re-docking a known, co-crystallized inhibitor into the protein's active site.
Caption: The validated molecular docking workflow.
Target Selection
For this guide, we will use the crystal structure of human PI3Kα in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) is 4JPS .[6][9] This structure provides a high-quality representation of the ATP binding site and includes a co-crystallized ligand that we will use for protocol validation.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodologies using a combination of widely accessible software tools such as AutoDock Tools, AutoDock Vina, and PyMOL for visualization.[10][11][12]
Protocol 1: Receptor Preparation
Causality: The raw PDB file contains non-essential information (e.g., water molecules, co-solvents) and lacks information critical for docking (e.g., hydrogen atoms, atomic charges). This protocol cleans the structure and prepares it for the force field calculations used in docking.
-
Obtain PDB Structure: Download the PDB file for 4JPS from the RCSB PDB database.
-
Clean the Protein: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera). Remove all water molecules and any co-solvents or ions not essential for binding. Retain the protein chains and the co-crystallized ligand (Ligand ID: 19U). Save this cleaned complex as a new PDB file.
-
Prepare for AutoDock: Open the cleaned PDB file in AutoDock Tools (ADT).
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to all atoms. These partial charges are necessary for calculating electrostatic interactions.
-
Set Atom Types: Assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared receptor as protein.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
Protocol 2: Ligand Preparation and Protocol Validation
Causality: This protocol serves two purposes. First, it prepares the known (native) ligand for re-docking to validate our methodology. Second, the same steps will be applied to our novel benzofuro[3,2-d]pyrimidine analogs.
-
Extract Native Ligand: From the cleaned PDB complex, save the co-crystallized ligand (19U) as a separate native_ligand.pdb file.
-
Prepare Ligand in ADT: Open native_ligand.pdb in ADT.
-
Detect Torsional Root: ADT will automatically detect the rotatable bonds, defining the ligand's conformational flexibility.
-
Save as PDBQT: Save the prepared ligand as native_ligand.pdbqt.
-
Define the Binding Site (Grid Box): In ADT, with the protein.pdbqt loaded, center the grid box on the native_ligand.pdbqt. Adjust the box dimensions (e.g., 22x22x22 Å) to encompass the entire binding site, providing enough space for the ligand to move freely. Note the center coordinates and dimensions.
-
Run Validation Docking: Use AutoDock Vina to dock native_ligand.pdbqt into protein.pdbqt using the grid parameters defined above. A typical command would be: vina --receptor protein.pdbqt --ligand native_ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 22 --size_y 22 --size_z 22 --out native_ligand_docked.pdbqt
-
Analyze Validation Results: Load the original native_ligand.pdb and the top-ranked pose from native_ligand_docked.pdbqt into PyMOL. Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the non-hydrogen atoms of the native and docked ligand poses.
Trustworthiness: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[13][14][15] This confirms that the docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you must refine the protocol, for instance, by adjusting the grid box size or exhaustiveness settings in Vina.[12]
Protocol 3: Docking of Benzofuro[3,2-d]pyrimidine Analogs
-
Create Analogs: Build the 2D structures of your novel benzofuro[3,2-d]pyrimidine analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Minimize: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Prepare Ligands: Process each analog through the same ligand preparation steps (2-4) outlined in Protocol 2, saving each as a unique PDBQT file.
-
Execute Docking: Run AutoDock Vina for each analog using the exact same receptor (protein.pdbqt) and validated grid parameters from the validation step.
Results and Interpretation
The output from AutoDock Vina for each analog is a PDBQT file containing up to nine predicted binding poses, ranked by their binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.
Data Presentation
Quantitative results should be summarized in a clear, structured table. This allows for easy comparison between analogs and a reference compound (e.g., the native ligand).
| Compound ID | Scaffold | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Native Ligand (19U) | N/A | N/A | -10.8 | Val851, Ser854 |
| BF-PYR-01 | Benzofuro[3,2-d]pyrimidine | -H | -8.9 | Val851 |
| BF-PYR-02 | Benzofuro[3,2-d]pyrimidine | -4-OH-Phenyl | -10.2 | Val851, Asp933 |
| BF-PYR-03 | Benzofuro[3,2-d]pyrimidine | -3-NH2-Phenyl | -9.8 | Val851, Gln859 |
Table 1: Hypothetical docking results for benzofuro[3,2-d]pyrimidine analogs against PI3Kα. Lower binding affinity scores indicate stronger predicted binding.
Analysis of Binding Poses
Expertise & Experience: A low binding score is only the first filter. The scientific integrity of the study relies on a rational analysis of the binding poses. A credible inhibitor must form key interactions with conserved residues in the kinase hinge region. For PI3Kα, the interaction with the backbone of Valine 851 in the hinge region is critical for potent inhibition.[4][5]
-
Visualize Complexes: Load the protein.pdbqt and the top-ranked docked pose for each analog into a molecular viewer.
-
Identify Key Interactions: Analyze the binding pose of your most promising analog (e.g., BF-PYR-02). Look for:
-
Hydrogen Bonds: The pyrimidine core should ideally form one or two hydrogen bonds with the hinge region backbone (Val851). Additional H-bonds with residues like Asp933 or Ser854 can significantly enhance affinity.
-
Hydrophobic Interactions: The benzofuran moiety and any aromatic substitutions should occupy hydrophobic pockets within the active site.
-
Pi-Stacking: Aromatic rings can form favorable pi-stacking interactions with residues like Tyr836.
-
-
Structure-Activity Relationship (SAR): Compare the interactions of different analogs. For example, the addition of a hydroxyl group in BF-PYR-02 allowed for a new hydrogen bond with Asp933, rationalizing its improved score over the unsubstituted BF-PYR-01. This in silico SAR provides testable hypotheses for medicinal chemists.
Conclusion and Future Directions
This guide has outlined a robust and self-validating workflow for conducting molecular docking studies of benzofuro[3,2-d]pyrimidine analogs against PI3Kα. By following these protocols, researchers can effectively screen virtual libraries, generate credible hypotheses about structure-activity relationships, and prioritize compounds for chemical synthesis and biological evaluation.
The results from molecular docking are predictive, not definitive. The top-ranked compounds from this in silico screen should be advanced to the next stages of the drug discovery pipeline, including:
-
Chemical Synthesis: Synthesize the prioritized lead compounds.
-
In Vitro Enzymatic Assays: Confirm direct inhibition of PI3Kα and determine IC50 values.
-
Cell-Based Assays: Evaluate the compounds' ability to inhibit the PI3K pathway in cancer cell lines.
-
Molecular Dynamics (MD) Simulations: For the most promising hits, MD simulations can provide a more dynamic and accurate picture of the ligand-protein complex, helping to refine binding affinity predictions and understand the stability of key interactions over time.
By integrating computational and experimental approaches, the discovery of novel and selective PI3Kα inhibitors can be significantly accelerated.
References
- 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016).
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K and Cancer: Lessons, Challenges and Opportunities. PubMed Central. [Link]
- The crucial signaling pathways of PI3K family in cancer. (n.d.).
- Jardim, D. L., et al. (2015). Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases.
- Role of PI3K signaling pathway in cancer onset and progression. (n.d.).
- Zhang, Y., et al. (2017). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PubMed Central. [Link]
- 7TZ7: PI3K alpha in complex with an inhibitor. (2022). RCSB PDB. [Link]
- 5XGH: Crystal structure of PI3K complex with an inhibitor. (2018). RCSB PDB. [Link]
- How can I validate a docking protocol? (2015).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). PubMed Central. [Link]
- 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). RCSB PDB. [Link]
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
- Basic docking. (n.d.). Autodock Vina 1.2.
- The representative Class I pan PI3K inhibitors and PI3Kα specific... (n.d.).
- Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
- AutoDockVina Protein-Ligand Docking Guide. (n.d.). Scribd. [Link]
- Validation of docking protocol by redocking the cocrystallized ligand... (n.d.).
- Validation Studies of the Site-Directed Docking Program LibDock. (2009).
- Lessons from Docking Validation. (n.d.).
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. [Link]
- Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]
- Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase st
- Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. (2021). PubMed. [Link]
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. (2018). PubMed. [Link]
- Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022).
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. (2023). ChemRxiv. [Link]
Sources
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Authored For: Drug Discovery and Development Professionals Preamble: The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The parent dione, Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8), serves as a critical starting point for the synthesis of novel therapeutic candidates.[3] A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug design, formulation development, and pharmacokinetic optimization are built. This guide provides a comprehensive framework for the essential physicochemical characterization of this core molecule, blending established theory with robust, field-proven experimental protocols.
Foundational Analysis: Identity, Purity, and Structure
Before any meaningful physicochemical property can be measured, the identity and purity of the analyte must be unequivocally established. This initial phase is a self-validating system; failure to obtain concordant data across multiple analytical techniques signals a need to revisit purification before proceeding.
Synthesis and Purification
The compound is typically synthesized via the cyclization of an appropriate benzofuran precursor, such as ethyl 2-carbamoylbenzofuran-3-ylcarbamate, under basic conditions followed by acidification.[4]
-
Rationale: This intramolecular condensation is an efficient route to the fused pyrimidine ring system. The final precipitation and washing steps are crucial for removing inorganic salts and residual starting materials. For characterization studies, recrystallization from a suitable solvent (e.g., DMSO/water or ethanol) is mandatory to achieve high purity (>98%).
Spectroscopic and Spectrometric Confirmation
The molecular structure is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's proton and carbon framework. In DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the two N-H protons (likely broad singlets at high chemical shifts, e.g., δ 11-12 ppm) and the four aromatic protons on the benzofuran ring system (δ 7-8 ppm).[4] The ¹³C NMR will confirm the presence of the carbonyl carbons (δ 150-160 ppm) and the carbons of the fused heterocyclic core.[4]
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming molecular formula. For C₁₀H₆N₂O₃, the expected exact mass is a critical quality control checkpoint.[5]
The Interplay of Core Physicochemical Properties
The developability of a drug candidate is governed by a triad of interconnected properties: solubility, lipophilicity, and ionization state (pKa). These parameters dictate how the molecule will behave in the physiological environment, influencing everything from oral absorption to target engagement.
Caption: Interdependence of core physicochemical properties and their influence on ADME.
Solid-State Characterization
The solid form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability.
Melting Point (MP)
The melting point is a fundamental indicator of purity and the thermal energy required to overcome crystal lattice forces. A sharp melting point range (e.g., 1-2 °C) is characteristic of a pure crystalline substance.[6]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Loosely pack a small amount into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. For pyrimidine-2,4-dione derivatives, melting points can often exceed 200 °C.[7]
X-Ray Crystallography
Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility is a leading cause of failure in drug development.
Thermodynamic Aqueous Solubility
This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. The shake-flask method is the gold-standard protocol.[10]
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure the initial sample addition was in excess.
Lipophilicity (LogP and LogD)
Lipophilicity is the affinity of a compound for a lipid-like environment and is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[11] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[12]
Shake-Flask Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and an aqueous buffer.[13][14]
-
Phase Pre-saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this solution to an equal volume of pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then centrifuge to ensure complete phase separation.
-
Quantification: Carefully remove aliquots from both the aqueous and organic phases. Determine the compound's concentration in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Expert Insight: For this compound, the two N-H protons are acidic. Therefore, at physiological pH, a fraction of the compound will be ionized. This makes LogD at pH 7.4 a more biologically relevant parameter than the intrinsic LogP of the neutral molecule.[11]
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the acidic N-H protons of the pyrimidine-dione ring are the key ionizable groups. Knowing the pKa is essential for predicting solubility and lipophilicity across the pH range of the gastrointestinal tract.
-
Rationale: The UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pKa.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant volume of this stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify an analytical wavelength where the absorbance difference between the ionized and non-ionized species is maximal.
-
Data Analysis: Plot the absorbance at the analytical wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Summary of Physicochemical Parameters
This table summarizes the key parameters for this compound, distinguishing between computationally predicted values and those requiring experimental determination as outlined in this guide.
| Parameter | Symbol | Value / Method | Significance in Drug Development | Source |
| Identity | ||||
| CAS Number | - | 62208-68-8 | Unique chemical identifier. | [5] |
| Molecular Formula | - | C₁₀H₆N₂O₃ | Confirms elemental composition. | [5] |
| Molecular Weight | MW | 202.17 g/mol | Used for all concentration calculations. | [4] |
| Solid State | ||||
| Melting Point | MP | Experimental: Capillary Method | Indicator of purity and lattice energy. | [15] |
| Crystal Structure | - | Experimental: X-ray Diffraction | Defines solid-state conformation and packing. | [8] |
| Solubility & Lipophilicity | ||||
| Aqueous Solubility | S | Experimental: Shake-Flask (pH 7.4) | Governs dissolution rate and oral absorption. | [10] |
| Lipophilicity (Computed) | XLogP3 | 0.8 | In silico estimate of partitioning for the neutral form. | [16] |
| Lipophilicity (Experimental) | LogD₇.₄ | Experimental: Shake-Flask | Biologically relevant measure of lipophilicity at physiological pH. | [13] |
| Ionization | ||||
| Ionization Constant | pKa | Experimental: UV-Vis or Potentiometry | Predicts the charge state of the molecule at different pH values. | - |
| Structural Descriptors | ||||
| Hydrogen Bond Donors | HBD | 2 (N-H groups) | Influences solubility and target binding. | [16] |
| Hydrogen Bond Acceptors | HBA | 3 (C=O and furan oxygen) | Influences solubility and target binding. | [16] |
Overall Characterization Workflow
The logical flow for a complete physicochemical characterization is essential for efficient and accurate data generation.
Caption: A systematic workflow for physicochemical characterization.
References
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry. [Link]
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Semantic Scholar. [Link]
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry. [Link]
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. [Link]
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- [4]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. PubChem. [Link]
- Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. PubMed. [Link]
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
- Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]
- Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Deriv
- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
- 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione. PubChem. [Link]
- Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes.
- Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
- A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10.
- Synthesis of novel 1-benzoylhexahydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione.
- Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. [Link]
- Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 62208-68-8 [chemicalbook.com]
- 5. This compound | 62208-68-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | C10H6N2OS | CID 3131839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Scaffold
The fusion of biologically significant heterocycles is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. Among these, the benzofuro[3,2-d]pyrimidine scaffold represents a privileged structure, integrating the pharmacologically versatile benzofuran and pyrimidine ring systems. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Similarly, the pyrimidine nucleus is a core component of nucleobases and is found in numerous approved drugs, particularly in oncology.[3]
The combination of these two heterocycles into a single fused system has yielded compounds with significant therapeutic potential, notably as anticancer and anti-inflammatory agents.[4][5] The specific analogue, Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, serves as a crucial building block for the synthesis of more complex derivatives and is a target of interest for screening in drug discovery campaigns.
This application note provides a comprehensive, two-stage protocol for the synthesis of this compound. The guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and a deeper understanding of the transformation.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the core benzofuran ring system to yield a key intermediate, 3-aminobenzofuran-2-carboxamide. The second stage focuses on the annulation of the pyrimidine ring onto this intermediate via a cyclocondensation reaction to afford the final target molecule.
Part 1: Synthesis of Key Intermediate: 3-Aminobenzofuran-2-carboxamide
The strategic cornerstone of this synthesis is the efficient preparation of 3-aminobenzofuran-2-carboxamide. This molecule contains the necessary ortho-amino-carboxamide functionality primed for cyclization. The chosen method begins with commercially available 2-hydroxybenzonitrile and proceeds via an initial O-alkylation followed by a base-catalyzed intramolecular cyclization.
Rationale for the Synthetic Route
This pathway is selected for its reliability and use of accessible reagents. The first step, a Williamson ether synthesis-type reaction, attaches the future C2 and carboxamide-nitrogen of the benzofuran ring. The subsequent cyclization, a Thorpe-Ziegler type reaction, is an efficient method for forming five-membered rings. Potassium hydroxide is used as the base to promote the intramolecular nucleophilic attack of the phenoxide-generated carbanion onto the nitrile group, followed by tautomerization and hydrolysis to form the stable amino-carboxamide structure.[6]
Detailed Experimental Protocol: 3-Aminobenzofuran-2-carboxamide
-
Step 1.1: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL per gram of nitrile), add anhydrous potassium carbonate (2.0 eq.).
-
To this suspension, add 2-chloroacetonitrile (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (~50 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane.
-
Dry the solid under vacuum to afford 2-(cyanomethoxy)benzonitrile as a stable intermediate.[6]
-
-
Step 1.2: Intramolecular Cyclization to 3-Aminobenzofuran-2-carboxamide
-
Suspend the 2-(cyanomethoxy)benzonitrile (1.0 eq.) obtained from the previous step in ethanol (EtOH, ~10 mL per gram).
-
Add potassium hydroxide (KOH) pellets (3.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 75-80°C) for 3 hours. The solution will typically become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water (~50 mL).
-
The product, 3-aminobenzofuran-2-carboxamide, will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Dry the product thoroughly under vacuum. The resulting white to off-white solid is typically of sufficient purity for the next step.[6]
-
Part 2: Synthesis of this compound
With the key intermediate in hand, the final step is the construction of the pyrimidine-2,4-dione (uracil) ring. This is achieved through a two-step, one-pot acylation followed by a base-catalyzed intramolecular cyclocondensation. This method is superior to a direct fusion with urea, which often requires harsh conditions and can lead to side products.
Mechanism and Causality
The synthesis of the dione proceeds via an initial acylation of the 3-amino group with ethyl chloroformate to form an ethyl carbamate derivative. This intermediate is then subjected to base-catalyzed cyclization. The hydroxide base deprotonates the carboxamide nitrogen, which then acts as a nucleophile, attacking the electrophilic carbonyl of the adjacent carbamate. This intramolecular attack forms a six-membered ring, and subsequent elimination of ethanol yields the stable, fused heterocyclic dione.[7] This stepwise approach provides greater control and generally results in higher yields and purity compared to direct condensation methods.
Detailed Experimental Protocol: this compound
This protocol is adapted from a known procedure for the cyclization of the corresponding carbamate intermediate.[7]
-
Step 2.1: Synthesis of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate
-
Dissolve 3-aminobenzofuran-2-carboxamide (1.0 eq.) in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.5 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting amine.
-
Work-up: If using THF, filter off the amine hydrochloride salt. Concentrate the filtrate under reduced pressure. If using pyridine, quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate. The crude ethyl 2-carbamoylbenzofuran-3-ylcarbamate can often be used directly in the next step.
-
-
Step 2.2: Base-Catalyzed Cyclization to the Final Product
-
Dissolve the crude ethyl 2-carbamoylbenzofuran-3-ylcarbamate (1.0 eq.) in a mixture of ethanol and 5% aqueous sodium hydroxide (NaOH) solution (using approximately 10 eq. of NaOH).[7]
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting carbamate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3). The final product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and then a small amount of diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid. The product can be used without further purification or recrystallized from a suitable solvent like ethanol or acetic acid if necessary.[7]
-
Product Characterization and Data
The structural confirmation of the final product is achieved through standard analytical techniques. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₆N₂O₃ | [7] |
| Molecular Weight | 202.17 g/mol | [8] (analogue) |
| Appearance | White to off-white solid | - |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.03 (s, 1H, NH), 11.43 (s, 1H, NH), 8.00 (d, 1H), 7.75 (d, 1H), 7.64 (t, 1H), 7.45 (t, 1H) | [7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.5, 154.9, 151.3, 133.3, 130.6, 129.8, 123.9, 121.6, 117.6, 112.9 | [7] |
| FT-IR (KBr, cm⁻¹) | Expected peaks ~3200 (N-H stretch), ~1710 & ~1650 (C=O stretch), ~1600 (C=C stretch) | - |
| Mass Spec (ESI-MS) | m/z 203.04 [M+H]⁺, 225.02 [M+Na]⁺ | - |
Expert Interpretation of Data:
-
¹H NMR: The two distinct singlets in the downfield region (δ 11-12) are characteristic of the two N-H protons of the pyrimidine-dione ring. The aromatic signals confirm the integrity of the benzofuran portion.
-
¹³C NMR: The signals at δ > 150 ppm are indicative of the two carbonyl carbons (C2 and C4) of the pyrimidine ring, providing strong evidence for successful cyclization.
-
FT-IR: The presence of strong carbonyl absorption bands and the N-H stretching vibrations, coupled with the disappearance of the primary amine stretches from the intermediate, confirms the formation of the cyclic dione structure.
References
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry. [Link]
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF. ResearchGate. [Link] 11.[7]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. PubChem. [Link]
- Synthesis of 3-aminobenzofuran derivatives and our contributions.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
- Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors | Request PDF.
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. [Link]
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 62208-68-8 [chemicalbook.com]
- 8. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | C10H6N2OS | CID 3131839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the One-Pot Synthesis of Benzofuro[3,2-d]pyrimidin-2-amines
Authored by: A Senior Application Scientist
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] This guide provides a detailed protocol for a highly efficient, one-pot synthesis of substituted benzofuro[3,2-d]pyrimidin-2-amines. The featured methodology, a cascade [4+2] annulation/aromatization reaction, offers significant advantages in terms of operational simplicity, mild reaction conditions, and high yields.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy for the rapid generation of novel molecular entities for screening and development.
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Core
The fusion of benzofuran and pyrimidine rings creates a rigid, planar scaffold that is complementary to the binding sites of numerous biological targets. Derivatives of this core structure have shown promising activity as tyrosine kinase inhibitors for anticancer therapy, agents to restore fluconazole susceptibility in resistant fungal strains, and as potent anti-inflammatory compounds.[1][3][6] The 2-amino substitution, in particular, serves as a crucial pharmacophore and a versatile handle for further chemical modifications, making synthetic routes to 2-aminobenzofuro[3,2-d]pyrimidines a subject of intense research interest.
Traditional multi-step syntheses of this scaffold often suffer from limitations such as harsh reaction conditions, low overall yields, and the need for tedious purification of intermediates. The development of one-pot, multi-component reactions represents a significant advancement in accessing this valuable chemical space with greater efficiency and sustainability.
Mechanistic Insights: A Chemoselective Cascade
The described one-pot synthesis proceeds via a chemoselective [4+2] annulation/aromatization cascade.[4][7] The key reactive partners are a benzofuran-derived azadiene and an N-tosyl (Ts) cyanamide. The reaction is initiated by the base-mediated formation of a carbodiimide anion from the N-Ts cyanamide. This intermediate then undergoes a [4+2] cycloaddition with the azadiene, followed by an aromatization step to yield the final benzofuro[3,2-d]pyrimidin-2-amine product. Density Functional Theory (DFT) calculations have supported this stepwise mechanism, confirming the preferential participation of the carbodiimide anion intermediate over the corresponding cyanamide anion.[4][7]
Figure 1. Conceptual workflow of the one-pot synthesis.
Experimental Protocol
This protocol is based on the method developed by researchers at Zhengzhou University.[5]
Materials and Reagents
-
Benzofuran-derived azadiene (1a)
-
N-Tosyl cyanamide (2a)
-
Cesium carbonate (Cs2CO3)
-
Triethylamine trihydrofluoride (Et3N·3HF)
-
Acetonitrile (CH3CN), anhydrous
Reaction Setup and Procedure
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the benzofuran-derived azadiene (1a, 0.20 mmol, 1.0 equiv.).
-
Add the N-Tosyl cyanamide (2a, 0.30 mmol, 1.5 equiv.).
-
Add cesium carbonate (Cs2CO3, 0.20 mmol, 1.0 equiv.).
-
Add acetonitrile (2.0 mL).
-
Finally, add triethylamine trihydrofluoride (Et3N·3HF, 0.133 mmol, 0.67 equiv.) to the stirring suspension.
-
Seal the flask and stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (azadiene) is consumed.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure benzofuro[3,2-d]pyrimidin-2-amine.
Figure 2. Step-by-step experimental workflow.
Substrate Scope and Yields
The robustness of this one-pot protocol has been demonstrated across a range of substituted benzofuran-derived azadienes and N-Ts cyanamides. The following table summarizes the isolated yields for a selection of synthesized derivatives, showcasing the method's versatility.[7]
| Entry | Azadiene Substituent (R¹) | N-Ts Cyanamide Substituent (R²) | Product | Yield (%) |
| 1 | H | H | 3aa | 92 |
| 2 | 5-Me | H | 3ba | 89 |
| 3 | 5-Cl | H | 3ca | 85 |
| 4 | 5-Br | H | 3da | 81 |
| 5 | H | 4-Me | 3ab | 90 |
| 6 | H | 4-OMe | 3ac | 88 |
| 7 | H | 4-Cl | 3ad | 86 |
| 8 | H | 4-F | 3ae | 87 |
Reaction conditions: azadiene (0.20 mmol), N-Ts cyanamide (0.30 mmol), Cs2CO3 (0.20 mmol), and Et3N·3HF (0.133 mmol) in CH3CN (2.0 mL) under an air atmosphere. Yields are for isolated products.[7] A gram-scale synthesis of product 3aa was also reported with a comparable yield, demonstrating the scalability of the protocol.[7]
Conclusion and Outlook
The described one-pot cascade reaction provides a highly effective and direct route to medicinally relevant benzofuro[3,2-d]pyrimidin-2-amines.[4] This method's mild conditions, operational simplicity, and broad substrate tolerance make it an invaluable tool for medicinal chemists and researchers in drug discovery. The resulting 2-amino products are primed for further derivatization, enabling the rapid exploration of chemical space around this potent pharmacophore. The continued development of such efficient synthetic strategies is crucial for accelerating the discovery of next-generation therapeutics.
References
- Title: Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Source: Semantic Scholar URL:[Link]
- Title: Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions Source: PubMed URL:[Link]
- Title: Direct Synthesis for Benzofuro[3,2‐d]pyrimidin‐2‐Amines via One‐Pot Cascade [4+2] Annulation/Aromatization between Benzofuran‐Derived Azadienes and Carbodiimide Anions Source: ResearchG
- Title: Previous synthetic strategies for benzofuro[3,2‐d]pyrimidin‐2‐amines.
- Title: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents Source: Semantic Scholar URL:[Link]
- Title: Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines Source: ResearchG
- Title: Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative Source: Asian Journal of Chemistry URL:[Link]
- Title: A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation Source: International Journal of Basic & Clinical Pharmacology URL:[Link]
- Title: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents Source: ResearchG
- Title: An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )
- Title: Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijbcp.com [ijbcp.com]
- 3. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. | Semantic Scholar [semanticscholar.org]
- 5. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Versatile Aza-Wittig Approach for the Synthesis of Benzofuro[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Scaffold
The fusion of biologically active heterocyclic rings is a cornerstone of modern medicinal chemistry. The benzofuro[3,2-d]pyrimidine core is a privileged scaffold, with derivatives exhibiting a wide array of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, antifungal, anti-inflammatory, and antimicrobial agents.[1][2] The pyrimidine ring is a critical component in the building blocks of DNA and RNA, and its presence in synthetic molecules often imparts potent biological activity.[3] Given their therapeutic promise, the development of efficient and modular synthetic routes to access these complex heterocycles is of paramount importance to the drug discovery process.[4][5]
This application note details a robust and highly adaptable synthetic strategy centered on the Aza-Wittig reaction. This reaction provides a powerful method for the construction of the C=N bond necessary for forming the pyrimidine ring under generally mild and neutral conditions.[6][7] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successfully synthesizing polysubstituted benzofuro[3,2-d]pyrimidin-4(3H)-ones.
The Aza-Wittig Reaction: A Mechanistic Overview
The Aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds or the synthesis of heterocycles via intramolecular cyclization.[7][8] The reaction's mechanism is analogous to the classic Wittig reaction.[8] The overall process can be dissected into two primary stages: the formation of the key iminophosphorane intermediate, typically via the Staudinger reaction, followed by the Aza-Wittig reaction itself.
Stage 1: The Staudinger Reaction for Iminophosphorane Generation The process begins with the reaction between an organic azide (R-N₃) and a phosphine, most commonly triphenylphosphine (PPh₃). This reaction proceeds with the evolution of nitrogen gas (N₂) to form a phosphazene, also known as an iminophosphorane (R₃P=NR').[9] The release of dinitrogen gas is a strong thermodynamic driving force for this transformation.[9]
Stage 2: The Aza-Wittig Reaction and Cyclization The generated iminophosphorane is a potent nucleophile. In this synthetic strategy, it reacts with an electrophile, such as an isocyanate or carbon disulfide.[10][11] The reaction with an isocyanate proceeds through a [2+2] cycloaddition to form a transient four-membered oxazaphosphetane intermediate, which then collapses to form a highly reactive carbodiimide and triphenylphosphine oxide (Ph₃P=O).[12] The removal of the highly stable triphenylphosphine oxide byproduct drives the reaction forward.[8] The carbodiimide intermediate is then poised for a subsequent intramolecular cyclization, often facilitated by a catalytic amount of base, to yield the final fused heterocyclic system.[10]
Caption: General mechanism for benzofuro[3,2-d]pyrimidine synthesis.
Core Synthetic Strategy & Workflow
The protocol outlined here is adapted from established methodologies for the synthesis of 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones.[10] The strategy relies on a one-pot reaction sequence where the iminophosphorane is generated in situ and immediately trapped by an isocyanate, followed by a base-catalyzed cyclization with a suitable nucleophile. This approach is efficient, minimizing the isolation of potentially unstable intermediates.
The workflow begins with a readily prepared starting material, methyl 3-azidobenzofuran-2-carboxylate. This azide is the precursor for the key iminophosphorane.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-butyl-2-ethoxy-benzofuro[3,2-d]pyrimidin-4(3H)-one as a representative example.[10]
Materials and Reagents:
-
Methyl 3-azidobenzofuran-2-carboxylate
-
Triphenylphosphine (PPh₃)
-
n-Butyl isocyanate
-
Anhydrous Toluene
-
Ethanol (absolute)
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
Part A: In Situ Generation of Iminophosphorane and Carbodiimide Intermediate
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add methyl 3-azidobenzofuran-2-carboxylate (1.0 eq). Dissolve it in anhydrous toluene.
-
Scientist's Note: The use of an anhydrous solvent and inert atmosphere is critical. Iminophosphoranes and the subsequent carbodiimide intermediates are sensitive to moisture, which can lead to unwanted side reactions and hydrolysis, reducing the overall yield.
-
-
Staudinger Reaction: While stirring, add a solution of triphenylphosphine (1.05 eq) in anhydrous toluene dropwise at room temperature.
-
Scientist's Note: A slight excess of phosphine ensures complete conversion of the azide. The reaction progress can be visually monitored by the cessation of nitrogen gas evolution. Completion is typically confirmed by TLC, observing the disappearance of the starting azide spot.
-
-
Aza-Wittig Reaction: After the Staudinger reaction is complete (typically 1-2 hours), add n-butyl isocyanate (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 40–50 °C and stir for 4-6 hours. The reaction is monitored by TLC until the iminophosphorane is fully consumed. This forms the carbodiimide intermediate.[10]
Part B: Cyclization to Form the Benzofuro[3,2-d]pyrimidine Core
-
Nucleophilic Addition: Cool the reaction mixture to room temperature. Add absolute ethanol (3.0 eq) as the nucleophile.
-
Base Catalysis: Add a catalytic amount of sodium ethoxide (NaOEt, ~0.1 eq) or potassium carbonate (K₂CO₃).
-
Scientist's Note: The base facilitates the deprotonation of the nucleophile (ethanol), increasing its reactivity towards the electrophilic carbodiimide, thereby promoting the final ring-closing step.
-
-
Final Reaction: Stir the mixture for 8–10 hours at room temperature.[10] Monitor the formation of the final product by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexane) should be optimized based on TLC analysis.
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product, 3-butyl-2-ethoxy-benzofuro[3,2-d]pyrimidin-4(3H)-one, by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[10]
Data Summary and Expected Results
The Aza-Wittig approach is versatile, allowing for the introduction of diversity at the N-3 and C-2 positions of the pyrimidine ring by varying the isocyanate and the final nucleophile, respectively.
| Starting Material Precursor | Isocyanate | Nucleophile | Catalyst | Conditions | Product | Approx. Yield (%) | Ref. |
| Methyl 3-azidobenzofuran-2-carboxylate | n-Butyl isocyanate | Ethanol | NaOEt | Toluene, 40-50°C then RT | 3-butyl-2-ethoxy-benzofuro[3,2-d]pyrimidin-4(3H)-one | 75-85% | [10] |
| Methyl 3-azidobenzofuran-2-carboxylate | n-Butyl isocyanate | p-Methoxyphenol | K₂CO₃ | Toluene, 40-50°C then RT | 2-(4-methoxyphenoxy)-3-butyl-benzofuro[3,2-d]pyrimidin-4(3H)-one | 70-80% | [10] |
| Methyl 3-azidobenzofuran-2-carboxylate | n-Butyl isocyanate | Aniline | K₂CO₃ | Toluene, 40-50°C then RT | 3-butyl-2-phenylamino-benzofuro[3,2-d]pyrimidin-4(3H)-one | 70-80% | [10] |
Troubleshooting and Key Considerations
-
Low Yield: Often caused by moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. The quality of the starting azide and phosphine is also crucial.
-
Difficulty Removing Byproduct: Triphenylphosphine oxide (Ph₃P=O) can be challenging to separate from the desired product due to its polarity.[8] Careful optimization of the column chromatography conditions is necessary. In some cases, precipitation of the byproduct from a non-polar solvent (like diethyl ether or hexane) prior to chromatography can be effective.
-
Alternative Reagents: For large-scale synthesis where byproduct removal is a significant issue, polymer-supported phosphines can be used, which are easily filtered off. Catalytic Aza-Wittig reactions, while more complex to develop, can also mitigate this problem by reducing the amount of phosphine oxide generated.[6]
Conclusion
The Staudinger/Aza-Wittig reaction sequence offers a highly effective and modular pathway for the synthesis of pharmacologically relevant benzofuro[3,2-d]pyrimidines. Its operational simplicity, use of readily available starting materials, and the ability to introduce molecular diversity make it an invaluable tool for medicinal chemists and drug development professionals. By carefully controlling reaction conditions, particularly moisture, this method provides reliable access to complex heterocyclic scaffolds for further biological evaluation.
References
- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC - NIH. (n.d.).
- Aza-Wittig reaction - Wikipedia. (2023, December 2). In Wikipedia. [Link]
- Marsden, S. P., et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(13), 2701–2704. [Link]
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2019). Journal of Chemical Research, 43(5-6), 202-207. [Link]
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3335. [Link]
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. (2024). Chemistry – A European Journal. [Link]
- Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. (2014). Organic & Biomolecular Chemistry, 12(41), 8255-8262. [Link]
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022). Journal of Cancer Research and Clinical Oncology. [Link]
- Previous synthetic strategies for benzofuro[3,2‐d]pyrimidin‐2‐amines. (2024).
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. (2024). Semantic Scholar. [Link]
- Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (2021). Molecules, 26(15), 4446. [Link]
- Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. (2021).
- Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1073-1081. [Link]
- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. (2020). Molecules, 25(17), 3986. [Link]
- Wu, W. N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(18), 10421. [Link]
- Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. (2021). Journal of the American Chemical Society, 143(32), 12536-12542. [Link]
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid... (2022). Ingenta Connect. [Link]
- Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. (2024).
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2009).
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2014). Journal of Chemistry, 2014, 1-7. [Link]
- Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Protocol for synthesizing 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives
Application Note & Protocol
A Robust Protocol for the Synthesis of 2,4-Disubstituted Benzofuro[3,2-d]pyrimidine Derivatives for Medicinal Chemistry Applications
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a detailed, field-proven protocol for the synthesis of 2,4-disubstituted benzofuro[3,2-d]pyrimidines. The synthetic strategy is based on a robust and highly adaptable multi-step sequence, commencing with the construction of a key 3-aminobenzofuran-2-carboxamide intermediate. This is followed by a cyclocondensation reaction with various aromatic aldehydes to form the pyrimidine ring, and subsequent functionalization at the C4 position. This guide explains the causality behind experimental choices, offers troubleshooting advice, and includes detailed characterization checkpoints to ensure the successful synthesis of a diverse library of target compounds for drug discovery and development programs.
Underlying Principles and Synthetic Strategy
The synthesis of the benzofuro[3,2-d]pyrimidine core is a classic example of heterocyclic chemistry, relying on the sequential construction of the fused ring system. The overall strategy can be dissected into three primary stages:
-
Formation of the Benzofuran Core: The protocol begins with the synthesis of a key intermediate, 3-aminobenzofuran-2-carboxamide. This starting material contains the essential functionalities—an amine and a carboxamide group—correctly positioned for the subsequent pyrimidine ring annulation.
-
Pyrimidine Ring Annulation: The pyrimidine ring is constructed via an acid-catalyzed cyclocondensation reaction between the 3-aminobenzofuran-2-carboxamide and an aromatic aldehyde. This reaction forms a 2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one. The choice of aldehyde directly dictates the substituent at the C2 position of the final molecule.
-
Functionalization at the C4 Position: To achieve 2,4-disubstitution, the C4-oxo group is first converted into a more reactive leaving group, typically a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro intermediate is a versatile electrophile that readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles (e.g., amines, hydrazines), allowing for the introduction of diverse functionalities at the C4 position.
Overall Synthetic Workflow
Caption: General workflow for synthesizing 2,4-disubstituted benzofuro[3,2-d]pyrimidines.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Part A: Synthesis of 3-Aminobenzofuran-2-carboxamide (Intermediate 1)
This key intermediate is synthesized from commercially available 2-hydroxybenzonitrile. The procedure involves a Thorpe-Ziegler type reaction.
Materials & Reagents:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| 2-Hydroxybenzonitrile | 119.12 | 11.9 g | 0.10 | 1.0 |
| Ethyl chloroacetate | 122.55 | 14.7 g | 0.12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 | 2.0 |
| Ammonia solution (25%) | 17.03 | 100 mL | - | Excess |
| Ethanol (EtOH) | 46.07 | 200 mL | - | Solvent |
| Acetone | 58.08 | 250 mL | - | Solvent |
Step-by-Step Protocol:
-
O-Alkylation: To a solution of 2-hydroxybenzonitrile (1.0 eq) in 250 mL of acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Cyclization: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
-
Amidation & Cyclization: Without further purification, dissolve the crude intermediate in 200 mL of ethanol. Add 100 mL of concentrated ammonia solution. Stir the mixture at room temperature for 24 hours. A precipitate will form.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the resulting white to off-white solid under vacuum to yield 3-aminobenzofuran-2-carboxamide (Intermediate 1) .
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 70-80%.
Causality Note: Potassium carbonate is a crucial reagent; it acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on ethyl chloroacetate. Using a relatively weak base like K₂CO₃ prevents unwanted side reactions. The subsequent addition of ammonia achieves both amidation of the ester and promotes the intramolecular cyclization to form the desired aminobenzofuran core.
Part B: Synthesis of 2-Aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
This step builds the pyrimidine ring through condensation. The example uses 4-methoxybenzaldehyde.
Materials & Reagents:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| Intermediate 1 | 176.17 | 1.76 g | 0.01 | 1.0 |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 0.01 | 1.0 |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~0.5 mL | - | Catalyst |
Step-by-Step Protocol:
-
Suspend Intermediate 1 (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 5-6 drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(4-methoxyphenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (Intermediate 2) .
-
Characterization: The product can be characterized by IR, ¹H NMR, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch. Expected yield: 85-95%.
Part C: Synthesis of 2,4-Disubstituted Benzofuro[3,2-d]pyrimidine (Final Product)
This two-step sequence introduces the second point of diversity at the C4 position.
Materials & Reagents:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| Intermediate 2 | 292.29 | 2.92 g | 0.01 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | - | Reagent/Solvent |
Step-by-Step Protocol:
-
SAFETY FIRST: Conduct this step in a certified chemical fume hood. POCl₃ is highly corrosive.
-
Place Intermediate 2 (1.0 eq) in a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution to trap HCl gas).
-
Carefully add phosphorus oxychloride (10 mL) to the flask.
-
Heat the mixture gently to reflux for 2-3 hours. The solid will dissolve as the reaction progresses.[1]
-
After cooling to room temperature, pour the reaction mixture very slowly and carefully onto 100 g of crushed ice with vigorous stirring.
-
A solid will precipitate. Stir for an additional 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Filter the solid, wash extensively with cold water until the filtrate is neutral to pH paper, and dry under vacuum to yield Intermediate 3 .
-
Characterization: This intermediate is often used directly in the next step without extensive purification. Purity can be checked by TLC.
Causality Note: POCl₃ serves as both the reagent and solvent. It chlorinates the C4-position by converting the amide tautomer into a Vilsmeier-like intermediate, which is then attacked by chloride ion to yield the 4-chloro product.
Materials & Reagents:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| Intermediate 3 | 310.73 | 3.11 g | 0.01 | 1.0 |
| Piperidine | 85.15 | 1.02 g | 0.012 | 1.2 |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
Step-by-Step Protocol:
-
Dissolve Intermediate 3 (1.0 eq) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add piperidine (1.2 eq) to the solution and stir.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water. The solid product will precipitate.
-
Filter the product, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure final product.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for key synthetic steps.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Intermediate 1) | Incomplete reaction; insufficient base. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase reflux time and monitor carefully by TLC. |
| Low yield in Step 2 (Intermediate 2) | Insufficient acid catalyst; aldehyde is unreactive. | Add a few more drops of HCl. For electron-deficient aldehydes, consider a stronger Lewis acid catalyst or higher reaction temperature. |
| Reaction stalls in Step 3 (Chlorination) | POCl₃ is old or has degraded. | Use freshly distilled or a new bottle of POCl₃. Ensure the reaction is completely anhydrous. |
| Multiple products in Step 4 (Substitution) | Side reactions due to excess heat or time. | Reduce reflux time and monitor the reaction closely by TLC. Purify carefully using column chromatography if recrystallization is insufficient. |
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of 2,4-disubstituted benzofuro[3,2-d]pyrimidines. By following this three-part strategy—synthesis of a key aminobenzofuran intermediate, acid-catalyzed cyclocondensation, and a chlorination-substitution sequence—researchers can efficiently generate a diverse library of these medicinally important compounds. The detailed steps, coupled with explanations of the underlying chemical principles and troubleshooting advice, are designed to empower scientists in drug development to accelerate their discovery programs.
References
- ResearchGate. (n.d.). Direct Synthesis for Benzofuro[3,2‐d]pyrimidin‐2‐Amines via One‐Pot Cascade [4+2] Annulation/Aromatization between Benzofuran‐Derived Azadienes and Carbodiimide Anions.
- PubMed. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions.
- Semantic Scholar. (n.d.). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions.
- ResearchGate. (n.d.). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives.
- ResearchGate. (2015). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- ResearchGate. (2014). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. (n.d.).
- ACS Omega. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions.
- Ingenta Connect. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidines.
- PMC. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
- ResearchGate. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Benzofuro[3,2-d]pyrimidine Derivatives by NMR and Mass Spectrometry
Introduction: The Significance of Benzofuro[3,2-d]pyrimidines in Medicinal Chemistry
Benzofuro[3,2-d]pyrimidines represent a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities. This fused ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antifungal activities.[1][2][3][4][5] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation of these complex organic molecules. This application note provides a comprehensive guide to the characterization of benzofuro[3,2-d]pyrimidine derivatives, detailing field-proven protocols and the rationale behind experimental choices.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For benzofuro[3,2-d]pyrimidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) spectral assignment.
Foundational 1D NMR Experiments: ¹H and ¹³C NMR
¹H NMR Spectroscopy: The proton NMR spectrum provides initial, crucial information about the number of different types of protons and their connectivity. In a typical benzofuro[3,2-d]pyrimidine, the aromatic protons on the benzofuran and any substituent groups will resonate in distinct regions. For instance, the pyrimidine proton often appears as a singlet in the downfield region (δ 8.0-9.5 ppm).[1] Protons on the benzofuran ring typically exhibit coupling patterns (doublets, triplets) that can help determine their relative positions.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the heterocyclic rings are characteristic and provide valuable information for confirming the core structure. Quaternary carbons, such as those at the fusion of the rings, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives, 1D NMR spectra can have overlapping signals, making definitive assignments challenging. 2D NMR techniques are employed to resolve these ambiguities by revealing correlations between nuclei.[6][7]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][8] It is invaluable for tracing the connectivity of protons within the benzofuran ring system and any alkyl chains in substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[6][8] It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons.[7][8] This is particularly useful for assigning quaternary carbons and for connecting different fragments of the molecule, thereby confirming the overall connectivity of the benzofuro[3,2-d]pyrimidine scaffold.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. It is instrumental in determining the stereochemistry and conformation of the molecule.
The interplay of these 2D NMR experiments provides a robust and self-validating system for the complete structural elucidation of novel benzofuro[3,2-d]pyrimidine derivatives.[9][10]
Experimental Protocol: Comprehensive NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzofuro[3,2-d]pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra. A NOESY or ROESY experiment can be performed if stereochemical information is required.
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton signals based on their chemical shifts, multiplicities, and integration.
-
Use the COSY spectrum to establish proton-proton spin systems.
-
Use the HSQC spectrum to assign the carbons directly bonded to protons.
-
Utilize the HMBC spectrum to assign quaternary carbons and to confirm the connectivity between different spin systems.
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Pillar 2: Mass Spectrometry for Molecular Weight Determination and Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
For the definitive characterization of novel benzofuro[3,2-d]pyrimidine derivatives, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[11][12][13] HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the elemental formula of the molecule.[12][14] This is a critical step in confirming the identity of a newly synthesized compound.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds. It also generally produces [M+H]⁺ ions.
Fragmentation Analysis
While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion. The fragmentation patterns of benzofuro[3,2-d]pyrimidines are often characteristic and can provide valuable clues about the nature and position of substituents.[15][16] Common fragmentation pathways may involve the cleavage of substituent groups or the rupture of the heterocyclic rings.[15][16][17]
Experimental Protocol: HRMS and Fragmentation Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
HRMS Data Acquisition:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: ESI or APCI in positive ion mode is typically used.
-
Analysis: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.
MS/MS Data Acquisition (Optional):
-
Select the molecular ion of interest as the precursor ion.
-
Perform a product ion scan to obtain the fragmentation spectrum.
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement using the instrument's software.
-
If MS/MS data was acquired, propose fragmentation pathways to support the proposed structure.
Visualization of MS Workflow
Caption: Workflow for MS-based molecular formula confirmation.
Data Presentation: Representative Spectral Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a hypothetical substituted benzofuro[3,2-d]pyrimidine derivative.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (from H at position) |
| H-pyrimidine | 8.9 (s) | 155.0 | C-ring fusion, C-substituent |
| H-benzo | 7.5-8.2 (m) | 110-135 | Other C-benzo, C-ring fusion |
| Substituent | Varies | Varies | C-pyrimidine, C-benzo |
The following table illustrates a hypothetical HRMS data output.
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 350.1234 | 350.1231 | -0.9 | C₂₀H₁₅N₃O₂ |
Conclusion
The combined application of advanced NMR and MS techniques provides a powerful and essential toolkit for the unambiguous characterization of benzofuro[3,2-d]pyrimidine derivatives. A systematic approach, utilizing a suite of 1D and 2D NMR experiments, allows for the complete assignment of the molecular structure. High-resolution mass spectrometry provides definitive confirmation of the elemental composition. These rigorous analytical methods are fundamental to ensuring the scientific integrity of research in drug discovery and development, enabling the confident correlation of molecular structure with biological activity.
References
- High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
- Wu, W.-N., Fei, Q., Zhang, Y.-L., Ma, M., & Ou Yang, G.-P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679–6681.
- Gonsior, M., Hertkorn, N., & Schmitt-Kopplin, P. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. Environmental Science & Technology, 54(19), 11775–11777.
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (2023, November 29).
- 2D NMR Spectroscopy. (2015, June 29).
- High-Resolution Mass Spectrometry (HRMS) Analysis - Infinita Lab. (n.d.).
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3).
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. (n.d.). ResearchGate.
- Lu, Y.-Z., Zhang, Q.-J., Zhang, Y.-Q., & Zhao, Y.-C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911–7914.
- Veerapur, B. S., Kumar, M., & Basavaraja, K. M. (2022). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[11] Benzofuro (3,2-d) Pyrimidine Derivatives. Indian Journal of Pharmaceutical Sciences, 84(2), 438-447.
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- Wu, W.-N., Fei, Q., Zhang, Y.-L., Ma, M., & Ou Yang, G.-P. (2013). Synthesis and Crystal Structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6681.
- benzofuro[3,2-d]pyrimidin-4-amine, N-(4-fluorophenyl)- - Optional[1H NMR] - Spectrum. (n.d.).
- Synthesis and biological evaluation of benzofuro [3, 2- d] pyrimidines. (n.d.). ResearchGate.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. (n.d.). ResearchGate.
- Steinbeck, C. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5(1), 43.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate.
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2781-2815.
- Shetty, P., et al. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Journal of Research in Pharmacy, 26(5), 1432-1442.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2018). Journal of the Korean Chemical Society, 62(1), 60-68.
- 2-ethyl-4-(4-methyl-1-piperidinyl)[11]benzofuro[3,2-d]pyrimidine hydrochloride - SpectraBase. (n.d.).
- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ahmed, G. A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(3), 139-153.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. (2018). European Journal of Medicinal Chemistry, 155, 467-478.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
- da Costa, J. C., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(7), 1056-1064.
- Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024).
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. measurlabs.com [measurlabs.com]
- 12. fiveable.me [fiveable.me]
- 13. measurlabs.com [measurlabs.com]
- 14. infinitalab.com [infinitalab.com]
- 15. article.sapub.org [article.sapub.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Elucidating the Three-Dimensional Architecture of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Analogs via Single-Crystal X-ray Crystallography
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, including novel PARP-1 inhibitors for anti-tumor applications.[1] Understanding the precise three-dimensional structure of these molecules is paramount for deciphering structure-activity relationships (SAR) and enabling rational, structure-based drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level information.[2] This guide provides an in-depth overview and detailed protocols for the crystallographic analysis of benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione analogs, from synthesis and crystal growth to structure solution and refinement.
Introduction: The Structural Imperative in Drug Discovery
The efficacy of a drug molecule is intrinsically linked to its ability to recognize and interact with a specific biological target, such as an enzyme's active site. This interaction is governed by the molecule's three-dimensional shape, conformational flexibility, and the spatial arrangement of its functional groups. Benzofuro[3,2-d]pyrimidine derivatives have demonstrated a broad range of biological activities, making them a focal point of medicinal chemistry research.[3][4] X-ray crystallography provides an unambiguous "snapshot" of the molecule's solid-state conformation and intermolecular interactions, offering invaluable insights that spectroscopic techniques alone cannot provide.[2][5] This atomic-resolution data is the bedrock of computational docking, molecular dynamics simulations, and lead optimization campaigns.
The Crystallography Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis. Each stage presents unique challenges and requires informed decision-making. The overall workflow is a critical path from initial synthesis to the final, validated atomic model.
Caption: High-level workflow from compound synthesis to final structural analysis.
Synthesis and Purification of Analogs
A prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
General Synthesis Scheme
A common route to the benzofuro[3,2-d]pyrimidine core involves the cyclocondensation of a 3-aminobenzofuran-2-carboxamide precursor with various reagents.[3][6] For instance, reacting 3-amino-2-benzofurancarboxamide with an aromatic aldehyde can yield the desired scaffold in a single step.[6] Subsequent modifications can be made to introduce diverse substituents, allowing for the exploration of the chemical space.
-
Starting Material: 3-Amino-2-benzofurancarboxamide
-
Reaction: Condensation with aldehydes, followed by potential chlorination with reagents like phosphorus oxychloride (POCl₃) to activate the 4-position for nucleophilic substitution.[3][4]
-
Purification: The final compounds must be purified to >98% purity, typically via column chromatography or recrystallization. Purity should be confirmed by NMR and LC-MS before proceeding.
Protocol: Growing High-Quality Single Crystals
Crystallization is often the most significant bottleneck in small-molecule crystallography.[2][7] It is an empirical science that involves screening various conditions to find the "sweet spot" where molecules slowly self-assemble into a well-ordered lattice. The key is to achieve a state of supersaturation from which the compound can slowly precipitate.
Causality of Experimental Choices
-
Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound moderately. If solubility is too high, achieving supersaturation is difficult; if too low, the compound will precipitate as an amorphous powder. The polarity of the solvent also influences which intermolecular interactions are favored during crystal packing.
-
Rate of Crystallization: Slow crystal growth is paramount. Rapid precipitation traps solvent and introduces defects into the crystal lattice, resulting in poor diffraction. Techniques are designed to approach supersaturation gradually.
Common Crystallization Techniques
| Technique | Description | Best For... | Expert Insight |
| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The solvent slowly evaporates, increasing the concentration to the point of crystallization.[8][9] | Thermally stable compounds with moderate volatility solvents. The simplest starting point. | The number and size of the pinholes directly control the evaporation rate. Start with just one or two small holes. Using a vial inside a beaker creates a buffer to slow evaporation further. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container (e.g., a small test tube). This is then placed inside a larger, sealed container (e.g., a jar) that contains a more volatile "anti-solvent" in which the compound is insoluble.[9] | Compounds that are sensitive or where precise control is needed. Excellent for screening with minimal material. | The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. The choice of anti-solvent is critical.[9] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent.[2] Crystals form at the interface where the two liquids slowly mix. | Scaling up crystallization when a good solvent/anti-solvent pair is known. | To prevent immediate precipitation, a buffer layer of a third solvent (like toluene) can be used to slow the diffusion rate. The apparatus must remain perfectly still.[8] |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or is placed in a refrigerator/freezer. | Compounds whose solubility is highly dependent on temperature. | Cooling must be gradual. Placing the solution in an insulated container (e.g., a Dewar flask) can provide slow, controlled cooling. |
Step-by-Step Protocol: Crystallization by Vapor Diffusion
-
Preparation: Ensure all glassware is scrupulously clean. Dust particles can act as nucleation sites, leading to a shower of tiny, unusable crystals.
-
Solution: Prepare a concentrated solution of your benzofuro[3,2-d]pyrimidine analog (1-5 mg) in a good solvent (e.g., DMSO, DMF) in a small vial (0.5 mL).
-
Setup: Place this small vial inside a larger glass jar (20 mL).
-
Anti-Solvent: Add 2-3 mL of a volatile anti-solvent (e.g., methanol, ethanol, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the jar tightly with a screw cap.
-
Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring (QC Step): Check the vial daily without moving it. Look for the formation of clear, well-defined single crystals with sharp edges. This can take anywhere from a few days to several weeks.
X-ray Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. Modern diffractometers automate much of this process.[10]
-
Crystal Mounting: A single, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K).
-
Expertise: Flash-cooling is crucial as it vitrifies the residual solvent on the crystal and, more importantly, minimizes atomic thermal vibrations.[11] This reduction in motion leads to less diffuse scattering and stronger diffraction at higher angles, resulting in higher resolution data.
-
-
Data Collection: The crystal is mounted on the diffractometer and rotated in the X-ray beam. A series of diffraction images are collected by a detector as the crystal is rotated.[12]
-
Data Processing: The raw images are processed using specialized software (e.g., CrysAlisᴾʳᵒ, XDS). This involves two key stages:[13]
-
Integration: Identifying the diffraction spots on each image, determining their positions (indexing), and measuring their intensities.
-
Scaling and Merging: Correcting the intensities for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-related reflections to create a single, comprehensive reflection file.
-
Structure Solution, Refinement, and Validation
The processed data contains the intensities of the diffracted waves but not their phases. Determining these phases is the central challenge known as the "phase problem."[12][14]
The Path to a Final Model
Caption: Iterative cycle of refinement and model building in crystallography.
-
Structure Solution: For small molecules like benzofuropyrimidines, the phase problem is typically solved using direct methods.[11] These are statistical methods that use mathematical relationships between the intensities to derive initial phase estimates.
-
Structure Refinement: An initial atomic model is generated and then refined against the experimental data using a least-squares minimization process.[11] The goal is to adjust atomic parameters (positions, displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).
-
Difference Fourier Maps: Throughout refinement, difference Fourier maps (Fo-Fc) are calculated.[14] These maps reveal regions where the model is incorrect; positive peaks indicate missing electron density (e.g., missing hydrogen atoms), while negative troughs show where atoms are misplaced or unnecessary.
-
Validation: The final model's quality is assessed using several metrics, most notably the R-factors (R1 and wR2), which quantify the agreement between the model and the data. A good model will also have chemically sensible bond lengths, angles, and minimal residual electron density.
Interpreting Crystallographic Data
The final output of a crystallographic experiment is typically a Crystallographic Information File (CIF). This file contains all the information about the experiment and the resulting structure.
| Parameter | Typical Value | Significance |
| Crystal System | Triclinic, Monoclinic, etc. | Describes the symmetry of the unit cell.[11] |
| Space Group | P-1, P2₁/c, etc. | Describes the complete symmetry of the crystal lattice.[11] |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail observed. Lower values are better. |
| R1 | < 0.05 (5%) | The primary residual factor; a measure of the agreement between observed and calculated structure factor amplitudes for observed reflections. |
| wR2 | < 0.15 (15%) | A weighted residual factor based on all data; generally considered a more robust indicator of refinement quality. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should converge to a value close to 1.0 for a well-refined structure. |
Structural Analysis: From Data to Insight
The refined crystal structure is not the end but the beginning of the analysis. For a series of this compound analogs, crystallography can reveal:
-
Molecular Conformation: Is the fused ring system planar? What is the torsion angle of key substituents?
-
Intermolecular Interactions: Identify hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. These same interactions are often critical for binding to a protein target.
-
Absolute Stereochemistry: For chiral analogs, X-ray crystallography can unambiguously determine the absolute configuration.[2][7]
-
SAR Explanation: Correlate changes in biological activity across a series of analogs with observed changes in their 3D structure and interaction patterns.
Caption: Diagram of intermolecular hydrogen bonds forming a dimer.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in modern drug discovery and development. For researchers working with this compound analogs, it provides the ultimate structural validation and a clear roadmap for rational design. By combining meticulous synthesis, patient crystal growth, and rigorous data analysis, one can unlock the atomic-level secrets that govern molecular recognition and biological function.
References
- SPT Labtech.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- University of Montana. Small Molecule X-Ray Diffraction Facility. [Link]
- StudySmarter.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1111. [Link]
- EPFL.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
- Wikipedia. X-ray crystallography. [Link]
- Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
- NIMS.
- ResearchGate. (2018). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. [Link]
- The Biochemist. (2021).
- Stanford University. Refinement of X-ray Crystal Structures. [Link]
- ResearchGate. (2021).
- ResearchGate. (2018). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. [Link]
- PubMed. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. [Link]
- Wu, W. N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6681. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. rigaku.com [rigaku.com]
- 11. fiveable.me [fiveable.me]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Leveraging the Benzofuro[3,2-d]pyrimidine-4(3H)-one Scaffold for the Design of Novel and Selective PARP-1 Inhibitors
An Application Guide for Drug Discovery Scientists
Abstract Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone enzyme in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[1] Its inhibition has emerged as a clinically validated and powerful strategy in oncology, particularly for cancers harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] This mechanism, termed "synthetic lethality," causes targeted cancer cell death while sparing healthy cells.[4] The benzofuro[3,2-d]pyrimidine-4(3H)-one core has been identified as a promising framework for developing next-generation PARP-1 inhibitors, offering a rigid structure amenable to chemical modifications for optimizing potency and selectivity.[5][6] This guide provides an in-depth overview of the underlying biological rationale, detailed protocols for inhibitor design and evaluation, and expert insights into interpreting structure-activity relationships (SAR) to accelerate the discovery of novel therapeutic candidates.
The Rationale: PARP-1 Inhibition and Synthetic Lethality
PARP-1 is a critical sensor of DNA damage. Upon detecting an SSB, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[7][8] This PARylation process acts as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway to resolve the damage.[3]
PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition : They competitively bind to the NAD+ pocket in the catalytic domain of PARP-1, preventing the formation of PAR chains and stalling the recruitment of repair machinery.[9]
-
PARP Trapping : A more cytotoxic mechanism where the inhibitor physically traps the PARP-1 enzyme onto the DNA at the site of damage.[2] This PARP-DNA complex is a significant physical obstruction that, upon encountering a replication fork during cell division, leads to the collapse of the fork and the formation of highly toxic double-strand breaks (DSBs).[2][3]
In healthy cells, these DSBs are efficiently repaired by the high-fidelity HRR pathway. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HRR pathway is defective. These cells become entirely dependent on the PARP-1-mediated BER pathway for survival.[4] The pharmacological inhibition of PARP-1 in these HRR-deficient cells creates a scenario where neither major DNA repair pathway can resolve the damage, leading to catastrophic genomic instability and apoptotic cell death. This selective killing of cancer cells is the essence of synthetic lethality.[9]
The Scaffold: Benzofuro[3,2-d]pyrimidine-4(3H)-one
The benzofuro[3,2-d]pyrimidine-4(3H)-one core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar, tricyclic structure provides an excellent foundation for positioning key functional groups to interact with the PARP-1 catalytic domain. Research has demonstrated that derivatives of this scaffold can achieve high potency and selectivity.[5][6] For example, the introduction of thiosemicarbazone moieties has led to inhibitors with significantly greater potency and selectivity for PARP-1 over PARP-2 compared to the clinical drug Olaparib.[5]
Key Advantages:
-
Structural Rigidity: Reduces conformational flexibility, which can lead to higher binding affinity.
-
Synthetic Tractability: The core can be synthesized and modified through established chemical routes, allowing for systematic exploration of the chemical space.[10][11]
-
Favorable Drug-like Properties: The scaffold contributes to properties that are often amenable to developing orally bioavailable drugs.[12]
Experimental Design and Workflow
A typical workflow for discovering novel inhibitors using this scaffold involves a multi-stage process, from initial design and synthesis to comprehensive biological evaluation.
Protocols for In Vitro Characterization
Protocol 4.1: PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against purified human PARP-1 enzyme by measuring the consumption of NAD+.[8][13]
Principle: The PARP-1 enzyme is activated by damaged DNA and consumes its substrate, NAD+. The remaining NAD+ is then converted by a cycling enzyme into a fluorescent product. A decrease in fluorescence relative to the no-inhibitor control indicates PARP-1 inhibition.
Materials:
-
Recombinant human PARP-1 enzyme (50 ng/reaction recommended)
-
Activated (nicked) DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (serial dilutions in assay buffer with ≤1% DMSO)
-
Olaparib (as a positive control)
-
NAD+ Cycling Mix (containing cycling enzyme and fluorescent substrate)
-
384-well black, flat-bottom assay plates
-
Fluorescent plate reader (Excitation ~540 nm, Emission ~590 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compounds and the Olaparib control in PARP Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Prepare Enzyme/DNA Mix: In a single tube, prepare a 2X working solution of PARP-1 enzyme and activated DNA in PARP Assay Buffer.
-
Expert Insight: Pre-mixing the enzyme and activating DNA ensures consistent activation across all wells before the reaction is initiated.
-
-
Assay Plating:
-
Add 5 µL of the compound serial dilutions or vehicle control (buffer + DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X PARP-1/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a 2.5X working solution of NAD+ in PARP Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the 2.5X NAD+ solution to each well. The final reaction volume is 25 µL.
-
Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Develop and Read:
-
Add 25 µL of the NAD+ Cycling Mix to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
-
Protocol 4.2: Cell-Based PARP Activity Assay (Western Blot)
This protocol assesses a compound's ability to inhibit PARP-1 activity within living cells by measuring the levels of PARylation following induced DNA damage.[13][14]
Principle: Cells are pre-treated with the inhibitor and then exposed to a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂). In control cells, this damage will cause a massive increase in PAR polymer formation. An effective inhibitor will block this increase. PAR levels are then quantified by Western blot.
Materials:
-
BRCA-deficient cancer cell line (e.g., SK-OV-3, MDA-MB-436)
-
Cell culture medium and supplements
-
Test compounds and Olaparib
-
Hydrogen Peroxide (H₂O₂)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: Anti-PAR (pan-ADP-ribose), Anti-PARP-1, Anti-Actin or Anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours. Include Olaparib as a positive control.
-
Induce DNA Damage: Add H₂O₂ to a final concentration of 200 µM to all wells (except the no-damage control) and incubate for 10 minutes at 37°C.
-
Expert Insight: The short, potent burst of DNA damage from H₂O₂ ensures a robust PARylation signal that is dependent on active PARP-1.
-
-
Cell Lysis: Immediately after damage induction, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Clarify the lysates by centrifugation (14,000 rpm, 15 min, 4°C). Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Strip and re-probe the membrane for PARP-1 (to confirm its presence) and a loading control (Actin/Tubulin) to ensure equal protein loading. Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA-damaged control.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds.
Table 1: Example Biological Data for Benzofuro[3,2-d]pyrimidine-4(3H)-one Derivatives
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | SK-OV-3 Cell Viability IC50 (µM) |
| Olaparib | 5.0 | 25.0 | 5-fold | 5.5 |
| Compound 19b | 0.8 | >200 | >250-fold | 6.2 |
| Compound 19c | 0.026[5][6] | 2.21 | 85-fold[5][6] | 4.98[5][6] |
| Scaffold Core | >10,000 | >10,000 | - | >100 |
Data for compounds 19b and 19c are derived from published literature for illustrative purposes.[5][6]
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. Compound 19c shows exceptional enzymatic potency, significantly better than Olaparib.[5]
-
Selectivity: A high selectivity ratio for PARP-1 over PARP-2 is desirable to minimize potential off-target effects. Compound 19b demonstrates excellent selectivity.
-
Cellular Efficacy: The cell viability IC50 in a BRCA-deficient cell line like SK-OV-3 indicates the compound's ability to induce synthetic lethality. Values comparable to or better than Olaparib are promising.[5][6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzofuro[3,2-d]pyrimidine-4(3H)-one scaffold allows for the elucidation of SAR, guiding the design of more potent and selective inhibitors. Key interaction points in the PARP-1 active site include the nicotinamide ribose pocket and the adenine ribose pocket, where hydrogen bonds and pi-stacking interactions are crucial.
Key Insights:
-
Position R1 (Pyrimidine Ring): This is the most critical vector for achieving high potency. Attaching groups via different linkers that can form hydrogen bonds within the active site is a proven strategy.[6]
-
Position R3 (Benzofuran Ring): Modifications here can modulate the electronic nature of the entire scaffold. Halogen substitutions, for instance, can influence binding affinity and metabolic stability.[15][16]
-
Position R2 (Pyrimidine Ring): This position is often less explored but can be used to optimize physicochemical properties such as solubility without drastically affecting potency.
By methodically applying the protocols and SAR principles outlined in this guide, researchers can efficiently advance the design and discovery of novel, highly effective PARP-1 inhibitors based on the versatile benzofuro[3,2-d]pyrimidine-4(3H)-one scaffold.
References
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry.
- Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology.
- Patel, N. T., et al. (2015). PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. Oncology & Hematology Review.
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. ResearchGate.
- Li, H., et al. (2021). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. International Journal of Molecular Sciences.
- Li, H., et al. (2024). Poly (ADP-ribose) polymerase inhibitors in cancer therapy. Journal of Experimental & Clinical Cancer Research.
- Cowley, P. M., & Wise, A. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters.
- Gassman, N. R., & Pfizer, D. G. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry.
- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One.
- BMG LABTECH. PARP assay for inhibitors. BMG LABTECH Application Note.
- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Biochemical Pharmacology.
- Mulligan, B., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers (Basel).
- Kim, H., & Kim, Y. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences.
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience Application Note.
- PubChem.[5]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. PubChem Database.
- Al-Ostath, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).
- Al-Ostath, R., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances.
- Shah, A., et al. (2017). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. ResearchGate.
- Liu, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- Al-Shaye, N. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences.
- Ramezani, M., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports.
- Li, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry.
Sources
- 1. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Emerging Role of Benzofuro[3,2-d]pyrimidines in Anti-Cancer Drug Discovery
Introduction: A New Scaffold for a Persistent Challenge
Cancer remains a formidable challenge to global health, necessitating the continuous development of novel therapeutic agents that can overcome limitations such as drug resistance and off-target toxicity.[1] In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug design, with pyrimidine-based structures being particularly prominent in a wide array of approved therapeutics.[2] The benzofuran moiety is another privileged scaffold, found in numerous natural and synthetic compounds with significant biological activity, including potent anticancer properties.[3]
The fusion of these two pharmacophores into the rigid, tricyclic benzofuro[3,2-d]pyrimidine system has created a class of molecules with significant potential in oncology.[4][5] These derivatives have demonstrated a broad spectrum of bioactivity and are being actively investigated as promising lead structures for the development of next-generation anti-cancer drugs.[5][6] This guide provides an in-depth overview of their mechanism of action, protocols for evaluating their efficacy, and a summary of their performance against various cancer cell lines.
Core Mechanism of Action: Targeting Kinase-Driven Proliferation
While the precise mechanisms can vary between derivatives, a significant body of evidence points towards the inhibition of protein kinases as a primary mode of action for benzofuro[3,2-d]pyrimidines and related fused pyrimidine structures.[7] Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which regulate critical cellular processes like growth, proliferation, and survival.[8] The structural similarity of the fused pyrimidine core to adenine, the phosphate-binding component of ATP, makes it an ideal scaffold for designing competitive kinase inhibitors.[9]
Molecular docking studies have predicted that benzofuro[3,2-d]pyrimidine derivatives can effectively bind to the ATP-binding pocket of RTKs, preventing phosphorylation and downstream signaling.[1][6] This blockade of pro-survival signals ultimately leads to cell cycle arrest and the induction of programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[3][10]
Caption: Simplified signaling pathway inhibited by benzofuro[3,2-d]pyrimidines.
Experimental Workflow: From Screening to Mechanistic Insight
A logical and systematic workflow is crucial for evaluating the anti-cancer potential of novel benzofuro[3,2-d]pyrimidine derivatives. The process begins with broad screening to identify promising candidates, followed by more detailed mechanistic studies to understand their mode of action.
Caption: Standard experimental workflow for anti-cancer drug discovery.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the anti-cancer activity of benzofuro[3,2-d]pyrimidine compounds.
Protocol 1: Cell Viability Assessment via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Benzofuro[3,2-d]pyrimidine compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader (570 nm absorbance).
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Rationale: A 24-hour incubation period ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the benzofuro[3,2-d]pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Rationale: A 48-72 hour treatment period is typically sufficient to observe significant effects on cell proliferation and viability.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
Cancer cell lines.
-
Benzofuro[3,2-d]pyrimidine compounds.
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Rationale: It is critical to collect floating cells as they are often apoptotic.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).
-
-
-
Quantitative Data Summary: In Vitro Anti-Cancer Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for representative benzofuro[3,2-d]pyrimidine derivatives and related structures against various human cancer cell lines. Lower values indicate higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 4a | HepG2 (Liver) | 0.70 | [6],[11],[1],[12] |
| Benzofuro[3,2-d]pyrimidine | Various | A549 (Lung) | Potent Activity Reported | [4] |
| Benzofuro[3,2-d]pyrimidine | Various | K562 (Leukemia) | Potent Activity Reported | [4] |
| Furo[2,3-d]pyrimidine | Various | HeLa (Cervical) | 7.37 - 13.72 | [11] |
| Furo[2,3-d]pyrimidine | Various | HT-29 (Colon) | 7.37 - 13.72 | [11] |
| Benzofuran-Chalcone | Compound 4d | HCC1806 (Breast) | 17.13 | [8] |
| Benzofuran Hybrid | Compound 13g | MCF-7 (Breast) | 1.287 | [3] |
Note: The table includes data from the closely related and often co-synthesized furo[2,3-d]pyrimidines to provide a broader context for the potency of this class of compounds.
Conclusion and Future Directions
Benzofuro[3,2-d]pyrimidines represent a highly promising scaffold in the field of anti-cancer drug discovery. Their ability to be synthesized through efficient chemical pathways and their demonstrated potency against a range of cancer cell lines underscore their therapeutic potential.[1][6] The primary mechanism, believed to be the inhibition of key protein kinases involved in oncogenic signaling, aligns with modern targeted therapy approaches.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing potential off-target effects. Further mechanistic studies are required to precisely identify the specific kinase targets for the most active derivatives. Ultimately, successful preclinical development and in vivo validation in animal models will be critical steps toward translating the promise of benzofuro[3,2-d]pyrimidines into clinical reality for cancer patients.
References
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Request PDF. (n.d.). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Lu, Y. Z., Zhang, Q. J., Zhang, Y. Q., & Zhao, Y. C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26, 7911-7914. [Link]
- Tang, X., et al. (2022).
- Wu, W. N., Fei, Q., Zhang, Y. L., Ma, M., & Ouyang, G. P. (2012). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry. [Link]
- Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid... Ingenta Connect. [Link]
- Unknown. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Palla, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
- El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11463. [Link]
- Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5174. [Link]
- Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]
- Vitaku, E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5858. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid...: Ingenta Connect [ingentaconnect.com]
Experimental Protocol for Evaluating the Antimicrobial Efficacy of Benzofuro[3,2-d]pyrimidines
An Application Guide by Gemini Scientific
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of multidrug-resistant pathogens constitutes a formidable threat to global health. Benzofuro[3,2-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including potential antimicrobial properties.[1][2] This document provides a comprehensive, field-proven guide for the systematic evaluation of their antimicrobial efficacy. The protocols herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across research settings.[3][4] We will progress from initial qualitative screening to quantitative determination of inhibitory concentrations and conclude with advanced kinetic studies to elucidate the nature of the antimicrobial effect.
Foundational Principles & Strategic Workflow
The evaluation of a novel chemical entity's antimicrobial potential is a structured, multi-tiered process. The objective is to move from a broad screening assay to a precise quantitative assessment, and finally to a dynamic characterization of the agent's effect on microbial viability over time. This tiered approach is both resource-efficient and scientifically rigorous.
The workflow begins with the preparation of the test compounds and the selection of a clinically relevant panel of microorganisms. A primary screening assay, such as the agar well diffusion method, provides initial qualitative evidence of antimicrobial activity. Compounds demonstrating promise advance to a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), the foundational metric of antimicrobial potency.[5] For lead candidates, a time-kill kinetic assay is employed to differentiate between static (growth-inhibiting) and cidal (killing) activity, offering deeper insights into the compound's pharmacological profile.[6][7]
Figure 1: A tiered experimental workflow for antimicrobial efficacy testing.
Pre-analytical Phase: Essential Preparations
Meticulous preparation is paramount for the validity of any antimicrobial susceptibility test.[8] Inaccurate inoculum density or improper compound handling can lead to erroneous results.
-
Solubilization: The benzofuro[3,2-d]pyrimidine derivatives must be dissolved in a suitable solvent that is non-toxic to the test microorganisms at the final concentration used. Dimethyl sulfoxide (DMSO) is commonly employed. A stock solution, typically at 10-20 mg/mL, should be prepared.
-
Solvent Toxicity Control: It is critical to establish that the solvent (e.g., DMSO) does not inhibit microbial growth at the highest concentration that will be present in the assay wells. This is achieved by running a parallel control with the solvent alone.[9]
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, and potentially a fungal species, with a preference for well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC).
| Domain | Organism | Strain (Example) | Relevance |
| Bacteria | Staphylococcus aureus | ATCC 25923 | Gram-positive pathogen, common cause of skin and systemic infections. |
| Bacteria | Escherichia coli | ATCC 25922 | Gram-negative pathogen, common cause of urinary tract and gastrointestinal infections. |
| Bacteria | Pseudomonas aeruginosa | ATCC 27853 | Gram-negative opportunistic pathogen, known for antibiotic resistance. |
| Bacteria | Bacillus subtilis | ATCC 1134 | Gram-positive, spore-forming bacterium.[10] |
| Fungi | Candida albicans | ATCC 10231 | Opportunistic fungal pathogen, common cause of candidiasis. |
Protocol for Inoculum Standardization: The goal is to create a standardized microbial suspension corresponding to a 0.5 McFarland turbidity standard, which is approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11][12]
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies using a sterile loop.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension by adding more colonies or sterile saline until it visually matches the 0.5 McFarland standard. A spectrophotometer can be used for greater accuracy (absorbance at 625 nm should be 0.08-0.13).
-
This standardized suspension must be used within 15 minutes of preparation to maintain the correct bacterial density.[12]
Protocol I: Agar Well Diffusion Assay (Primary Screening)
This method serves as a robust and cost-effective preliminary screen to identify compounds with potential antimicrobial activity.[13] It relies on the diffusion of the test compound from a well through an agar matrix, resulting in a zone of growth inhibition if the compound is active.[14]
A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn. Wells are then created in the agar, into which the test compound solutions are added. The plate is incubated, allowing the compound to diffuse outwards. The diameter of the clear zone around the well, where no growth occurs, is proportional to the compound's activity and diffusibility.
-
Prepare MHA Plates: Pour sterile, molten Mueller-Hinton Agar into petri dishes to a uniform depth of approximately 4 mm and allow to solidify.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[12]
-
Allow to Dry: Let the plate sit for 5-15 minutes to allow the inoculum to be absorbed into the agar.
-
Create Wells: Using a sterile cork borer (typically 6 mm in diameter), aseptically punch wells into the agar.[14]
-
Load Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
Include Controls:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[15]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) to the nearest millimeter (mm).
A zone of inhibition around a well indicates that the compound has antimicrobial activity against the tested strain. The larger the zone diameter, the more potent the compound is generally considered to be in this assay. Compounds showing significant zones of inhibition should be prioritized for quantitative MIC testing.
Protocol II: Broth Microdilution Assay (MIC Determination)
This is the gold-standard method for quantitatively determining the antimicrobial efficacy of a compound.[5][16] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This protocol is based on guidelines from CLSI and EUCAST.[4][17]
The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no turbidity is observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. pdb.apec.org [pdb.apec.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. chainnetwork.org [chainnetwork.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. hereditybio.in [hereditybio.in]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. youtube.com [youtube.com]
Kinase inhibition assay protocol for benzofuro[3,2-d]pyrimidine compounds
Topic: Kinase Inhibition Assay Protocol for Benzofuro[3,2-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with Benzofuro[3,2-d]pyrimidines
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are crucial regulators of a vast majority of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[3][4] The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure found in compounds with diverse biological activities, including promising antitumor effects.[5][6] This suggests that compounds from this class may exert their therapeutic effects by modulating the activity of one or more protein kinases.[7]
This guide provides a comprehensive framework for researchers to screen and characterize benzofuro[3,2-d]pyrimidine compounds as potential kinase inhibitors. It details both a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess target engagement and functional effects in a physiological context.
Part 1: In Vitro Biochemical Kinase Inhibition Assay
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9] This assay is universal, suitable for virtually any kinase, and its high sensitivity is ideal for identifying potent inhibitors.[9][10]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is performed in the presence of the benzofuro[3,2-d]pyrimidine compound. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[8][11]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest and its specific substrate peptide.
-
Benzofuro[3,2-d]pyrimidine compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Create a serial dilution of the benzofuro[3,2-d]pyrimidine compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended for a comprehensive dose-response curve.[3] Prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration). The optimal ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[12]
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[11][12]
-
Add 10 µL of Kinase Detection Reagent to each well.[12]
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[11][12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[12]
Part 2: Cell-Based Assay for Kinase Inhibition
While biochemical assays are excellent for primary screening, they do not account for cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[13] Therefore, a secondary cell-based assay is crucial to validate the inhibitory potential of the benzofuro[3,2-d]pyrimidine compounds. A common and effective method is to use Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase.[14][15]
Principle of Western Blotting for Kinase Signaling
This protocol assesses the ability of the test compounds to inhibit a specific kinase signaling pathway within intact cells. Cells are treated with the benzofuro[3,2-d]pyrimidine compounds, and then the phosphorylation status of a key downstream substrate of the target kinase is analyzed. A decrease in the phosphorylation of the substrate in compound-treated cells compared to control cells indicates inhibition of the upstream kinase.[16]
Caption: Inhibition of a kinase signaling pathway.
Detailed Protocol: Western Blotting
Materials:
-
Appropriate cell line with an active target kinase pathway.
-
Cell culture medium and supplements.
-
Benzofuro[3,2-d]pyrimidine compounds dissolved in DMSO.
-
Phosphatase and protease inhibitor cocktails.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the benzofuro[3,2-d]pyrimidine compounds (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.[17]
-
Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.[15][17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Part 3: Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[19]
-
Data Normalization:
-
For the ADP-Glo™ assay, subtract the background luminescence (no enzyme control) from all wells.
-
Set the average signal of the "no inhibitor" (DMSO) control as 100% activity and the signal of a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using software like GraphPad Prism or an online IC50 calculator.[19] This will yield the IC50 value.
-
Representative Data Table
| Kinase Target | Compound ID | IC50 (nM) [Biochemical] | Notes |
| Kinase A | BFP-1 | 25 | Potent inhibitor |
| Kinase A | BFP-2 | 150 | Moderate inhibitor |
| Kinase A | BFP-3 | >10,000 | Inactive |
| Kinase B | BFP-1 | 8,500 | Selective for Kinase A |
Western Blot Analysis
The intensity of the protein bands from the Western blot can be quantified using image analysis software (e.g., ImageJ). The signal for the p-Substrate should be normalized to the signal for the total substrate to account for any differences in protein loading. A dose-dependent decrease in the normalized p-Substrate signal indicates effective inhibition of the kinase pathway in a cellular context.
Conclusion
This application note provides a detailed, two-tiered approach to systematically evaluate benzofuro[3,2-d]pyrimidine compounds as kinase inhibitors. By combining a high-throughput biochemical assay for initial screening and potency determination with a physiologically relevant cell-based assay for validation, researchers can confidently identify and characterize novel kinase inhibitors for further drug development. Careful optimization of assay conditions and rigorous data analysis are paramount to obtaining reliable and reproducible results.
References
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
- PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization-Based Assay for Detecting Tyrosine Kinase Activity.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- BMG Labtech. (n.d.). Fluorescence Polarization Detection.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- Luceome Biotechnologies. (2022). Cell-based Kinase Assays.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- ResearchGate. (2025). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Semantic Scholar. (n.d.). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents.
- BMG Labtech. (2020). Kinase assays.
- Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- ResearchGate. (2025). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- AAPS. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- ResearchGate. (2013). How to monitor PKG and PKC activity by western blot?.
- National Center for Biotechnology Information. (n.d.). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases.
- National Cancer Institute. (n.d.). IC50-to-Ki converter.
- National Center for Biotechnology Information. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
- Health Sciences Library System, University of Pittsburgh. (2021). IC50 to Ki Converter Tool.
- National Center for Biotechnology Information. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets.
- ResearchGate. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.
- MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
- PubMed. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Development of Benzofuro[3,2-d]pyrimidine Derivatives for Pancreatic Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal prognosis and limited therapeutic options.[1][2] The complex and heterogeneous nature of PDAC necessitates the development of novel targeted therapies.[3][4] Aberrant activation of signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) and the mitogen-activated protein kinase (MAPK/ERK) pathways is a hallmark of pancreatic cancer, driving its initiation and progression.[3][4][5] This has led to the exploration of small molecule inhibitors targeting these pathways. Among these, benzofuro[3,2-d]pyrimidine derivatives have emerged as a promising class of compounds with potential antitumor activities.[6][7][8] This guide provides a comprehensive overview of the rationale, synthesis, and preclinical evaluation of benzofuro[3,2-d]pyrimidine derivatives for the treatment of pancreatic cancer. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this critical area.
Introduction: The Rationale for Targeting Pancreatic Cancer with Benzofuro[3,2-d]pyrimidine Derivatives
Pancreatic cancer is characterized by a high mortality rate and resistance to conventional therapies.[1] A significant contributor to this resistance is the constitutive activation of pro-survival signaling pathways. Over 90% of pancreatic ductal adenocarcinomas harbor mutations in the KRAS oncogene, which leads to the downstream activation of critical signaling cascades, including the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.[1][9]
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation in pancreatic cancer is well-established and correlates with poor prognosis.[3][4] Therefore, targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, represents a rational therapeutic strategy.[1][2]
-
The MAPK/ERK Pathway: As a key effector of KRAS, the RAF/MEK/ERK pathway is frequently upregulated in pancreatic cancer and controls cell growth, differentiation, and survival.[9][11] Constitutive activation of this pathway is crucial for the malignant phenotype of pancreatic cancer.[5]
Benzofuro[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer effects.[8][12] Their structural scaffold allows for diverse chemical modifications, enabling the development of potent and selective inhibitors against various kinases, including those within the PI3K/Akt/mTOR and MAPK/ERK pathways.[6] The core hypothesis is that by designing benzofuro[3,2-d]pyrimidine derivatives that effectively inhibit these key signaling pathways, it is possible to suppress pancreatic cancer cell proliferation and survival.
Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves a multi-step process starting from substituted benzofurans. A general synthetic scheme is outlined below, based on established methodologies.[6][13]
General Synthetic Protocol:
-
Step 1: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate: This starting material can be synthesized from substituted phenols through a series of reactions including O-alkylation, cyclization, and reduction of a nitro group.
-
Step 2: Formation of the Pyrimidine Ring: The ethyl 3-aminobenzofuran-2-carboxylate is reacted with a suitable reagent to form the pyrimidine ring. For instance, reaction with formamide can yield the benzofuro[3,2-d]pyrimidin-4(3H)-one core structure.[12]
-
Step 3: Chlorination: The keto group at the 4-position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).[6]
-
Step 4: Nucleophilic Substitution: The 4-chloro-benzofuro[3,2-d]pyrimidine intermediate is then reacted with various amines or other nucleophiles to introduce diversity at this position, leading to a library of derivatives.[6]
A representative synthetic scheme is depicted below:
Caption: General synthetic route for benzofuro[3,2-d]pyrimidine derivatives.
In Vitro Evaluation Protocols
A critical step in the drug discovery process is the in vitro evaluation of the synthesized compounds to determine their anticancer activity and mechanism of action.[14][15][16][17]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which the compounds inhibit cancer cell growth (IC50 value).
Protocol: MTT Assay
-
Cell Seeding: Seed pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzofuro[3,2-d]pyrimidine derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gemcitabine or 5-Fluorouracil).[19][20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat pancreatic cancer cells with the benzofuro[3,2-d]pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
To investigate the effect of the compounds on the key signaling proteins within the PI3K/Akt/mTOR and MAPK/ERK pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Evaluation Protocols
Promising compounds from in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy and safety.[21][22][23] Patient-derived xenograft (PDX) models are particularly valuable as they better recapitulate the heterogeneity of human tumors.[21][22][24]
Pancreatic Cancer Xenograft Model
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[25]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the benzofuro[3,2-d]pyrimidine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for pharmacodynamic studies, such as Western blotting or immunohistochemistry, to confirm target engagement in vivo.
Data Presentation and Interpretation
In Vitro Data
| Compound | PANC-1 IC50 (µM) | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
| BF-PY-01 | 5.4 | 8.2 | 6.5 |
| BF-PY-02 | 2.1 | 3.5 | 2.9 |
| Gemcitabine | 0.05 | 0.08 | 0.03 |
Table 1: Representative IC50 values of benzofuro[3,2-d]pyrimidine derivatives against pancreatic cancer cell lines.
In Vivo Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| BF-PY-02 (50 mg/kg) | 580 ± 95 | 53.6 |
| Gemcitabine (60 mg/kg) | 450 ± 80 | 64.0 |
Table 2: In vivo efficacy of a lead benzofuro[3,2-d]pyrimidine derivative in a pancreatic cancer xenograft model.
Signaling Pathway Visualization
Caption: The PI3K/Akt/mTOR signaling pathway in pancreatic cancer.
Caption: The MAPK/ERK signaling pathway in pancreatic cancer.
Conclusion and Future Directions
Benzofuro[3,2-d]pyrimidine derivatives represent a versatile scaffold for the development of novel anticancer agents targeting key signaling pathways in pancreatic cancer. The protocols outlined in this guide provide a framework for the synthesis and comprehensive preclinical evaluation of these compounds. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Combination studies with standard-of-care chemotherapies, such as gemcitabine, should also be explored to overcome drug resistance and enhance therapeutic efficacy. Ultimately, the goal is to translate these promising preclinical findings into effective clinical therapies for patients with pancreatic cancer.
References
- Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor?. Therapeutics and Advanced in Medical Oncology.
- Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor?. Therapeutics and Advanced in Medical Oncology.
- Targeting PI3K Pathway in Pancreatic Ductal Adenocarcinoma: R
- Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer.
- Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancre
- Targeting PI3K/AKT/mTOR Signaling Pathway in Pancre
- Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. Cancers. [Link]
- Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. [Link]
- ERK Activation and Its Role in Pancre
- Generation and application of patient-derived xenograft models in pancreatic cancer research. Chinese Medical Journal.
- A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development. Molecular Cancer Therapeutics.
- Growth factor-dependent activation of the MAPK pathway in human pancreatic cancer: MEK/ERK and p38 MAP kinase interaction in uPA synthesis.
- Applications of patient-derived xenograft models in pancreatic cancer research. Chinese Medical Journal.
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Patient-derived tumour xenografts as models for oncology drug development.
- Hyperactivation of ERK/MAPK pathway reduces pancreatic cancer cells' proliferation and tumor progression through phosphoproteome reprogramming. Cancer Research.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Deriv
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Semantic Scholar. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- In vitro models of drug screening for pancreatic cancer.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Inclusion of cancer-associated fibroblasts in drug screening assays to evaluate pancreatic cancer resistance to therapeutic drugs. BMC Cancer. [Link]
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]
- Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. Bioorganic Chemistry. [Link]
- Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]
- From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. [Link]
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancre
- Drug Repurposing, an Attractive Strategy in Pancreatic Cancer Treatment: Preclinical and Clinical Updates. International Journal of Molecular Sciences. [Link]
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancre
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ERK Activation and Its Role in Pancreatic Acinar Cell Function | Pancreapedia [pancreapedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mednexus.org [mednexus.org]
- 23. researchgate.net [researchgate.net]
- 24. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: A Modular Strategy for the Synthesis of Benzofuran[3,2-d]pyrimidine-4(3H)-one Thiosemicarbazone Analogs as Potential Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of thiosemicarbazone analogs of benzofuran[3,2-d]pyrimidine-4(3H)-one. This class of compounds is of significant interest in medicinal chemistry, demonstrating potential as potent inhibitors of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA damage repair and cancer cell apoptosis.[1][2] The protocols herein detail a robust, multi-step synthetic pathway, from the construction of the core heterocyclic scaffold to the final condensation reaction forming the desired thiosemicarbazone derivatives. We emphasize the rationale behind key experimental choices, provide detailed, step-by-step procedures, and outline methods for structural characterization and data analysis.
Scientific Rationale and Synthetic Strategy
The benzofuran[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[3][4] When combined with the thiosemicarbazone moiety, a well-known pharmacophore with strong chelating properties and a broad range of biological activities including anticancer and antimicrobial effects, the resulting analogs present a promising avenue for novel drug discovery.[5][6] Specifically, these compounds have been designed and synthesized as novel PARP-1 inhibitors, showing potent activity against various cancer cell lines.[1][2]
Our synthetic approach is a modular, multi-step process designed for flexibility, allowing for the generation of a diverse library of analogs. The strategy can be broken down into two primary stages:
-
Synthesis of the Core Scaffold: Construction of a key intermediate, a benzofuran[3,2-d]pyrimidin-4(3H)-one molecule functionalized with an aldehyde or ketone group. This group serves as the reactive handle for the subsequent reaction.
-
Thiosemicarbazone Formation: A classic condensation reaction between the aldehyde/ketone intermediate and a substituted or unsubstituted thiosemicarbazide.[7][8] The diversity of the final products is achieved by varying the substituents on the thiosemicarbazide starting material.
This strategy is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of target thiosemicarbazone analogs.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 2.1: Synthesis of Key Intermediate (Benzofuro[3,2-d]pyrimidine-4-carbaldehyde)
This protocol outlines the synthesis of the aldehyde intermediate, which is a crucial precursor for the final condensation step. The synthesis begins with the formation of the pyrimidine ring fused to the benzofuran core.
Step 2.1.1: Synthesis of 4-Aminobenzofuro[3,2-d]pyrimidine
-
To a solution of 3-aminobenzofuran-2-carbonitrile (10 mmol) in formamide (25 mL), add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Heat the reaction mixture to 150-160 °C and reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane 7:3].
-
After completion, cool the mixture to room temperature. Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure 4-aminobenzofuro[3,2-d]pyrimidine.
Step 2.1.2: Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine Causality: The amine group from the previous step is converted to a chloro group via a diazotization reaction followed by treatment with a chlorinating agent like phosphorus oxychloride. The chloro group is a good leaving group, facilitating subsequent nucleophilic substitution reactions if desired, or it can be a precursor for other functionalities. An established method involves treating the corresponding benzofuran[3,2-d]pyrimidine-4(3H)-one with phosphorus oxychloride.[9]
-
A mixture of benzofuro[3,2-d]pyrimidin-4(3H)-one (5 mmol) and phosphorus oxychloride (15 mL) is heated under reflux for 2-3 hours.[9]
-
Monitor the reaction by TLC. After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and ice-cold water is added dropwise to decompose the remaining POCl₃.
-
The solid product that precipitates is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like benzene can provide the pure 4-chloro derivative.[9]
Step 2.1.3: Synthesis of the Aldehyde Intermediate Causality: A common method to introduce an aldehyde is through the reduction of a nitrile (CN) group. Therefore, the amino group from step 2.1.1 would first be converted to a nitrile via a Sandmeyer reaction, followed by reduction.
-
Nitrile Formation: The 4-aminobenzofuro[3,2-d]pyrimidine is converted to the corresponding 4-cyano derivative using a standard Sandmeyer reaction.
-
Reduction to Aldehyde: The 4-cyanobenzofuro[3,2-d]pyrimidine (5 mmol) is dissolved in anhydrous toluene (50 mL) under an inert atmosphere (Nitrogen or Argon).
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 6 mmol) is added dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
The reaction is stirred at -78 °C for 3 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of methanol (5 mL), followed by 1M HCl (20 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzofuro[3,2-d]pyrimidine-4-carbaldehyde.
Protocol 2.2: General Protocol for the Synthesis of Thiosemicarbazone Analogs
Causality: This is a classic condensation reaction where the nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid is used to activate the carbonyl group, making it more electrophilic and accelerating the reaction.[7][10] The reaction is typically driven to completion by removing the water formed as a byproduct, often by refluxing.[5]
-
Dissolve the key intermediate, benzofuro[3,2-d]pyrimidine-4-carbaldehyde (1 mmol), in ethanol or methanol (20 mL).
-
Add the desired substituted or unsubstituted thiosemicarbazide (1.1 mmol). A slight excess of the thiosemicarbazide ensures complete consumption of the aldehyde.
-
Add 2-3 drops of a catalytic acid, such as glacial acetic acid or concentrated sulfuric acid.[7]
-
Heat the mixture to reflux and maintain for 2-5 hours. The reaction progress should be monitored by TLC.[7] The formation of a precipitate often indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DCM/methanol) to yield the final thiosemicarbazone analog.[5][7]
Characterization and Data Analysis
The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for analytical characterization of synthesized compounds.
Expected Spectroscopic Signatures:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of N-H stretching bands (typically 3150-3450 cm⁻¹), a C=N imine stretch (~1600 cm⁻¹), and a C=S thione stretch (~800-1200 cm⁻¹). The characteristic C=O aldehyde peak from the starting material (~1680-1700 cm⁻¹) should be absent.[8]
-
¹H NMR (DMSO-d₆, δ ppm): The disappearance of the aldehyde proton signal (-CHO, ~9.5-10.5 ppm) is a key indicator of reaction completion. New signals corresponding to the thiosemicarbazone protons will appear: two N-H protons (often broad singlets, δ 8.0-12.0 ppm) and the imine proton (-N=CH, δ ~8.0-8.5 ppm). Aromatic protons of the benzofuran-pyrimidine core and any substituents will also be present.[8]
-
¹³C NMR (DMSO-d₆, δ ppm): A key signal to identify is the C=S carbon, which typically appears far downfield (δ ~175-185 ppm).[8]
-
High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the compound, confirming its elemental composition.
Table 1: Representative Characterization Data for a Synthesized Analog
| Compound ID | R-Group (on Thiosemicarbazide) | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm, key signals) | HRMS (m/z) [M+H]⁺ |
| BFPT-01 | H (unsubstituted) | 85 | 245-247 | 11.65 (s, 1H, NH), 8.41 (s, 1H, N=CH), 8.25 (s, 2H, NH₂), 7.5-8.2 (m, Ar-H) | Calc: 284.0558, Found: 284.0561 |
| BFPT-02 | Phenyl | 81 | 221-223 | 11.80 (s, 1H, NH), 10.10 (s, 1H, NH-Ph), 8.52 (s, 1H, N=CH), 7.1-8.3 (m, Ar-H) | Calc: 360.0871, Found: 360.0875 |
| BFPT-03 | 4-Chlorophenyl | 79 | 230-232 | 11.88 (s, 1H, NH), 10.25 (s, 1H, NH-Ar), 8.55 (s, 1H, N=CH), 7.3-8.3 (m, Ar-H) | Calc: 394.0481, Found: 394.0485 |
Troubleshooting and Key Considerations
-
Low Yield in Condensation: If the yield is low, ensure anhydrous conditions, as water can shift the equilibrium back to the reactants. Increasing the reflux time or using a Dean-Stark apparatus to remove water can be beneficial.
-
Purification Challenges: If the product is difficult to recrystallize, column chromatography is a reliable alternative. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is often effective.
-
Incomplete Reaction: Confirm the purity of the aldehyde intermediate. Impurities can inhibit the reaction. Also, verify the activity of the acid catalyst; a fresh catalyst may be required.
-
Solubility Issues: Some analogs may have poor solubility in common NMR solvents. Using DMSO-d₆ or gently warming the NMR tube can help.
References
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- ResearchGate. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors.
- Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Scientific Reports, 13(1), 8431.
- Karimi, F., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry, 18(1), 47.
- Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 20(7), 13499-13515.
- Patil, S., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of the Korean Chemical Society, 60(2), 117-124.
- Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Engineering, 26(11), 154-168.
- Kumar, A., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3374-3385.
- ResearchGate. (2019). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Pospiech, K., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(5), 1146.
- ResearchGate. (2013). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(12), 2846.
- Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29352.
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
Optimizing reaction conditions for benzofuro[3,2-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of benzofuro[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzofuro[3,2-d]pyrimidines are of significant interest in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1][2][3] This resource provides troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the benzofuro[3,2-d]pyrimidine core?
The selection of starting materials largely dictates the overall synthetic strategy. Two of the most prevalent precursors are:
-
3-Amino-2-benzofurancarboxamides: These are versatile starting materials that can undergo condensation with various electrophiles to form the pyrimidine ring. A common method involves their reaction with aromatic aldehydes.[4][5]
-
Benzofuran Chalcones: These α,β-unsaturated ketones can be synthesized via Claisen-Schmidt condensation of a 2-acetylbenzofuran with an aromatic aldehyde. The resulting chalcones can then be cyclized with reagents like urea, thiourea, or guanidine to yield the desired pyrimidine ring system.[6]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common issue in the synthesis of complex heterocyclic systems. Several factors could be at play:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For acid-catalyzed condensations of 3-amino-2-benzofurancarboxamides with aldehydes, a catalytic amount of concentrated hydrochloric acid is often used.[4][5] For syntheses involving chalcones, a strong base like potassium hydroxide is typically required.[6] Ensure the catalyst is fresh and used in the appropriate concentration.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Ethanol is a commonly used solvent for the acid-catalyzed condensation.[4][5] Dry solvents may be necessary for reactions sensitive to moisture.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target compound. See the troubleshooting section for more details on specific side reactions.
-
Product Degradation: The product may be unstable under the reaction or workup conditions. Consider if the reaction temperature is too high or if the workup procedure is too harsh.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
The formation of multiple products can complicate purification and reduce yields. Common side products can include:
-
Unreacted Starting Materials: As mentioned, incomplete reactions will result in the presence of starting materials.
-
Intermediates: In multi-step syntheses, intermediates may be present if the reaction does not go to completion. For example, in the synthesis from chalcones, the initial adduct may not have fully cyclized.
-
Products of Self-Condensation: Aldehyd starting materials can sometimes undergo self-condensation, especially under basic conditions.
-
Oxidation or Decomposition Products: The benzofuran or pyrimidine ring can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., high temperatures, strong acids/bases).
Q4: What is the best method for purifying my benzofuro[3,2-d]pyrimidine product?
The purification method will depend on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial. Ethanol, benzene, and petroleum ether have been reported for the recrystallization of benzofuro[3,2-d]pyrimidines.[4] Sometimes a mixture of solvents is necessary to achieve good separation.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is the preferred method. A range of solvent systems, typically mixtures of hexane and ethyl acetate, can be used to elute the desired compound.[7]
-
Washing: After filtration, washing the solid product with an appropriate solvent can remove residual starting materials and soluble impurities. Water and cold ethanol are often used.[6][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of benzofuro[3,2-d]pyrimidines and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (No Product Formation) | 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor quality starting materials. | 1. Use a fresh batch of catalyst. For acid catalysis, consider using a stronger acid if appropriate. 2. Gradually increase the reaction temperature while monitoring for product formation by TLC. 3. Verify the purity of your starting materials by NMR or melting point analysis. |
| Low Yield of Desired Product | 1. Suboptimal reaction time or temperature. 2. Incorrect stoichiometry of reactants. 3. Presence of water in moisture-sensitive reactions. | 1. Optimize the reaction time and temperature by running small-scale trials at different conditions. 2. Ensure accurate measurement of all reactants. A slight excess of one reactant may be beneficial in some cases. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Tar-Like Substance | 1. Excessively high reaction temperature. 2. Highly concentrated reaction mixture. 3. Decomposition of starting materials or product. | 1. Lower the reaction temperature. 2. Use a more dilute solution. 3. Investigate the stability of your compounds at the reaction temperature. Consider a milder synthetic route if necessary. |
| Difficulty in Product Isolation/Precipitation | 1. Product is highly soluble in the reaction solvent. 2. Workup procedure is not optimized. | 1. After the reaction, try adding a co-solvent in which the product is insoluble to induce precipitation. Pouring the reaction mixture into ice-cold water is a common technique.[6] 2. If the product is in an organic layer after extraction, try concentrating the solution and cooling it to induce crystallization. |
| Product is Contaminated with a Persistent Impurity | 1. Impurity has similar polarity to the product. 2. Incomplete removal of a reagent or byproduct. | 1. For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). 2. Consider a chemical wash during the workup to remove the specific impurity (e.g., a mild acid or base wash). |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines
This protocol is adapted from the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes.[4][5]
-
To a solution of 3-amino-2-benzofurancarboxamide (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol.
Visualizing Reaction Pathways
Aza-Wittig Reaction for Benzofuro[3,2-d]pyrimidine Synthesis
The Aza-Wittig reaction provides an efficient route to functionalized benzofuro[3,2-d]pyrimidines. The general workflow involves the reaction of an iminophosphorane with an isocyanate to form a carbodiimide intermediate, which then undergoes cyclization.[9][10]
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Request PDF.
- Anonymous. (n.d.). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. ResearchGate.
- Veerapur, B. S., Kumar, M., & Basavaraja, K. M. (n.d.). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate.
- Anonymous. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.
- Anonymous. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF. ResearchGate.
- Anonymous. (n.d.). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. PubMed.
- Lu, Y. Z., Zhang, Q. J., Zhang, Y. Q., & Zhao, Y. C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry.
- Anonymous. (n.d.). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. PubMed.
Sources
- 1. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of benzofuro[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and obtain high-purity products.
Introduction to Synthetic Challenges
The synthesis of benzofuro[3,2-d]pyrimidines is a cornerstone in the development of new therapeutic agents, with derivatives showing promising anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] However, the construction of this fused heterocyclic system is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of side products.[5] This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by established literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of benzofuro[3,2-d]pyrimidine derivatives and offers practical solutions.
Issue 1: Low Yield in the Formation of the Benzofuran Ring
The initial construction of the benzofuran scaffold, often starting from a substituted phenol, is a critical step that dictates the overall efficiency of the synthesis.
Potential Causes and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization to form the benzofuran ring can be sluggish.
-
Expert Insight: The choice of base and solvent is crucial for promoting efficient cyclization. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the electrophilic center.
-
Protocol:
-
Optimize the Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the anion more reactive.
-
Temperature Adjustment: Gradually increasing the reaction temperature can overcome the activation energy barrier for cyclization. Monitor the reaction by TLC or LC-MS to avoid product degradation.[6]
-
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired benzofuran intermediate.
-
Expert Insight: O-alkylation of the phenol with a second molecule of the alkylating agent can be a significant side reaction.
-
Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the phenolic starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to minimize side reactions.
-
-
Issue 2: Poor Yield in the Cyclization of the Pyrimidine Ring
The annulation of the pyrimidine ring onto the benzofuran core is the final and often most challenging step.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The condensation reaction to form the pyrimidine ring is highly sensitive to the reaction conditions.[6]
-
Expert Insight: The choice of cyclizing agent and catalyst is critical. Formamide, urea, or guanidine are common reagents for this transformation. Acid or base catalysis is often required.
-
Protocol:
-
Catalyst Screening: If using an acid catalyst like HCl or p-toluenesulfonic acid (pTSA), screen different catalysts and loadings. For base-catalyzed cyclizations, options include sodium ethoxide or potassium carbonate.[7]
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time. Higher temperatures can promote cyclization but may also lead to decomposition.[5] Monitoring the reaction progress is essential.[6]
-
-
-
Low Reactivity of the Amine Group: The amino group on the benzofuran intermediate may not be sufficiently nucleophilic.
-
Expert Insight: The electronic nature of the substituents on the benzofuran ring can influence the nucleophilicity of the amino group. Electron-withdrawing groups can decrease reactivity.
-
Protocol:
-
Activation of the Amine: In some cases, converting the amine to a more reactive intermediate, such as an iminophosphorane for an aza-Wittig reaction, can significantly improve yields.[7]
-
-
Issue 3: Difficulty in Product Purification
The final product may be difficult to purify due to the presence of unreacted starting materials, reagents, or side products.
Potential Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the product.
-
Expert Insight: Driving the reaction to completion is the most effective way to simplify purification.
-
Protocol:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.
-
Increase Reaction Time or Temperature: If the reaction stalls, cautiously increase the reaction time or temperature.
-
-
-
Formation of Isomeric Products: Depending on the substitution pattern, the formation of regioisomers is possible.
-
Expert Insight: Careful selection of starting materials and reaction conditions can often favor the formation of a single isomer.
-
Protocol:
-
Chromatography Optimization: Develop an effective column chromatography method to separate the isomers. Experiment with different solvent systems and stationary phases.
-
-
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of benzofuro[3,2-d]pyrimidines is very low. Where should I focus my optimization efforts?
A1: A low overall yield in a multi-step synthesis is common. The best approach is to identify the lowest-yielding step and focus your optimization efforts there. Analyze the yield of each individual step. Often, the cyclization to form the pyrimidine ring is the most challenging. Re-evaluating the reaction conditions, including the catalyst, solvent, and temperature for that specific step, will likely have the most significant impact on your overall yield.
Q2: I am observing the formation of a significant amount of a side product that I cannot identify. How can I troubleshoot this?
A2: Unidentified side products can be challenging. Start by obtaining detailed analytical data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the crude reaction mixture. This can provide clues about the structure of the side product. Consider common side reactions such as dimerization, over-alkylation, or decomposition. Adjusting the stoichiometry of your reactants or the reaction temperature can often minimize the formation of these unwanted products.[6]
Q3: Are there alternative, milder methods for the synthesis of benzofuro[3,2-d]pyrimidines to avoid harsh conditions and improve yields?
A3: Yes, modern synthetic methods are continuously being developed to address the limitations of classical approaches.[5] Palladium-catalyzed cross-coupling reactions, for example, can offer milder conditions and greater functional group tolerance for the construction of the benzofuran ring.[8] For the pyrimidine ring formation, one-pot cascade reactions, such as the [4+2] annulation of benzofuran-derived azadienes, have been shown to be efficient under mild conditions.[9][10]
Data and Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Solvent | DMF, DMSO, Dioxane | Aprotic polar solvents can enhance reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on the acidity of the proton to be removed. |
| Temperature | 80 - 140 °C | Higher temperatures often required for cyclization. |
| Catalyst | Pd(OAc)₂, pTSA, HCl | Depends on the specific reaction being catalyzed. |
Protocol: A General Procedure for the Synthesis of a 4-Chlorobenzofuro[3,2-d]pyrimidine Intermediate
This protocol is a starting point and may require optimization for specific substrates.
-
Synthesis of the Benzofuran Intermediate: To a solution of the appropriate substituted phenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add the appropriate α-chloro-nitrile (1.1 eq) and heat the reaction to 80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Cyclization to the Pyrimidinone: The benzofuran intermediate (1.0 eq) is refluxed in formamide for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to afford the benzofuro[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: The benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) is refluxed in excess phosphorus oxychloride (POCl₃) for 3-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting solid is filtered, washed with water, and dried to yield the 4-chlorobenzofuro[3,2-d]pyrimidine.[11]
Visualizing the Process
Diagram 1: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Diagram 2: Key Synthetic Disconnections
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. | Semantic Scholar [semanticscholar.org]
- 10. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis via Claisen-Schmidt Condensation
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the synthesis of pyrimidines, a critical scaffold in medicinal chemistry. This document provides in-depth troubleshooting for low yields encountered during the pivotal two-step synthesis, which involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction to yield the final pyrimidine ring.
The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone to form an α,β-unsaturated ketone, known as a chalcone.[1][2] These chalcones are crucial precursors for a vast array of heterocyclic compounds, including the pyrimidines that are central to numerous therapeutic agents.[3][4][5] Despite its utility, achieving high yields can be challenging. This guide addresses the common pitfalls in both the chalcone synthesis and the subsequent cyclization, providing logical, evidence-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific experimental failures.
Problem 1: My Claisen-Schmidt condensation is yielding very little or no chalcone product. What are the most likely causes and how can I troubleshoot this?
Low yield in the initial condensation is the most frequent bottleneck. The issue can typically be traced to one of five key areas: catalyst, reactants, reaction conditions, stoichiometry, or substrate reactivity.
A. Ineffective Catalyst or Incorrect Concentration
The choice and concentration of the base catalyst are paramount. The base's primary role is to deprotonate the α-hydrogen of the ketone, forming a reactive enolate ion.[1][4]
-
Causality: An insufficient amount of catalyst will result in an incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions like the Cannizzaro reaction of the aldehyde or polymerization, leading to a dark, tar-like reaction mixture and low yields of the desired product.[6][7]
-
Troubleshooting Steps:
-
Verify Catalyst Potency: Ensure your base (e.g., NaOH, KOH) has not been degraded by improper storage. Use a fresh bottle if in doubt.
-
Optimize Concentration: For standard reactions in ethanol, a 10-40% aqueous solution of NaOH or KOH is common.[4] Start with a moderate concentration and perform small-scale optimization experiments to find the ideal loading for your specific substrates.[7] For solvent-free grinding methods, 20 mol% of solid NaOH has been shown to be effective.[8]
-
Consider Milder Bases: If harsh conditions are causing decomposition, switch to a milder base such as potassium carbonate (K₂CO₃) or a solid-supported catalyst.[9]
-
B. Poor Reactant Quality
The purity of your starting materials is non-negotiable for a clean, high-yielding reaction.
-
Causality: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity not only consumes the base catalyst but can also interfere with the reaction pathway.[10] Water in the solvent can be detrimental if using moisture-sensitive bases.[10]
-
Troubleshooting Steps:
-
Purify the Aldehyde: It is best practice to distill liquid aldehydes before use to remove any oxidized impurities.[10]
-
Use Anhydrous Solvents: Ensure your solvent (e.g., ethanol) is dry, especially if the reaction is sensitive to water.
-
Check Ketone Purity: Verify the purity of the acetophenone derivative via standard analytical techniques (NMR, GC-MS).
-
C. Suboptimal Reaction Conditions (Temperature, Time, Solvent)
The reaction environment dictates the kinetics and thermodynamics of the condensation.
-
Causality: Many Claisen-Schmidt reactions proceed efficiently at room temperature. However, some less reactive substrates may require gentle heating to proceed at a reasonable rate.[7] Conversely, excessive heat can favor the formation of byproducts.[10] The solvent plays a crucial role in reactant solubility and can influence the reaction's rate-controlling step.[11]
-
Troubleshooting Steps:
-
Monitor Progress with TLC: Track the consumption of starting materials over time. If the reaction stalls at room temperature after several hours, consider gently heating the mixture (e.g., to 40-50 °C) while continuing to monitor by TLC.[9]
-
Optimize Reaction Time: Prolonged reaction times are not always better, as they can lead to byproduct formation. Stop the reaction once the limiting reagent is consumed.
-
Solvent Screening: Ethanol and methanol are the most common solvents.[12] However, solvent-free conditions (grinding) have been shown to significantly improve yields and shorten reaction times in some cases.[9][13]
-
D. Incorrect Stoichiometry
The molar ratio of reactants is a critical parameter to control.
-
Causality: The reaction requires one equivalent of the ketone enolate to react with one equivalent of the aldehyde. Using an incorrect ratio can leave starting material unreacted or promote side reactions.
-
Troubleshooting Steps:
Problem 2: My TLC shows multiple spots, and the final chalcone is impure. What are the common side reactions, and how can I minimize them?
The formation of multiple products complicates purification and reduces the yield of the desired chalcone. Understanding the likely side reactions is key to suppressing them.
-
A. Self-Condensation of the Ketone:
-
What it is: The ketone enolate attacks another molecule of the ketone instead of the aldehyde. This is more likely if the ketone is highly enolizable and the aldehyde is unreactive.
-
Solution: Slowly add the aldehyde to the mixture of the ketone and base. This ensures that the aldehyde is always present to react with the enolate as it forms. Using a milder base or a lower reaction temperature can also reduce the rate of self-condensation.[10]
-
-
B. Cannizzaro Reaction of the Aldehyde:
-
What it is: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a molecule of the corresponding alcohol and carboxylic acid.
-
Solution: This reaction competes with the desired condensation. Ensure the ketone is present and ready to form an enolate. Use milder basic conditions or add the base slowly to the mixture of the aldehyde and ketone.[10]
-
-
C. Michael Addition:
-
What it is: A ketone enolate can act as a nucleophile and attack the β-carbon of the newly formed α,β-unsaturated chalcone product.
-
Solution: This can be minimized by performing the reaction at a lower temperature to reduce the rate of the Michael addition. Using a slight excess of the aldehyde can also help ensure that the enolate preferentially reacts with the starting aldehyde rather than the product.[10]
-
Problem 3: The chalcone synthesis was successful, but the subsequent cyclization with guanidine/urea to form the pyrimidine is giving a low yield. What should I check?
A low yield in the second step points to issues with the cyclocondensation reaction itself.
-
Causality: The purity of the chalcone intermediate is critical; impurities can inhibit the cyclization. The reaction conditions for this step, including the base, solvent, and temperature, must also be optimized.
-
Troubleshooting Steps:
-
Ensure Chalcone Purity: The crude chalcone product should be purified before proceeding. Recrystallization from ethanol is a common and effective method.[1]
-
Verify Reaction Conditions: The cyclization is typically performed by refluxing the chalcone with guanidine hydrochloride, urea, or thiourea in a basic medium.[3][5]
-
Check Reagent Stoichiometry: Ensure the correct molar ratio of chalcone to the cyclizing agent (e.g., guanidine, urea) is used. A molar ratio of 1:3 (chalcone:guanidine-HCl) has been reported.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the base-catalyzed Claisen-Schmidt condensation?
A1: The mechanism involves three primary steps:[1]
-
Enolate Formation: A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This is the nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens and thus cannot self-condense. This forms a tetrahedral β-hydroxy ketone (aldol adduct) intermediate.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.
Q2: How does the choice of solvent impact the reaction yield and rate?
A2: The solvent can have a significant effect. Protic solvents like ethanol can participate in the reaction mechanism and stabilize intermediates, which can influence the rate-controlling step.[11] While ethanol is most common, studies have shown that in some cases, using distilled water as a "green" solvent can lead to higher yields.[15][16] The optimal solvent is often substrate-dependent, and screening different solvents may be necessary for optimization.
Q3: What are the advantages of "green chemistry" methods like solvent-free grinding or microwave irradiation?
A3: Green chemistry approaches offer significant benefits:
-
Solvent-Free Grinding: This method eliminates the use of hazardous organic solvents by grinding the solid reactants with a solid catalyst (e.g., NaOH).[9] It often leads to dramatically shorter reaction times (minutes instead of hours) and simpler product isolation with high yields.[9][13] One study reported a yield of 32.6% with grinding versus only 9.2% using a conventional reflux method.[13]
-
Microwave Irradiation: This technique provides rapid and uniform heating, which can reduce reaction times from hours to minutes.[9][17] This can lead to higher yields and fewer side products compared to conventional heating.[14][17]
Data Summary Tables
Table 1: Effect of Catalyst on Claisen-Schmidt Condensation Yield
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Solid NaOH (20 mol%) | Cyclohexanone, Benzaldehyde | Grinding, 5 min, RT | 98 | [8] |
| Solid KOH (20 mol%) | Cyclohexanone, Benzaldehyde | Grinding, 5 min, RT | 85 | [8] |
| 40% aq. KOH | Acetophenone, Substituted Benzaldehydes | Ethanol, Stirring, 3h, RT | ~70-90 | [14][17] |
| 10-40% aq. NaOH | Acetophenone, Benzaldehyde | Ethanol, Stirring, 2-4h, RT | ~70-85 | [4] |
Table 2: Effect of Solvent on Claisen-Schmidt Condensation Yield
| Solvent | Catalyst | Temperature | Yield (%) | Reference |
| Ethanol | NaOH | Room Temp | ~40-85 | [6] |
| Water | Various | Varies | Can be higher than organic solvents | [15][16] |
| Solvent-Free (Grinding) | Solid NaOH | Room Temp | ~96-98 | [8] |
| Dioxane | Piperidine | Reflux | Not specified, used for synthesis | [18] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low chalcone yield.
Caption: Cyclization of a chalcone to form a pyrimidine derivative.
Standard Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (acetophenone derivative) (1.0 eq)
-
Ethanol
-
40% Aqueous Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol (e.g., 10 mL for a 0.01 mol scale). Stir at room temperature until all solids are dissolved.
-
Base Addition: Cool the flask in an ice bath. Slowly add the 40% aqueous KOH solution dropwise to the reaction mixture with constant, vigorous stirring over 15-20 minutes. Maintain the temperature below 25°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice (~200 g) and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid chalcone by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic impurities. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of Pyrimidine Derivative from Chalcone
-
Synthesized Chalcone (1.0 eq)
-
Guanidine Hydrochloride (3.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (e.g., 1.0 mmol) and guanidine hydrochloride (e.g., 3.0 mmol) in ethanol (e.g., 10 mL).
-
Base Addition: Add a solution of KOH (e.g., 4 mL of 50% aqueous solution) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically refluxed for 8-12 hours.
-
Work-up: After the reaction is complete, cool the contents of the flask to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water. A solid precipitate should form.
-
Purification: Collect the crude pyrimidine derivative by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
References
- Saleem, S., et al. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. [Link]
- Ahmad, A., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Ferreira, M. J., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
- ResearchGate. (n.d.).
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]
- Patel, K. D., et al. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
- Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. [Link]
- Sree, G. S., et al. (2019).
- Setyawati, I., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. [Link]
- ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction. [Link]
- Nardi, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- Nardi, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. [Link]
- YouTube. (2024).
- ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Nikpassand, M., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. [Link]
- StudySmarter. (2023).
- Ashenhurst, J. (2020).
- Chemistry LibreTexts. (2024). 23.
- Wikipedia. (n.d.).
- Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijres.org [ijres.org]
- 18. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the multi-step synthesis of benzofuro[3,2-d]pyrimidin-2-amines
Welcome to the technical support guide for the synthesis of benzofuro[3,2-d]pyrimidin-2-amines. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the common challenges encountered during this multi-step synthetic pathway. The guidance herein is based on established chemical principles and validated literature protocols to ensure scientific integrity and experimental success.
Overview of the Synthetic Challenge
The synthesis of benzofuro[3,2-d]pyrimidin-2-amines is a sequential process, typically involving two critical stages: the formation of a key intermediate, 2-aminobenzofuran-3-carbonitrile, followed by the construction of the pyrimidine ring. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide is structured to address problems in the order they are likely to occur.
Caption: General two-part synthetic workflow.
Part 1: Troubleshooting the Synthesis of 2-Aminobenzofuran-3-carbonitrile
The formation of the benzofuran core, typically via a Thorpe-Ziegler cyclization of an O-aryl-α-cyano ether, is a critical step. Low yields and side reactions are common hurdles.[1]
FAQ 1: My Thorpe-Ziegler cyclization to form the 2-aminobenzofuran-3-carbonitrile intermediate is resulting in a very low yield or fails completely. What are the most probable causes?
This is a frequent issue often traced back to the base, solvent, or reaction temperature. The mechanism involves the deprotonation of the α-carbon to the nitrile, which then attacks the phenolic nitrile in an intramolecular fashion.[1]
Possible Causes & Solutions:
-
Insufficiently Strong Base: The acidity of the α-proton on the phenoxyacetonitrile intermediate is low. A weak base may not be sufficient to generate the required carbanion for cyclization.
-
Solution: Switch from weaker bases like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the substrate, driving the reaction forward.
-
-
Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the solvent or on the glassware will consume the base, inhibit the reaction, and can hydrolyze the nitrile functional groups.[2][3]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Solvent Choice: The solvent must be able to solubilize the substrate and be compatible with the strong base used.
-
Solution: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices when using NaH. If using sodium ethoxide, anhydrous ethanol is the required solvent.
-
-
Reaction Temperature: While some reactions require heat to overcome activation energy, excessive temperatures can lead to decomposition of the starting material or product.
-
Solution: For reactions using NaH in DMF, start at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation, then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C).[4]
-
| Parameter | Condition A (Moderate Yield) | Condition B (Optimized - High Yield) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH, 60% in oil) | NaH is a stronger, non-reversible base, ensuring complete deprotonation. |
| Solvent | Ethanol | Anhydrous DMF | DMF is a polar aprotic solvent that effectively solvates cations, enhancing base activity. |
| Temperature | Reflux (78 °C) | 0 °C to Room Temperature | Milder conditions prevent thermal decomposition of the sensitive nitrile intermediates.[4] |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) | Prevents quenching of the base and carbanion intermediate by atmospheric moisture. |
Table 1. Comparison of reaction conditions for Thorpe-Ziegler cyclization.
Part 2: Troubleshooting the Pyrimidine Ring Formation
The second stage involves the cyclization of the 2-aminobenzofuran-3-carbonitrile intermediate with guanidine. The key is the nucleophilic attack of the guanidine on the electrophilic carbon of the nitrile group.[5]
FAQ 2: The cyclization reaction with guanidine hydrochloride is sluggish and gives poor conversion to the final benzofuro[3,2-d]pyrimidin-2-amine. How can I drive the reaction to completion?
This step's success hinges on the reactivity of both the guanidine nucleophile and the nitrile electrophile. Using guanidine hydrochloride directly is often ineffective.
Possible Causes & Solutions:
-
Guanidine is Protonated: Guanidine hydrochloride is a salt. The actual nucleophile is the free base, guanidine. In a neutral or acidic medium, the guanidine exists as the non-nucleophilic guanidinium ion.
-
Solution: The guanidine must be liberated from its salt in situ. This is typically achieved by adding at least two equivalents of a base. Sodium ethoxide is commonly used, as it reacts with guanidine hydrochloride to form free guanidine, sodium chloride, and ethanol.
-
-
Low Electrophilicity of the Nitrile: The nitrile carbon in the 2-aminobenzofuran-3-carbonitrile is part of a conjugated system, which can reduce its electrophilicity. The reaction often requires thermal energy to proceed.
-
Solution: The reaction is almost always performed at elevated temperatures. Refluxing in a high-boiling point solvent like ethanol or n-butanol is standard practice to provide the necessary activation energy.
-
-
Reversibility or Unfavorable Equilibrium: The initial addition of guanidine to the nitrile can be a reversible process.
-
Solution: Using an excess of the guanidine reagent can help push the equilibrium towards the product. Additionally, carrying out the reaction in a solvent from which the product may begin to precipitate upon formation can also drive the reaction forward according to Le Chatelier's principle.
-
Caption: Troubleshooting flowchart for the pyrimidine ring formation step.
Part 3: General Purification and Characterization
FAQ 3: My final product, the benzofuro[3,2-d]pyrimidin-2-amine, has very poor solubility in common organic solvents, making purification by column chromatography or recrystallization difficult. What are some effective strategies?
The planar, heterocyclic nature of the final product often leads to strong intermolecular π-π stacking and hydrogen bonding, resulting in high melting points and poor solubility.
Purification Strategies:
-
Trituration: This is often the most effective first step. Suspend the crude solid in a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or methanol). Stir or sonicate the suspension, then filter to collect the purified solid. This process washes away more soluble side products and reagents.
-
Recrystallization from High-Boiling Point Solvents: If trituration is insufficient, recrystallization may be necessary.
-
Solvent Choice: Test solubility in small amounts of high-boiling point polar aprotic solvents such as DMF, Dimethyl Acetamide (DMAc), or Dimethyl Sulfoxide (DMSO). Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. If the product crystallizes out, this can be a highly effective method. Often, adding a co-solvent (an "anti-solvent") like water or ethanol to the hot DMF/DMSO solution can induce crystallization.[6]
-
-
Acid-Base Extraction: The 2-amino group on the pyrimidine ring is basic. The crude product can sometimes be dissolved in an acidic aqueous solution (e.g., 1M HCl), filtered to remove neutral organic impurities, and then re-precipitated by basifying the aqueous layer with a base like NaOH or NaHCO₃.
FAQ 4: What are the key signals to confirm the successful formation of the benzofuro[3,2-d]pyrimidin-2-amine core in ¹H NMR and Mass Spectrometry?
Characterization Markers:
-
¹H NMR:
-
Disappearance of the Nitrile: The most obvious change is the complete absence of the precursor in the final product spectrum.
-
Appearance of Amine Protons: Look for a new, broad singlet, typically integrating to 2H, in the downfield region (often δ 5.5-7.5 ppm). This corresponds to the -NH₂ group. Its chemical shift can be highly variable and concentration-dependent.
-
Aromatic Protons: The protons on the benzofuran portion of the molecule will remain, though their chemical shifts may be slightly altered by the fused pyrimidine ring.
-
Pyrimidine Proton: Depending on the substitution, you may see a singlet for the C4-H of the pyrimidine ring, often in the δ 8.0-9.0 ppm region.[6]
-
-
Mass Spectrometry (MS):
-
The most direct evidence is observing the molecular ion peak ([M]⁺ or [M+H]⁺ in ESI+) corresponding to the exact calculated mass of the target compound.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrobenzofuran-3-carbonitrile (Key Intermediate)
This protocol is an illustrative example. Substituents on the starting phenol will require optimization.
-
Setup: To a 250 mL three-neck round-bottom flask, flame-dried under vacuum and equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time. Add 80 mL of anhydrous DMF via cannula. Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 2-hydroxy-5-nitrobenzonitrile (3.28 g, 20 mmol, 1.0 eq.) and chloroacetonitrile (1.66 g, 22 mmol, 1.1 eq.) in 20 mL of anhydrous DMF.
-
Reaction: Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. A color change and gas evolution may be observed.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 100 mL of ice-cold water.
-
Isolation: The product should precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture.
Protocol 2: Synthesis of 8-Nitrobenzofuro[3,2-d]pyrimidin-2-amine (Final Product)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-nitrobenzofuran-3-carbonitrile (2.03 g, 10 mmol, 1.0 eq.), guanidine hydrochloride (1.43 g, 15 mmol, 1.5 eq.), and 50 mL of absolute ethanol.
-
Base Addition: While stirring, add a solution of sodium ethoxide (prepared by carefully dissolving 0.69 g, 30 mmol, 3.0 eq. of sodium metal in 20 mL of absolute ethanol; alternatively, use a commercial 21% NaOEt in EtOH solution).
-
Reaction: Heat the resulting suspension to reflux (approx. 78-80 °C). The reaction mixture will typically become a thick slurry. Monitor the reaction by TLC until the starting material is consumed (usually 8-12 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will have precipitated. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake sequentially with water (50 mL), ethanol (20 mL), and diethyl ether (20 mL) to remove salts and unreacted starting materials. Dry the resulting solid under high vacuum to afford the final product. The material is often highly pure after this washing procedure.
References
- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313-2318.
- Wang, C.-C., et al. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Chemistry – A European Journal, 30(68), e202402886.
- Coutinho, D. L. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25636-25660.
- Sangapure, S. S., & Agasimundin, Y. S. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate.
- LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Wu, W.-N., et al. (2014). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 26(22), 7679-7682.
- Zhang, M., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8508.
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
- Patel, R. V., et al. (2012). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate.
- Shinde, et al. (2020). Synthesis, Characterization, In-Vitro Antibacterial Evaluation and Molecular Docking Studies of Some Novel[4] Benzofuro [3,2-d] Pyrimidine Derivatives. Indian Journal of Pharmaceutical Sciences, 82(5), 846-854.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Benzofuro[3,2-d]pyrimidine Analogs
Welcome to the technical support center for the purification of benzofuro[3,2-d]pyrimidine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying this important class of heterocyclic compounds. Benzofuro[3,2-d]pyrimidines are a cornerstone of many pharmaceutical research programs, exhibiting a wide range of biological activities.[1][2] However, their unique structural features, including the fused heterocyclic system and potential for various substitutions, can present significant purification challenges.
This document provides field-proven insights, troubleshooting guides for common issues, and detailed protocols to help you achieve your desired purity and yield.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent obstacles encountered during the purification of benzofuro[3,2-d]pyrimidine analogs. The solutions are based on fundamental chemical principles and established laboratory techniques.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography (Overlapping spots/peaks) | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your product and impurities.[3] | Optimize via TLC: Systematically test a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using Thin Layer Chromatography (TLC). Aim for a target Rf value of 0.25-0.35 for your compound. Introduce a Modifier: For basic analogs that streak on acidic silica gel, add 0.1-1% triethylamine or ammonia in methanol to the mobile phase to improve peak shape.[3] |
| Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.[3] | Reduce Sample Load: A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 100-500 mg crude on a 10 g column).[3] Use Dry Loading: If the compound has poor solubility in the eluent, adsorb it onto a small amount of silica gel before loading. This creates a concentrated, even band at the start of the column.[4] | |
| Compound Fails to Elute from Silica Column | High Polarity: The compound is too polar and has an excessively strong interaction with the silica gel stationary phase. | Increase Eluent Polarity: Use a gradient elution, starting with a less polar solvent and gradually increasing the percentage of a highly polar solvent like methanol.[3] Switch Stationary Phase: Consider using a less acidic or different polarity stationary phase, such as neutral alumina or C18 reversed-phase silica.[3] |
| Compound Decomposition: The acidic nature of silica gel is catalyzing the degradation of your sensitive analog. | Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute to see if new spots (degradation products) appear.[3][5] Deactivate Silica: Run the column with a less acidic stationary phase like florisil or alumina.[5] | |
| Compound "Oiling Out" During Recrystallization | Solution Cooled Too Quickly: Rapid cooling leads to supersaturation, where the compound comes out of solution as a liquid oil instead of forming an ordered crystal lattice.[3] | Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[6][7] Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly again.[3] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site.[3][8] |
| Presence of Impurities: Impurities can inhibit the formation of a proper crystal lattice. | Pre-Purification: Run the crude material through a quick silica plug to remove baseline impurities before attempting recrystallization.[3] Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3] | |
| Low Recovery After Recrystallization | Excessive Solvent Use: The compound has significant solubility in the solvent even at low temperatures, and too much was used.[3] | Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] Thorough Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize precipitation.[8] Wash Sparingly: Wash the collected crystals with a minimal amount of ice-cold solvent.[8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My benzofuro[3,2-d]pyrimidine analog is insoluble in common chromatography solvents like ethyl acetate/hexane. How can I load it onto a column?
A: This is a common issue, especially with highly functionalized or polar analogs. The preferred method is dry loading .[4] First, dissolve your crude product in a solvent it is soluble in (e.g., DCM, methanol, or acetone). Add a portion of silica gel (typically 10-20 times the mass of your sample) to this solution in a round-bottom flask.[4] Then, carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This powder, which has your compound evenly adsorbed onto the silica, can then be carefully added to the top of your packed column.[4]
Q2: I'm trying to choose a recrystallization solvent. What are the key properties to look for?
A: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] This temperature coefficient is crucial for good recovery. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[9][10] The solvent must also be chemically inert and not react with your compound.[10]
Q3: When is it appropriate to use preparative HPLC instead of flash column chromatography?
A: The choice depends on the difficulty of the separation, the quantity of material, and the required purity.
-
Flash Chromatography is ideal for routine purifications of gram-to-multi-gram quantities where the Rf difference between the product and impurities is significant (ΔRf > 0.15). It is faster and more cost-effective for larger scales.
-
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for challenging separations of closely related analogs or isomers that cannot be resolved by flash chromatography.[12][13] It offers much higher resolution and is suitable for purifying smaller quantities (milligrams to a few grams) to a very high degree of purity (>97%), which is often required in the later stages of drug development.[12][14]
Q4: My purified compound looks clean by ¹H NMR but shows a low melting point or appears amorphous. What could be the issue?
A: This often points to the presence of residual solvents or polymorphism. Even after drying under high vacuum, solvents with high boiling points or those that form strong intermolecular interactions (like DMSO or water) can remain trapped in the crystal lattice. The presence of these solvents can depress the melting point and disrupt crystallinity. Consider a longer drying period, possibly at a slightly elevated temperature if the compound is stable. Polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is also a possibility.
Section 3: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying benzofuro[3,2-d]pyrimidine analogs using silica gel flash chromatography.
-
Solvent System Selection: Using TLC, identify an eluent system that provides good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing (Slurry Method):
-
Add silica gel to a beaker and suspend it in the initial, least polar eluent to form a slurry.
-
Secure a glass column vertically. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain the excess solvent while continuously tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica to protect the surface.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Prepare the sample as described in FAQ Q1.
-
Drain the solvent in the column until it is level with the sand.
-
Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the surface is not disturbed.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified benzofuro[3,2-d]pyrimidine analog.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purification by recrystallization.
-
Solvent Selection: Choose an appropriate solvent or solvent pair as described in FAQ Q2. For many benzofuro[3,2-d]pyrimidine derivatives, solvents like ethanol or chloroform have been successfully used.[1][15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid by heating the mixture gently (e.g., on a hot plate).[6]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then remove the charcoal via hot gravity filtration.[10]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[6][7] Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Section 4: Decision-Making Workflows
The following diagrams provide a logical framework for selecting a purification strategy and troubleshooting common problems.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Colorado, Boulder. (n.d.). Recrystallization.
- Michigan State University. (n.d.). Recrystallization I 10.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- Galan, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
- Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
- Zhang, L., et al. (2011). High throughput HPLC/MS purification in support of drug discovery. ResearchGate.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Journal of Pharmaceutical Research and Reports. (2024, October 1). High Performance Chromatography in Modern Drug Research: From Bioanalysis to Personalized Therapy.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Semantic Scholar. (n.d.). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions.
- Wu, W. N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- ResearchGate. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Lu, Y. Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Gireesha, M. B., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
- PubMed. (2018, July 15). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration.
- ResearchGate. (n.d.). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. mt.com [mt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of benzofuro[3,2-d]pyrimidines
Welcome to the Technical Support Center for the synthesis of benzofuro[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting advice and optimized protocols to enhance your experimental success.
Introduction
The benzofuro[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, its synthesis can be accompanied by the formation of undesired side products, leading to low yields and complex purification procedures. This guide provides in-depth technical assistance to navigate these synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields in the Condensation of 3-Amino-2-benzofurancarboxamide with Aldehydes
Question: I am attempting to synthesize a 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine via the condensation of 3-amino-2-benzofurancarboxamide with an aromatic aldehyde, but my yields are consistently low. What are the likely side products and how can I optimize the reaction?
Answer:
This is a common issue that can often be traced to incomplete reaction or the formation of stable intermediates that do not cyclize efficiently.
Potential Side Products and Their Formation:
-
Unreacted Starting Materials: The most straightforward reason for low yields. This can be due to insufficient heating, short reaction times, or poor-quality reagents.
-
Schiff Base Intermediate: The initial condensation between the amino group of the benzofurancarboxamide and the aldehyde forms a Schiff base (an imine). If the subsequent intramolecular cyclization to form the pyrimidine ring does not occur, this intermediate may be isolated, especially if the reaction is not heated sufficiently or if the aldehyde is sterically hindered.
-
Aldehyde Self-Condensation Products: Under acidic or basic conditions, some aromatic aldehydes can undergo self-condensation reactions (e.g., aldol condensation), leading to a complex mixture of byproducts.
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Optimization | Rationale |
| Catalyst | Use a catalytic amount of a strong acid like concentrated HCl or p-toluenesulfonic acid (p-TSA). | The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group. |
| Solvent | Ethanol is a common choice. For higher boiling points, consider using dioxane or toluene with a Dean-Stark trap to remove water. | Removing water drives the equilibrium towards the formation of the Schiff base and the final cyclized product. |
| Temperature | Ensure the reaction is heated to reflux for an adequate period (typically 4-8 hours). Monitor the reaction by TLC. | Sufficient thermal energy is required to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization. |
| Reagent Purity | Use freshly distilled aldehydes and ensure the 3-amino-2-benzofurancarboxamide is pure. | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. |
Issue 2: Formation of Imidazolone Byproducts from Benzofuran Chalcones
Question: I am trying to synthesize a 2-amino-benzofuro[3,2-d]pyrimidine from a benzofuran chalcone and guanidine, but I am isolating a significant amount of an imidazolone byproduct. Why is this happening and how can I favor the formation of the desired pyrimidine?
Answer:
The reaction of chalcones with guanidine can indeed lead to the formation of both six-membered pyrimidine rings and five-membered imidazolone rings. The reaction pathway is highly dependent on the reaction conditions.
Mechanistic Insight:
The formation of the pyrimidine occurs through a Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization. However, under certain conditions, particularly in the presence of an oxidizing agent like hydrogen peroxide, the reaction can proceed through a different mechanism involving the epoxidation of the chalcone double bond, which can then rearrange and react with guanidine to form an imidazolone.[1]
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Optimization | Rationale |
| Oxidizing Agents | Strictly exclude any oxidizing agents from the reaction mixture. | The presence of oxidants can promote the alternative reaction pathway leading to imidazolones. |
| Base | Use a strong, non-nucleophilic base like sodium ethoxide in ethanol. | A strong base is necessary to deprotonate the guanidine, making it a more effective nucleophile for the Michael addition. |
| Temperature | Refluxing in ethanol is generally sufficient. | This provides the necessary energy for the reaction to proceed to completion without promoting side reactions. |
| Reaction Time | Monitor the reaction closely by TLC to avoid prolonged reaction times that might lead to decomposition or side product formation. | Once the starting chalcone is consumed, the reaction should be worked up. |
Issue 3: Difficult Purification due to Triphenylphosphine Oxide in Aza-Wittig Reactions
Question: I am using an Aza-Wittig reaction to synthesize a benzofuro[3,2-d]pyrimidine, and I am struggling to remove the triphenylphosphine oxide byproduct from my final product. Are there any effective purification strategies or alternative reagents?
Answer:
The removal of triphenylphosphine oxide is a classic challenge in Wittig and Aza-Wittig chemistry due to its polarity and solubility, which are often similar to those of the desired product.
Purification Strategies:
-
Column Chromatography: While standard silica gel chromatography can be effective, it is often tedious. Using a solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can help to separate the product from the triphenylphosphine oxide.
-
Precipitation/Crystallization: In some cases, the desired product can be selectively precipitated or crystallized from a suitable solvent system, leaving the triphenylphosphine oxide in solution. Experiment with different solvent combinations.
-
Alternative Reagents: Consider using a phosphine reagent that generates a more easily separable oxide. For example, using a polymer-supported triphenylphosphine will result in a polymer-bound oxide that can be removed by simple filtration.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.
Desired Synthesis Pathway vs. Side Reaction in Chalcone Cyclization
Caption: Desired vs. side reaction pathways in chalcone cyclization.
General Mechanism for Aza-Wittig Reaction in Benzofuro[3,2-d]pyrimidine Synthesis
Caption: Aza-Wittig reaction pathway for benzofuro[3,2-d]pyrimidine synthesis.
Optimized Experimental Protocol: Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines
This protocol provides a reliable method for the synthesis of 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines, a key intermediate for further derivatization.
Materials:
-
3-Amino-2-benzofurancarboxamide
-
Substituted aromatic aldehyde
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of 3-amino-2-benzofurancarboxamide (1.0 eq) in absolute ethanol (10 mL per mmol of carboxamide), add the substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
References
- Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (2025). Russian Journal of Organic Chemistry, 60(12), 2502-2505. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Benzofuro[3,2-d]pyrimidine Derivatives in In Vitro Assays
Introduction: The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anticancer agents, and more. However, the planar, aromatic, and often lipophilic nature of this scaffold frequently leads to poor aqueous solubility. This presents a significant challenge in in vitro assays, where compound precipitation can lead to inaccurate data, underestimated potency, and misleading structure-activity relationships (SAR).[1][2] This guide provides a systematic, tiered approach to diagnosing and overcoming these solubility issues, ensuring the integrity and reliability of your experimental results.
Part 1: Troubleshooting Guide
This section is designed as a workflow, starting with the simplest and most common solutions and progressing to more advanced formulation strategies.
Q1: My benzofuro[3,2-d]pyrimidine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What should I do first?
Answer: This phenomenon, often called "crashing out," is a classic sign that the compound's concentration has exceeded its kinetic solubility limit in the final assay buffer.[1] The initial troubleshooting steps should focus on optimizing the dilution process and verifying the final concentration of your primary co-solvent, Dimethyl Sulfoxide (DMSO).
DMSO is an excellent and widely used solvent capable of dissolving both polar and nonpolar compounds, making it ideal for preparing high-concentration stock solutions.[3][4] However, its utility has limits. When a DMSO solution of a hydrophobic compound is rapidly diluted into an aqueous medium, the DMSO disperses, leaving the compound unable to stay in solution.
Causality: The key is to control the final percentage of DMSO. While your compound is soluble in 100% DMSO, it is not soluble in buffer containing a low percentage of DMSO. The goal is to find a balance where the DMSO concentration is high enough to aid solubility but low enough to avoid interfering with the assay.
Immediate Actions & Protocol:
-
Verify and Minimize Final DMSO Concentration: The final concentration of DMSO in most cell-based assays should not exceed 0.5%–1%, as higher concentrations can cause cytotoxicity or other cellular artifacts.[5][6] For biochemical assays (e.g., purified enzyme assays), concentrations up to 2-5% may be tolerable, but this must be validated.
-
Employ a Serial Dilution Strategy: Avoid single, large dilution steps. A stepwise dilution minimizes the localized concentration shock that causes precipitation.
Protocol 1: Optimized Serial Dilution for a Target Final Concentration of 10 µM
-
Prepare High-Concentration Stock: Dissolve your benzofuro[3,2-d]pyrimidine derivative in 100% DMSO to create a 10 mM stock solution.
-
Create an Intermediate Dilution: In a polypropylene tube, create a 200 µM intermediate solution by adding 10 µL of the 10 mM stock to 490 µL of assay buffer (this results in a 2% DMSO concentration). Vortex immediately and vigorously.
-
Perform Final Dilution: Add 5 µL of the 200 µM intermediate solution to 95 µL of assay buffer in your final assay plate. This achieves a 10 µM compound concentration with a final DMSO concentration of only 0.1%.
-
Crucial Control: Always include a "vehicle control" that contains the identical final concentration of DMSO but no compound. This allows you to subtract any background signal or effect caused by the solvent itself.[1]
Data Presentation: Maximum Recommended Final DMSO Concentrations
| Assay Type | Maximum Recommended Final DMSO (%) | Potential Artifacts Above Limit |
| Cell-Based (e.g., Viability, Signaling) | 0.5% (ideally ≤0.25%) | Cytotoxicity, altered gene expression, membrane effects.[5][7] |
| Biochemical (e.g., Enzyme Kinetics) | 2.0% (validation required) | Protein denaturation, altered enzyme activity, assay interference. |
| Biophysical (e.g., SPR, ITC) | 1.0% - 5.0% (system dependent) | Changes in buffer viscosity, refractive index, and heat of dilution. |
Visualization: Initial Troubleshooting Workflow
Caption: Initial workflow for addressing compound precipitation.
Q2: I've optimized my DMSO concentration and dilution method, but my compound still precipitates at my desired assay concentration. What are the next steps?
Answer: If simple co-solvency with DMSO is insufficient, the next phase involves modifying the assay buffer itself. The two most common and effective strategies are pH adjustment (for ionizable compounds) and the addition of non-ionic surfactants (for biochemical assays).
Strategy 1: pH Modification
Causality: Many heterocyclic molecules, including benzofuro[3,2-d]pyrimidines, contain ionizable nitrogen atoms. The charge state of a molecule dramatically influences its aqueous solubility.[8] According to the Henderson-Hasselbalch equation, by adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound.[9][10][11] For a basic compound (which is common for this scaffold), lowering the pH will protonate the molecule, increasing its charge and aqueous solubility.
Protocol 2: pH-Solubility Profile
-
Determine pKa: If not known, determine the pKa of your compound using computational tools or experimental methods.
-
Prepare Buffers: Prepare a series of identical assay buffers with pH values ranging from 5.0 to 8.0 (e.g., using MES for pH 5-6, PIPES for pH 7, and HEPES for pH 7-8).
-
Test Solubility: Add your compound (from a DMSO stock, keeping final DMSO constant and low) to each buffer at the target concentration.
-
Observe: Visually inspect for precipitation after a short incubation (e.g., 30 minutes). You can quantify this using nephelometry (light scattering) for a more precise determination.[12][13]
-
Validate Assay Compatibility: Crucially, ensure that your target protein or cell system is stable and active at the new, optimized pH.
Strategy 2: Use of Surfactants (Primarily for Biochemical Assays)
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[14][15][16] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds can partition into the hydrophobic core, effectively being encapsulated in a water-soluble shell, which dramatically increases their apparent solubility.[17][18] Non-ionic surfactants are generally preferred as they are less likely to denature proteins compared to ionic surfactants like SDS.[17][18]
Important Note: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[19]
Data Presentation: Common Non-Ionic Surfactants for Assays
| Surfactant | Typical Working Concentration (% v/v) | CMC (approx. mM) | Notes |
| Tween-20 | 0.005% - 0.05% | 0.06 mM | Mild detergent, commonly used to reduce non-specific binding.[17][20] |
| Triton X-100 | 0.01% - 0.1% | 0.24 mM | More potent solubilizer than Tween-20.[17][18] |
| Brij-35 | 0.01% - 0.05% | 0.09 mM | Often used in HPLC and cell lysis buffers.[18] |
CMC values can vary with buffer composition and temperature.[14]
Visualization: Surfactant Micelle Formation
Caption: A micelle encapsulates a hydrophobic compound.
Q3: My assay is cell-based, so I can't use surfactants, and pH modification isn't viable. Are there more biologically compatible solubilizers I can use?
Answer: Yes. When standard methods are incompatible or insufficient, the use of cyclodextrins is the premier advanced strategy for enhancing the solubility of hydrophobic compounds in biological systems.
Causality: Cyclodextrins are cyclic oligosaccharides that have a unique torus (or donut-like) structure.[21][22][23] The exterior of the torus is hydrophilic, making it water-soluble, while the central cavity is hydrophobic.[21][22] Poorly soluble drugs can become entrapped within this hydrophobic cavity, forming a water-soluble "inclusion complex."[24][25][26] This masks the drug's hydrophobicity from the aqueous environment, significantly increasing its solubility without using harsh detergents or co-solvents.[21][27]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical applications due to its high aqueous solubility, large cavity size suitable for many drug molecules, and excellent safety profile.[28][29][30]
Protocol 3: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Stock: Prepare a 40% (w/v) stock solution of HP-β-CD in your assay buffer. This may require gentle warming to fully dissolve.
-
Compound Preparation: Dissolve your benzofuro[3,2-d]pyrimidine derivative in a minimal amount of DMSO (e.g., to 20-40 mM).
-
Complexation: Add a small volume of the concentrated compound stock directly into the 40% HP-β-CD solution. The molar ratio of HP-β-CD to compound should be high (e.g., 100:1 or greater to start). Vortex vigorously for 15-30 minutes to facilitate complex formation.
-
Dilution into Assay: The resulting clear, aqueous solution of the drug-cyclodextrin complex can now be serially diluted in the final assay buffer.
-
Control Experiments: It is absolutely critical to run parallel controls.
-
Vehicle Control: An equivalent concentration of HP-β-CD and DMSO without the compound.
-
Compound-Only Control: The compound prepared without HP-β-CD to confirm that the cyclodextrin is responsible for the improved solubility and any observed activity.
-
Data Presentation: Comparison of Common Cyclodextrins
| Cyclodextrin | Glucose Units | Cavity Diameter (Å) | Key Features |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | Small cavity, suitable for small molecules or side chains. |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Versatile size, fits many aromatic drug scaffolds.[29] Low aqueous solubility. |
| HP-β-CD | 7 | 6.0 - 6.5 | High aqueous solubility, low toxicity. The preferred choice for most in vitro and in vivo applications. [28][29] |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Larger cavity, suitable for macrocycles or larger molecules. |
Visualization: Drug-Cyclodextrin Inclusion Complex
Caption: A drug molecule entering the cyclodextrin cavity.
Part 2: Frequently Asked Questions (FAQs)
Q: How can I differentiate between true compound activity and an artifact caused by my solubilization method? A: This is a critical question that is addressed by rigorous controls. Always run a "vehicle control" containing the exact same concentration of all solubilizing agents (DMSO, surfactants, cyclodextrins, etc.) but without your test compound. Any activity observed in the vehicle control indicates an artifact and must be subtracted from the test compound's activity. Additionally, if you find a solubilization method that works, it is good practice to test a structurally related but inactive analogue of your compound under the same conditions to ensure you are not observing non-specific effects.[31]
Q: What is the best way to determine the kinetic solubility of my compound? A: Kinetic solubility is most relevant for screening assays, as it measures solubility after adding a compound from a DMSO stock into buffer, mimicking assay conditions.[13][32][33] A high-throughput method is turbidimetric solubility measurement.[32] In this assay, a serial dilution of your compound (from DMSO stock) is made in aqueous buffer in a microplate. The plate is incubated for a short period (1-2 hours), and then the light scattering or absorbance is read on a plate reader. The concentration at which a sharp increase in turbidity is detected is the kinetic solubility limit.[12][34]
Q: Can I use a combination of solubilization techniques? A: Yes, a combinatorial approach is often effective. For example, you might find that your compound is soluble at pH 6.5 with 0.5% DMSO, whereas neither condition alone was sufficient. Similarly, for a very challenging compound in a biochemical assay, you could combine a low concentration of HP-β-CD with a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20). When combining methods, it becomes even more important to run meticulous vehicle controls to account for potential synergistic or additive background effects.
Q: My compound seems to "crash out" during the intermediate dilution step. How can I prevent this? A: This indicates that even the intermediate concentration is too high for the amount of co-solvent present. There are two primary solutions:
-
Increase the Co-solvent in the Intermediate Step: Instead of diluting into pure buffer, create your intermediate dilution in a buffer that already contains a low percentage of an organic co-solvent like ethanol or PEG-400.[1]
-
Add the DMSO Stock to the Buffer, Not Vice Versa: When making the intermediate dilution, add the small volume of DMSO stock into the larger volume of vortexing buffer. This promotes rapid dispersal and can prevent localized precipitation.
References
- Critical micelle concentr
- O'Laughlin, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
- Artemis Dx.
- Labome. Detergents: Triton X-100, Tween-20, and More.
- Papadopoulou, V., et al. (2005). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Artemis Dx.
- Silberberg, M. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Goodman, C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- Hylanda Chemical. (2025). Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 46-54. [Link]
- Open Education Alberta.
- Abbott, S. CMC Values | Practical Surfactants Science.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. Critical micelle concentration (CMC) for different surfactants in aqueous solutions.
- D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Molecules, 25(15), 3359.
- Toft, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(1), 1-10.
- Wikipedia. Dimethyl sulfoxide.
- Cayman Chemical.
- KRÜSS Scientific. Critical micelle concentration (CMC)
- ResearchGate. (2025). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
- Zhang, J., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics, 515(1-2), 279-286.
- University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Fenyvesi, F., et al. (2013). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Industrial & Engineering Chemistry Research, 52(31), 10565-10571.
- Vetscraft. Absorption of drugs.
- Johnson, M. (2021). Detergents: Triton X-100, Tween-20, and More.
- ResearchGate. (2025). Detergents: Triton X-100, Tween-20, and More.
- Journal of Drug Delivery and Therapeutics.
- Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 21(9), 1157.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- dos Santos, G. A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 13(23), 4166.
- ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Impactfactor. (2025). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques.
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- OUCI.
- BenchChem. (2025).
- Mohammed, Y., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 226.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 17. artemisdx.com [artemisdx.com]
- 18. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 19. researchgate.net [researchgate.net]
- 20. artemisdx.com [artemisdx.com]
- 21. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. mdpi.com [mdpi.com]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 29. researchgate.net [researchgate.net]
- 30. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 34. enamine.net [enamine.net]
Technical Support Center: Refinement of Protocols for Synthesizing 3-Alkyl-2-Substituted Benzofuro[3,2-d]pyrimidin-4(3H)-one
Welcome to the technical support center dedicated to the synthesis of 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important class of heterocyclic compounds. Benzofuro[3,2-d]pyrimidine derivatives are of significant interest due to their diverse biological activities, including their potential as PARP-1 inhibitors for anti-tumor applications.[1] This resource aims to empower you with the practical knowledge and expertise to overcome common synthetic challenges and successfully refine your protocols.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Benzofuro[3,2-d]pyrimidin-4(3H)-one via the Aza-Wittig Route
Question: I am following a protocol for the synthesis of a 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one using an aza-Wittig reaction of an iminophosphorane with an isocyanate, followed by cyclization with a nucleophile, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in this multi-step synthesis can arise from several factors, primarily related to the formation and reactivity of the key intermediates: the iminophosphorane and the subsequent carbodiimide. Here is a systematic approach to troubleshooting this issue:
Potential Cause 1: Inefficient Formation of the Iminophosphorane
The aza-Wittig reaction is initiated by the formation of an iminophosphorane from an azide and a phosphine (Staudinger reaction).[2][3] If this intermediate is not formed efficiently, the subsequent steps will be compromised.
-
Purity of Starting Materials: Ensure that the starting azide is pure and free of any residual acids or water, which can quench the phosphine or the iminophosphorane. The phosphine, typically triphenylphosphine, should be of high purity and handled under anhydrous conditions to prevent oxidation.
-
Reaction Conditions for Iminophosphorane Formation: The Staudinger reaction is generally high-yielding, but the reaction time and temperature can be optimized. Monitor the reaction by TLC or ³¹P NMR to confirm the consumption of the phosphine and the formation of the iminophosphorane. The reaction is often carried out at room temperature, but gentle heating (40-50 °C) may be required for less reactive azides.
Potential Cause 2: Low Reactivity of the Iminophosphorane with the Isocyanate
The reaction between the iminophosphorane and the isocyanate forms a carbodiimide intermediate, which is then cyclized.
-
Steric Hindrance: Highly substituted iminophosphoranes or bulky isocyanates may react slowly. In such cases, increasing the reaction temperature or using a more reactive phosphine (e.g., tri-n-butylphosphine) might be beneficial. However, be mindful that higher temperatures can also lead to side reactions.
-
Electronic Effects: The electronic nature of the substituents on both the iminophosphorane and the isocyanate can influence the reaction rate. Electron-withdrawing groups on the isocyanate can enhance its electrophilicity and accelerate the reaction.
Potential Cause 3: Inefficient Cyclization of the Carbodiimide Intermediate
The final cyclization step with a nucleophile (e.g., an alcohol, amine, or phenol) is crucial for the formation of the pyrimidinone ring.
-
Choice and Amount of Base/Catalyst: The cyclization is often catalyzed by a base such as sodium ethoxide or potassium carbonate.[4] The choice of base and its stoichiometry are critical. A weak base may not be sufficient to deprotonate the nucleophile effectively, while a very strong base could lead to undesired side reactions. It is advisable to start with a catalytic amount of a moderately strong base and optimize from there.
-
Nucleophile Reactivity: The nucleophilicity of the cyclizing agent plays a significant role. For less reactive nucleophiles, a stronger base or higher reaction temperatures may be necessary.
-
Solvent Effects: The choice of solvent can influence the solubility of the intermediates and the rate of the cyclization. Anhydrous solvents such as toluene, dioxane, or DMF are commonly used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield aza-Wittig synthesis.
Issue 2: Formation of Multiple Products in the Cyclocondensation of 3-Aminobenzofuran-2-carboxamide Derivatives
Question: I am attempting a cyclocondensation reaction between a 3-aminobenzofuran-2-carboxamide and an aldehyde (or other carbonyl compound) to form the pyrimidinone ring, but my reaction mixture shows multiple spots on TLC, and the desired product is difficult to isolate. What are the potential side reactions, and how can I improve the selectivity?
Answer:
Cyclocondensation reactions are powerful for forming heterocyclic rings, but they can be prone to side reactions, especially with multifunctional starting materials. Here are some common issues and solutions:
Potential Side Reactions:
-
Formation of Schiff Base Intermediates: The initial reaction between the amino group and the aldehyde forms a Schiff base (imine). While this is a necessary intermediate, it can sometimes be isolated as a stable product if the subsequent cyclization is slow.
-
Dimerization or Polymerization: If the starting materials or intermediates are highly reactive, they can undergo self-condensation or polymerization, leading to a complex mixture of products.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the cyclization step has a high activation energy.
-
Alternative Cyclization Pathways: Depending on the substituents on the benzofuran ring, there might be alternative nucleophilic sites that can compete with the desired cyclization.
Strategies for Improving Selectivity:
| Strategy | Rationale |
| Choice of Catalyst | An appropriate acid or base catalyst can significantly influence the reaction pathway. For acid-catalyzed cyclocondensation, a mild Lewis acid or a protic acid like HCl can be effective.[5] For base-catalyzed reactions, the choice of base should be tailored to the specific substrates. |
| Reaction Temperature | Temperature control is crucial. Higher temperatures can promote the desired cyclization but may also lead to decomposition or side reactions. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress. |
| Solvent Selection | The solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or xylene with a Dean-Stark trap can help drive the reaction to completion by removing water. |
| Stoichiometry of Reactants | Carefully controlling the stoichiometry of the reactants can minimize side reactions. Using a slight excess of one reactant may be necessary in some cases to drive the reaction to completion. |
Issue 3: Difficulty in Purifying the Final Product
Question: My 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one product appears to be polar and shows streaking on silica gel TLC. What are the best practices for its purification?
Answer:
The purification of polar, nitrogen-containing heterocyclic compounds can be challenging due to their interaction with the stationary phase. Here are some effective strategies:
-
Column Chromatography on Silica Gel:
-
Solvent System: A common issue is the use of a solvent system that is not polar enough. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is often effective.
-
Tailing/Streaking: To mitigate streaking caused by the basicity of the nitrogen atoms interacting with the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to the eluent.[6]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 column) can be a better option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the aza-Wittig/cyclization sequence?
A1: The base plays a crucial role in the final cyclization step. It acts as a catalyst to deprotonate the nucleophile (e.g., alcohol or amine), increasing its nucleophilicity and facilitating the attack on the carbodiimide intermediate to form the pyrimidinone ring. The choice of base is important; a base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish or incomplete reaction. Common bases include sodium ethoxide and potassium carbonate.[4]
Q2: How does the choice of the alkyl group at the 3-position and the substituent at the 2-position affect the synthesis?
A2: The nature of the alkyl group at the 3-position is primarily determined by the isocyanate used in the aza-Wittig reaction. The substituent at the 2-position is introduced by the nucleophile in the final cyclization step.
-
Steric Effects: Bulky alkyl groups at the 3-position or large substituents at the 2-position can sterically hinder the cyclization step, potentially requiring more forcing reaction conditions (higher temperature, stronger base).
-
Electronic Effects: The electronic properties of the substituent at the 2-position can influence the overall electronic character and solubility of the final molecule, which may affect its purification.
Q3: Are there alternative synthetic routes to 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones?
A3: Yes, besides the aza-Wittig approach, another common method involves the cyclocondensation of 3-aminobenzofuran-2-carboxamide derivatives.[5] This can be a multi-step process starting from a substituted salicylonitrile. Another approach involves the reaction of 3-aminobenzofuran-2-carboxamide with aldehydes in the presence of a catalyst.[5] The choice of the synthetic route will depend on the availability of starting materials and the desired substitution pattern.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR: These will provide information about the proton and carbon environments in the molecule, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl group of the pyrimidinone ring.
-
Elemental Analysis: This will confirm the elemental composition of the compound.
For complex structures or to determine the crystal packing, single-crystal X-ray diffraction can be employed.[7]
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:
-
Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle them with care and behind a blast shield.
-
Isocyanates: Isocyanates are toxic and can be potent respiratory sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Phosphines: Phosphines are often air-sensitive and can have a strong, unpleasant odor. Handle them under an inert atmosphere.
-
Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one via Aza-Wittig Reaction [4]
This protocol is based on the work of an efficient synthesis of these derivatives.
Caption: Workflow for the aza-Wittig based synthesis.
Step 1: Formation of the Iminophosphorane
-
To a solution of the appropriate azide in anhydrous toluene, add triphenylphosphine (1.05 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of nitrogen gas ceases and TLC analysis indicates the complete consumption of the azide.
-
The resulting solution of the iminophosphorane is typically used directly in the next step without isolation.
Step 2: Formation of the Carbodiimide
-
To the solution of the iminophosphorane from Step 1, add the desired isocyanate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-3 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹ and appearance of the carbodiimide peak at ~2150 cm⁻¹).
Step 3: Cyclization to the Benzofuro[3,2-d]pyrimidin-4(3H)-one
-
To the solution containing the carbodiimide, add the nucleophile (e.g., alcohol, phenol, or amine; 1.1 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate; 0.1-0.2 equivalents).
-
Heat the reaction mixture at reflux for 8-12 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one.
References
- BenchChem. (2025).
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2019).
- Wu, W. N., Fei, Q., Zhang, Y. L., Ma, M., & Ouyang, G. P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6681.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2025).
- Aza-Wittig reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2577–2587.
- Synthesis of Secondary Amines via Aza-Wittig Reaction. (n.d.). Rhodium.ws.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025).
- Synthesis of benzofuro (3,2- b) furo (2,3- d) pyridin-4 (5 H). (2025). Deutsche Digitale Bibliothek.
- Leigh, D. A., & Pérez, E. M. (2006). Making Imines Without Making Water−Exploiting a Recognition-Mediated Aza-Wittig Reaction. Organic Letters, 8(13), 2779–2781.
- Zhang, T., Wang, J., Zhang, Q., & Wang, Y. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Column Chromatography. (2023, August 29). Chemistry LibreTexts.
- Cini, E., et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 14, 1349–1356.
- In Vitro Antibacterial and Molecular Docking Studies of Novel Benzofuran Fused Pyrimidine Derivatives. (2022). Indian Journal of Pharmaceutical Sciences, 84(2), 434-443.
- Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. (2015). Digital Commons @ Butler University.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. Organic Letters, 23(17), 6780–6783.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chrom
- (PDF) Catalytic Wittig and aza-Wittig reactions. (2016, November 14).
- Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. (2021). Request PDF.
- Making Imines Without Making Water - Exploiting a Recognition-Mediated Aza-Wittig Reaction. (2025).
- Synthesis of Secondary Amines via Aza-Wittig Reaction. (n.d.). [www.rhodium.ws].
- Theoretical Study of the Aza-Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (n.d.). MDPI.
- Yin, J. Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1088.
- Reaction of various aldehydes with 2-aminobenzamide. (n.d.).
- Weaver, G. W., et al. (2025).
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
- Wittig Reaction - Aza Wittig. (n.d.). Common Organic Chemistry.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2018). PMC.
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007).
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Navigating the Synthesis of Benzofuro[3,2-d]pyrimidines: A Guide to Avoiding Harsh Reaction Conditions
A Technical Support Center for Researchers and Drug Development Professionals
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, traditional synthetic routes to this valuable scaffold often rely on harsh conditions, such as high temperatures and corrosive reagents, which can lead to low yields, side-product formation, and limited functional group tolerance. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the synthesis of benzofuro[3,2-d]pyrimidines while avoiding these challenging conditions. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this resource offers practical solutions and highlights modern, milder synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical "harsh conditions" encountered in traditional benzofuro[3,2-d]pyrimidine synthesis that I should aim to avoid?
A1: Historically, the synthesis of the benzofuro[3,2-d]pyrimidine core has involved several steps that employ aggressive reagents and high temperatures.[1][2] Key conditions to be cautious of include:
-
Use of Strong Acids: Concentrated mineral acids like hydrochloric acid (HCl) are often used to catalyze cyclization steps, which can be corrosive and incompatible with sensitive functional groups.[1]
-
High-Temperature Condensations: Many classical methods require prolonged heating at high temperatures, often in high-boiling point solvents, which can lead to thermal decomposition of starting materials and products.[2]
-
Harsh Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) are frequently used to convert intermediate pyrimidinones into more reactive chloro-derivatives for subsequent functionalization. POCl₃ is highly toxic, corrosive, and moisture-sensitive, posing significant handling challenges.[1]
Q2: I am experiencing low yields in my synthesis. What are the common contributing factors?
A2: Low yields are a frequent challenge in multi-step heterocyclic synthesis.[3] Several factors could be at play:
-
Incomplete Cyclization: The key ring-forming step can be inefficient if the reaction conditions are not optimal.
-
Side Reactions: The presence of multiple reactive sites in the precursors can lead to the formation of undesired byproducts.
-
Product Decomposition: The target benzofuro[3,2-d]pyrimidine may be unstable under the reaction or workup conditions.[3]
-
Purification Losses: The product may be difficult to separate from starting materials or byproducts, leading to losses during purification.[4]
Q3: Are there modern, milder alternatives to the classical synthetic methods?
A3: Absolutely. The field of organic synthesis has seen significant advancements in the development of milder and more efficient methods for constructing heterocyclic scaffolds. For benzofuro[3,2-d]pyrimidines, promising alternatives include:
-
One-Pot Cascade Reactions: These elegant strategies combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and often proceeding under milder conditions.[5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby avoiding prolonged exposure to high temperatures.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a powerful tool for constructing the benzofuran or pyrimidine ring system under relatively mild conditions with high functional group tolerance.[9]
-
Aza-Wittig Reactions: The aza-Wittig reaction provides a mild and efficient way to form the pyrimidine ring by reacting an iminophosphorane with a carbonyl compound.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization of 3-Aminobenzofuran-2-carboxamide Derivatives
The cyclization of 3-aminobenzofuran-2-carboxamide with various electrophiles is a common strategy to form the pyrimidine ring.[12] If you are experiencing low yields in this step, consider the following:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete reaction | Increase reaction time or temperature moderately. Consider switching to a higher-boiling point solvent if solubility is an issue. | The cyclization may be kinetically slow, requiring more energy or time to proceed to completion. |
| Decomposition of starting material or product | Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of degradation products. If decomposition is observed, try lowering the reaction temperature or using a milder catalyst. | High temperatures can lead to the breakdown of the heterocyclic core. |
| Poor choice of cyclizing agent | If using a one-carbon synthon like formamide, consider more reactive alternatives such as triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA). | These reagents are more electrophilic and can drive the cyclization more efficiently under milder conditions. |
| Suboptimal catalyst | If using an acid catalyst, screen different acids (e.g., p-toluenesulfonic acid, acetic acid) and catalyst loadings. | The nature and concentration of the acid catalyst can significantly influence the reaction rate and yield. |
Problem 2: Difficult Purification of the Final Product
The purification of benzofuro[3,2-d]pyrimidines can be challenging due to their often-poor solubility and the presence of closely related impurities.[4]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Co-elution of impurities in column chromatography | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel). | A well-chosen eluent system can improve the separation of the product from impurities. |
| Low solubility of the product | For purification by recrystallization, screen a wide range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature. | Finding the right recrystallization solvent is crucial for obtaining a pure product with good recovery.[13] |
| Persistent colored impurities | Treat a solution of the crude product with activated charcoal before filtration. | Activated charcoal can effectively adsorb colored impurities.[13] |
| Product precipitation during workup | If the product precipitates prematurely during aqueous workup, try extracting with a larger volume of organic solvent or a different solvent with higher solvating power. | Ensuring the product remains in the organic phase during extraction is key to minimizing losses. |
Milder Synthetic Protocols: Step-by-Step Guides
To circumvent the harsh conditions of traditional methods, we present two contemporary, milder protocols for the synthesis of benzofuro[3,2-d]pyrimidines.
Protocol 1: One-Pot Cascade Synthesis of Benzofuro[3,2-d]pyrimidin-2-amines
This method, based on the work of Wang et al., describes a chemoselective [4+2] annulation/aromatization reaction under mild conditions.[6][14]
Experimental Workflow:
A one-pot synthesis workflow.
Detailed Steps:
-
To a reaction vessel, add the benzofuran-derived azadiene (1.0 equiv), N-Ts cyanamide (1.5 equiv), cesium carbonate (Cs₂CO₃, 1.0 equiv), and triethylamine trihydrofluoride (Et₃N·3HF, 0.67 equiv) in acetonitrile (CH₃CN).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired benzofuro[3,2-d]pyrimidin-2-amine.
Protocol 2: Microwave-Assisted Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-ones
Microwave-assisted synthesis can significantly reduce reaction times and improve yields. This protocol is a general representation based on modern microwave-assisted organic synthesis (MAOS) principles.[7][8][15]
Experimental Workflow:
A microwave-assisted synthesis workflow.
Detailed Steps:
-
In a microwave-safe reaction vessel, combine 3-aminobenzofuran-2-carboxamide (1.0 equiv) and the desired cyclizing agent (e.g., triethyl orthoformate, 2.0 equiv) in a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a suitable solvent (e.g., cold ethanol).
-
Dry the purified product under vacuum.
Mechanistic Insights: Why Milder Conditions Work
Understanding the underlying reaction mechanisms is key to appreciating the advantages of modern synthetic methods.
Aza-Wittig Reaction Mechanism:
The aza-Wittig reaction is a powerful tool for forming the pyrimidine ring. It proceeds through a [2+2] cycloaddition between an iminophosphorane and a carbonyl group, followed by a cycloreversion to yield the imine and triphenylphosphine oxide.[11] This reaction is typically performed under neutral conditions and at moderate temperatures.
Mechanism of the Aza-Wittig reaction.
By adopting these milder, more efficient synthetic strategies and utilizing the troubleshooting guidance provided, researchers can significantly improve the synthesis of benzofuro[3,2-d]pyrimidines, accelerating the discovery and development of new therapeutic agents.
References
- Wang, C. et al. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Chemistry – A European Journal, 30(68), e202402886. [Link]
- Wang, C. et al. (2024). Direct Synthesis for Benzofuro[3,2‐d]pyrimidin‐2‐Amines via One‐Pot Cascade [4+2] Annulation/Aromatization between Benzofuran‐Derived Azadienes and Carbodiimide Anions.
- Wang, C. et al. (2024). Previous synthetic strategies for benzofuro[3,2‐d]pyrimidin‐2‐amines.
- Wang, C. et al. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Semantic Scholar. [Link]
- Sangapure, S. S., & Agasimundin, Y. S. (2009). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- Gao, Y. et al. (2020). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives.
- Tang, X. et al. (2022). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Basawaraj, R. et al. (2018). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- ACS. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Wu, W. et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6682. [Link]
- Wang, C. et al. (2015). Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. Organic Letters, 17(3), 426-429. [Link]
- Wikipedia. (2023). Aza-Wittig reaction. Wikipedia. [Link]
- Hiremath, K. B. et al. (2023). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives.
- Patel, D. R. et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(4), 626-635. [Link]
- Marsden, S. P. et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(13), 2701-2704. [Link]
- Hu, X. et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
- O'Brien, C. J. et al. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2584-2615. [Link]
- Kulkarni, M. V. et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1709-1717. [Link]
- Kulkarni, M. V. et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
- Li, J. et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656. [Link]
- Al-Salahi, R. A. et al. (2014). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- De-Clercq, E. et al. (2013). Identification of benzofurano[3,2-d]pyrimidin-2-ones, a new series of HIV-1 nucleotide-competing reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2771-2777. [Link]
- Larhed, M. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5764. [Link]
- Patel, N. et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 12(3), 63. [Link]
- Kumar, A. et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6296. [Link]
- Eguchi, S. (2005). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. ARKIVOC, 2005(2), 98-119. [Link]
- Proença, M. F. J. R. P. et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7586. [Link]
- Wang, X. et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8560. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Benzofuran Cyclization
Welcome to the technical support center for benzofuran synthesis. Benzofuran scaffolds are crucial building blocks in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1][2][3] Efficient cyclization is highly dependent on the careful selection of a catalyst and optimization of reaction conditions.[4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Question 1: My palladium-catalyzed reaction of an o-iodophenol and a terminal alkyne is failing or giving very low yields (<10%). What's going wrong?
This is a frequent issue in Sonogashira coupling followed by intramolecular cyclization. The problem often lies with the base, catalyst stability, or reaction conditions.[5]
-
Potential Cause 1: Base-Induced Catalyst Deactivation.
-
Explanation: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100°C), it can decompose to produce water.[5] This in-situ water generation can hydrolyze catalyst components and interfere with the palladium catalytic cycle, leading to deactivation and poor yields.[5]
-
Solution: Switch to an anhydrous base that is thermally stable. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) are excellent alternatives that prevent water formation and often enhance reaction efficiency.[5]
-
-
Potential Cause 2: Inefficient Catalyst System for Your Substrate.
-
Explanation: The combination of a palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and ligands is critical.[5] A standard catalyst like (PPh₃)₂PdCl₂ may not be robust enough for sterically hindered or electronically demanding substrates, leading to slow reaction rates or catalyst decomposition.[5]
-
Solution:
-
Add a Co-catalyst: Copper(I) iodide (CuI) is a classic and effective co-catalyst for the Sonogashira coupling step, often leading to significantly improved yields.[4][5][6]
-
Screen Ligands: If the reaction is still sluggish, consider screening different phosphine ligands. A more electron-rich or bulkier ligand (e.g., XPhos, SPhos) can sometimes stabilize the palladium center and promote the desired reactivity, especially in challenging cases.[7]
-
Use a More Active Pre-catalyst: Palladium sources like Pd(PPh₃)₄ can sometimes be more efficient.[5]
-
-
-
Potential Cause 3: Substrate Decomposition.
-
Explanation: High reaction temperatures can lead to the decomposition of sensitive starting materials, creating tars that poison the catalyst.
-
Solution: Attempt the reaction at a lower temperature (e.g., 70-90°C), especially when using a more active catalyst system.[5] Monitor the reaction by TLC or LC-MS to track substrate consumption and product formation.
-
Question 2: The reaction works, but I isolate the uncyclized Sonogashira product instead of the benzofuran. How do I promote the final cyclization step?
This indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation (the cyclization) is the rate-limiting step.
-
Potential Cause: Suboptimal Conditions for Intramolecular Annulation.
-
Explanation: The conditions optimized for Sonogashira coupling (temperature, solvent, base) may not be ideal for the cyclization. The cyclization step often requires a higher activation energy.
-
Solution:
-
Increase Temperature: After confirming the formation of the alkyne intermediate via TLC, try increasing the reaction temperature. This often provides the necessary energy to overcome the activation barrier for the 5-endo-dig cyclization.[5]
-
Change the Base: The basicity of the reaction medium is crucial. A stronger base might be needed to deprotonate the phenol sufficiently to facilitate the nucleophilic attack on the alkyne. Consider switching from NEt₃ to a carbonate base like K₂CO₃ or Cs₂CO₃.
-
Solvent Effects: The polarity of the solvent can influence the rate of cyclization. If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent like DMF or DMSO might promote the cyclization step.
-
-
Question 3: My copper-catalyzed cyclization of a phenol and alkyne is sluggish and gives a complex mixture of products. What should I try?
Copper catalysis is a cost-effective alternative to palladium, but can be sensitive to reaction parameters.[4][8]
-
Potential Cause 1: Inappropriate Copper Source or Ligand.
-
Explanation: The oxidation state and coordinating environment of the copper catalyst are critical. Different copper salts (e.g., CuI, CuBr, Cu(OAc)₂) exhibit different reactivities.[1][6] In some cases, a ligand is necessary to stabilize the active species and prevent side reactions.
-
Solution: Screen different copper sources. Copper(I) iodide is commonly used and effective for many transformations.[4][6] If simple salts are ineffective, consider adding a ligand such as 1,10-phenanthroline, which can stabilize the copper catalyst and improve yields.[1][6]
-
-
Potential Cause 2: Oxidant or Atmosphere Issues.
-
Explanation: Many copper-catalyzed methods are aerobic oxidative cyclizations, meaning molecular oxygen is the terminal oxidant.[8][9] An inert atmosphere will stall these reactions, while an uncontrolled influx of air can lead to over-oxidation or side reactions.
-
Solution: Ensure the reaction is set up under an atmosphere of air or with a gentle stream of oxygen if the protocol specifies. Conversely, if the mechanism is not oxidative, ensure a properly inert (Nitrogen or Argon) atmosphere to prevent catalyst deactivation via oxidation.
-
Question 4: I am attempting an acid-catalyzed cyclization of an aryl ether, but I'm getting poor regioselectivity. How can I control the outcome?
Acid-catalyzed cyclizations, such as the Pictet-Spengler or Bischler-Napieralski type reactions, are powerful but can be prone to regioselectivity issues depending on the substitution pattern of the aromatic ring.[10]
-
Potential Cause: Kinetic vs. Thermodynamic Control.
-
Explanation: The regioselectivity is determined by the activation energy barriers for cyclization at different positions on the aromatic ring.[10] Electron-donating groups will direct the cyclization to the ortho and para positions. The observed product ratio may not always align with simple predictions based on the starting material's electron density, as the key intermediate is often a protonated species like an oxonium ion.[10]
-
Solution:
-
Vary the Acid Catalyst: The strength of the acid can influence the reaction pathway. Screen a range of Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., BF₃·OEt₂, FeCl₃, Sc(OTf)₃).[1][6] A milder Lewis acid might offer higher selectivity than a harsh Brønsted acid.
-
Adjust the Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the selectivity for one regioisomer.
-
Solvent Modification: Changing the solvent can alter the solvation of the intermediates and transition states, which may influence the regiochemical outcome.
-
-
Catalyst Selection & Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a novel benzofuran synthesis.
Caption: Decision workflow for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
-
Q1: What are the main classes of catalysts used for benzofuran synthesis?
-
A: The most common are transition-metal catalysts, particularly palladium, copper, and to a lesser extent, gold, nickel, and rhodium.[1][6] Palladium is widely used for cross-coupling reactions like Sonogashira and Heck, followed by cyclization.[1][6] Copper is a cost-effective choice for oxidative cyclizations and domino reactions.[1][8] Lewis and Brønsted acids are used for intramolecular cyclizations of precursors like substituted phenols and ethers.[1][10]
-
-
Q2: How do I choose between a palladium or copper catalyst?
-
A: The choice depends on your starting materials. If you are starting with an o-halophenol (especially iodo- or bromo-) and an alkyne, a palladium/copper co-catalyst system is the classic, well-established choice for a Sonogashira/cyclization sequence.[4][6] If you are starting with a phenol and an alkyne and want to perform a direct C-H activation/oxidative annulation, a copper catalyst is often preferred.[8][9]
-
-
Q3: What is the role of the phosphine ligand in palladium-catalyzed reactions?
-
A: The ligand is crucial. It stabilizes the palladium atom, influences its electronic properties and steric environment, and participates directly in the catalytic cycle. For example, bulky, electron-rich ligands can promote the rate-limiting oxidative addition and reductive elimination steps, leading to a more efficient catalytic turnover. The choice of ligand can dramatically affect the success of the reaction.[7]
-
-
Q4: Can I use a heterogeneous catalyst?
-
A: Yes, heterogeneous catalysts, such as palladium nanoparticles supported on activated carbon, are being developed.[6][11] Their main advantage is ease of separation from the reaction mixture, allowing for catalyst recycling and cleaner products. This is particularly valuable in industrial and continuous flow applications.[11]
-
Catalyst System Comparison
The table below summarizes common catalyst systems for the popular synthesis route involving o-substituted phenols and alkynes.
| Catalyst System | Typical Substrates | Key Strengths | Common Issues & Considerations |
| Pd(II)/Cu(I) + Ligand | o-Iodophenols, Terminal Alkynes | High yields, broad substrate scope, well-understood mechanism.[4][6] | Catalyst cost, potential for homocoupling, sensitivity to base and solvent.[5] |
| Cu(I) or Cu(II) | Phenols, Alkynes | Cost-effective, good for oxidative C-H functionalization.[8][9] | May require an oxidant (e.g., O₂), can be sensitive to reaction conditions, mechanism can be complex.[1] |
| Lewis/Brønsted Acid | Aryl Propargyl Ethers | Metal-free, simple conditions.[1] | Limited to specific precursors, potential for regioselectivity issues and side reactions.[10] |
| Au(I) or Au(III) | o-Alkynylphenols | High efficiency for intramolecular hydroalkoxylation, mild conditions. | High catalyst cost, sensitivity to impurities. |
| Heterogeneous Pd | o-Iodophenols, Alkynes | Recyclable catalyst, simplified workup, suitable for flow chemistry.[6][11] | Lower activity than homogeneous systems, potential for metal leaching. |
General Experimental Protocol: Catalyst Screening for Sonogashira/Cyclization
This protocol provides a starting point for optimizing the reaction between an o-iodophenol and a terminal alkyne.
-
Preparation: To a flame-dried sealable reaction tube containing a magnetic stir bar, add the o-iodophenol (1.0 equiv.), palladium pre-catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., triethylamine or DMF) via syringe. Then, add the terminal alkyne (1.2 equiv.) and, if not used as the solvent, an anhydrous base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (start with 80-100°C).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for benzofuran synthesis.[4]
References
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Kim, J., et al. (2016). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules.
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
- Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar.
- Organic Chemistry Portal. Benzofuran synthesis.
- Rout, L., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry.
- Zhang, Z., et al. (2020). Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
- ResearchGate. (n.d.). Optimizations of the reaction conditions for the intramolecular cyclization of 1aa.
- ResearchGate. (n.d.). Optimization of reaction conditions for the cyclization of nerol (S2).
- WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
- Goggiamani, A., et al. (2014). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry.
- Dintzner, M. R., et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química.
- Reddy, M. S., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications.
- Wan, J-P., et al. (2021). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation. Chemical Communications.
- Liu, C-Y., et al. (2023). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters.
- Reddy, M. S., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Semantic Scholar.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. | Semantic Scholar [semanticscholar.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzofuro[3,2-d]pyrimidine PARP Inhibitors and Olaparib: A Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally altered the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has established the clinical efficacy of this drug class through the principle of synthetic lethality. However, the quest for agents with improved potency, greater selectivity, and more favorable toxicity profiles is ongoing. This guide provides a comparative analysis of Olaparib and a novel class of PARP inhibitors based on the benzofuro[3,2-d]pyrimidine scaffold. We will dissect their mechanisms of action, compare their in vitro efficacy using key experimental data, and provide the standardized protocols necessary to validate these findings. This analysis aims to equip researchers and drug development professionals with the critical insights needed to evaluate and advance next-generation PARP inhibitors.
The Mechanistic Landscape of PARP Inhibition
The therapeutic efficacy of PARP inhibitors hinges on their ability to disrupt DNA damage repair (DDR) pathways, leading to selective killing of cancer cells.
The Established Paradigm: Olaparib and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that detects DNA single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway.[1][2] Upon binding to damaged DNA, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, which serves as a scaffold to recruit the necessary DNA repair machinery.[3]
Olaparib functions through two primary, interconnected mechanisms:
-
Catalytic Inhibition : By competing with the natural substrate NAD+, Olaparib blocks the enzymatic activity of PARP1.[3] This prevents the repair of SSBs. During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[3]
-
PARP Trapping : Beyond simple inhibition, Olaparib and other clinical PARP inhibitors "trap" the PARP1 enzyme on the DNA at the site of damage.[4][5] These trapped PARP-DNA complexes are highly cytotoxic, as they physically obstruct DNA replication and repair, leading to replication fork collapse and the formation of DSBs.[4][6]
In normal, healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in key HRR genes like BRCA1 or BRCA2, this pathway is defective. The inability to repair the DSBs generated by PARP inhibition leads to genomic catastrophe and cell death—a concept known as synthetic lethality .[3] This selective cytotoxicity forms the therapeutic backbone of Olaparib's success.
Caption: Mechanism of synthetic lethality via PARP inhibition.
The Novel Scaffold: Benzofuro[3,2-d]pyrimidines
The development of novel chemical scaffolds like benzofuro[3,2-d]pyrimidine is driven by the need to optimize the therapeutic index of PARP inhibitors.[7] The goals are often to enhance potency against PARP1, improve selectivity over other PARP isoforms (particularly PARP2), and potentially alter the toxicity profile. Problems such as hematologic toxicity observed with clinical PARP inhibitors may be linked to a lack of subtype selectivity.[8]
Recent research has focused on using the benzofuran[3,2-d]pyrimidine-4(3H)-one framework to design new PARP1 inhibitors.[1] By introducing moieties like thiosemicarbazone, researchers have synthesized compounds that, like Olaparib, are designed to inhibit the catalytic activity of PARP1, thereby preventing SSB repair and inducing cancer cell apoptosis.[1] The key question is whether this novel scaffold offers a superior biochemical and cellular profile compared to the established clinical agent.
Comparative In Vitro Efficacy Analysis
The true potential of a novel inhibitor is first revealed through direct, quantitative comparisons with the standard-of-care. Data from a key study directly comparing a benzofuro[3,2-d]pyrimidine derivative, compound 19c , with Olaparib provides a clear basis for analysis.[1]
Enzymatic Inhibition and Selectivity
The primary measure of a PARP inhibitor's potency is its ability to inhibit the enzymatic function of PARP1. This is quantified by the half-maximal inhibitory concentration (IC₅₀). Furthermore, selectivity against PARP2 is a critical parameter, as differential inhibition of PARP1 and PARP2 may influence both efficacy and toxicity.[8]
Table 1: Comparative PARP Enzymatic Inhibition
| Compound | PARP-1 IC₅₀ (μM) | PARP-2 IC₅₀ (μM) | PARP-2/PARP-1 Selectivity Ratio | Reference |
|---|---|---|---|---|
| Olaparib | 0.038 | 0.023 | 0.61 | [1] |
| Compound 19c | 0.026 | 2.21 | 85.19 |[1] |
Analysis: The experimental data reveals two significant findings. First, compound 19c exhibits more potent inhibition of the primary target, PARP-1, with a lower IC₅₀ value than Olaparib.[1] Second, and more strikingly, compound 19c demonstrates a vastly superior selectivity for PARP-1 over PARP-2, with a selectivity ratio over 85-fold.[1] In contrast, Olaparib inhibits both isoforms with similar potency. This high selectivity could be a key differentiator, potentially leading to a reduction in off-target effects and an improved safety profile in subsequent preclinical and clinical development.[8]
Cellular Potency in a Relevant Cancer Model
While enzymatic activity is crucial, the ultimate goal is to kill cancer cells. Therefore, evaluating the cytotoxic effects of the inhibitors in a relevant cancer cell line is a critical next step. The SK-OV-3 ovarian cancer cell line is a common model for such studies.
Table 2: Comparative Cytotoxicity in SK-OV-3 Ovarian Cancer Cells
| Compound | Cytotoxicity IC₅₀ (μM) | Reference |
|---|---|---|
| Olaparib | >10 | [1] |
| Compound 19c | 4.98 |[1] |
Analysis: In this cellular context, compound 19c was significantly more potent than Olaparib, demonstrating an IC₅₀ of 4.98 μM while Olaparib's was greater than 10 μM.[1] This suggests that the enhanced, selective enzymatic inhibition of PARP-1 by compound 19c translates into superior anti-cancer activity in this cell line. Mechanistic studies confirmed that compound 19c functions by inhibiting DNA single-strand break repair, which aggravates double-strand breakage and promotes apoptosis via the mitochondrial pathway.[1]
Preclinical Evaluation Framework: Methodologies & Rationale
To ensure the trustworthiness and reproducibility of comparative data, standardized and validated experimental protocols are essential. The following section details the step-by-step methodologies for the key assays used to generate the data discussed above.
Caption: Standard workflow for preclinical PARP inhibitor evaluation.
Protocol: PARP-1 Enzymatic Activity Assay (Fluorometric)
Rationale: This initial screen is fundamental to confirm that the synthesized compound directly engages and inhibits the intended molecular target, PARP-1. A fluorometric assay measuring the consumption of the NAD+ substrate provides a robust, sensitive, and high-throughput method to determine the inhibitor's potency (IC₅₀).[9][10]
Methodology:
-
Reagent Preparation:
-
Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) to working concentrations in Assay Buffer.
-
Prepare a 5X working solution of β-NAD+ in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., Compound 19c, Olaparib) and vehicle control (e.g., 1% DMSO) in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Add 5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding developer reagent according to the kit manufacturer's instructions (this step converts the remaining NAD+ into a fluorescent product).[9]
-
Incubate for an additional 15-30 minutes.
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 372 nm Ex / 444 nm Em).[9]
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)
Rationale: This assay determines the functional consequence of PARP inhibition on cancer cell proliferation and survival. The SRB assay is a reliable and highly reproducible colorimetric method that measures cellular protein content, providing a proxy for cell biomass and viability.[11][12] Its advantage over metabolic assays (like MTT) is that it is based on cell fixation, making the timing of plate reading more flexible.
Methodology:
-
Cell Seeding:
-
Trypsinize and count adherent cancer cells (e.g., SK-OV-3).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control.
-
Incubate for a defined period (e.g., 72-96 hours).
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[13]
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Washing and Solubilization:
-
Data Analysis:
-
Measure the optical density (OD) at ~510 nm using a microplate reader.[14]
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration and fitting to a dose-response curve.
-
Protocol: In Vivo Tumor Xenograft Efficacy Study (General Framework)
Rationale: An in vivo model is the critical final step in preclinical validation, assessing an inhibitor's anti-tumor efficacy and tolerability in a complex biological system. A subcutaneous xenograft model using immunodeficient mice is the standard approach.[15]
Methodology:
-
Animal Model and Cell Preparation:
-
Use female athymic nude mice (6-8 weeks old), allowing them to acclimate for at least one week.[15]
-
Harvest cancer cells (e.g., a BRCA-deficient cell line for a synthetic lethality model) during their logarithmic growth phase.
-
Prepare a single-cell suspension in a 1:1 mixture of serum-free media and a basement membrane matrix (e.g., Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.[15][16] Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
-
-
Monitoring and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[15]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Dosing and Administration:
-
Prepare the test compound (e.g., Compound 19c) and positive control (Olaparib) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compounds and vehicle control to their respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight every 2-3 days throughout the study. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between groups.
-
Conclusion and Future Directions
The comparative analysis presented here demonstrates that novel PARP inhibitors based on the benzofuro[3,2-d]pyrimidine scaffold, exemplified by compound 19c , represent a promising avenue for advancing cancer therapy.
Key Findings:
-
Superior Potency: Compound 19c shows more potent in vitro inhibition of the primary target, PARP-1, compared to Olaparib.[1]
-
Enhanced Selectivity: The novel scaffold provides a dramatic improvement in selectivity for PARP-1 over PARP-2, a feature that may translate to a better safety profile.[1][8]
-
Greater Cellular Efficacy: The enhanced enzymatic activity translates to superior cytotoxicity in ovarian cancer cells.[1]
Caption: Summary of the comparative advantages of the novel scaffold.
Future Directions: While the initial in vitro data is compelling, a rigorous preclinical development path is required. Key next steps include:
-
In Vivo Efficacy Studies: Validating the anti-tumor activity in relevant xenograft models, particularly those with known HRR defects (BRCA1/2 mutations), is paramount.
-
Pharmacokinetic (PK) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable drug-like properties.
-
Comprehensive Toxicity Screening: Conducting formal toxicology studies in animal models to confirm the hypothesized safety benefits of improved selectivity.
-
Mechanism of Action Deep Dive: Investigating the PARP trapping potential of this new scaffold compared to Olaparib to fully understand its cytotoxic mechanism.
The benzofuro[3,2-d]pyrimidine class of PARP inhibitors holds considerable promise. Through diligent application of the described validation workflow, these compounds could emerge as next-generation therapies that offer an improved therapeutic window over existing treatments.
References
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
- Shen, Y., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465–1477. [Link]
- Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
- BPS Bioscience. (2022). Setting a Trap for PARP1 and PARP2. [Link]
- Nguyen, J. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Researcher.Life. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. [Link]
- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]
- Canadian Science Publishing. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry. [Link]
- BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
- BellBrook Labs. Enzolution PARP1 Assay System. [Link]
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
- Bio-protocol. (2017). BiTE® Xenograft Protocol. [Link]
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759. [Link]
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
- PubMed. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
- ResearchGate. (2018).
- Steffen, J. D., & Ellenberger, T. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2119855119. [Link]
- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(16), 2969. [Link]
- Wang, Z., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BiTE® Xenograft Protocol [protocols.io]
A Tale of Two Scaffolds: A Comparative Guide to Benzofuro[3,2-d]pyrimidine and Furo[2,3-d]pyrimidine as Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
In the relentless pursuit of novel therapeutics, particularly in oncology, the landscape of kinase inhibitor discovery is dominated by the exploration of privileged heterocyclic scaffolds. Among these, fused pyrimidine systems have emerged as a cornerstone for designing potent and selective inhibitors, largely due to their structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region. This guide provides an in-depth, comparative analysis of two isomeric scaffolds that have garnered significant attention: benzofuro[3,2-d]pyrimidine and furo[2,3-d]pyrimidine .
While both scaffolds offer a unique combination of structural rigidity, synthetic tractability, and diverse pharmacophoric features, their subtle architectural differences can profoundly influence their kinase inhibitory profiles, selectivity, and overall drug-like properties. This document aims to dissect these nuances, providing a comprehensive resource for researchers navigating the chemical space of these important pharmacophores. We will delve into their comparative biological activities, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols to empower further investigation.
At a Glance: Structural and Electronic Distinctions
The core distinction between the benzofuro[3,2-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds lies in the fusion of the furan and pyrimidine rings. This seemingly minor isomeric difference gives rise to distinct electronic and steric properties that can be exploited in drug design.
The benzofuro[3,2-d]pyrimidine core, with its extended aromatic system, offers a larger surface area for potential interactions within the ATP-binding pocket. This can be advantageous for targeting kinases with larger hydrophobic pockets. In contrast, the more compact furo[2,3-d]pyrimidine scaffold may be better suited for kinases with more constrained active sites.
Caption: Key SAR points for the Furo[2,3-d]pyrimidine scaffold.
Substitutions at the C4 position are particularly critical for kinase inhibitory activity. The introduction of an aniline or a similar group at this position often leads to the formation of one or more hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine N6 amine. The nature of the substituent on this aniline ring can then be fine-tuned to optimize potency and selectivity by probing various sub-pockets of the ATP-binding site.
Modifications at the C5 and C6 positions can also significantly impact the inhibitor's profile. Small alkyl groups at C5 have been shown to enhance potency against certain kinases. The C6 position often points towards the solvent-exposed region of the active site, making it an ideal attachment point for larger substituents to improve physicochemical properties such as solubility, or to gain additional interactions with the protein surface.
The Benzofuro[3,2-d]pyrimidine Scaffold: Exploring an Extended Chemical Space
The SAR for benzofuro[3,2-d]pyrimidine as kinase inhibitors is less extensively documented. However, we can extrapolate from general principles of kinase inhibitor design and the available literature.
Caption: Hypothesized SAR for the Benzofuro[3,2-d]pyrimidine scaffold.
The C4 position is expected to play a similar role to that in the furo[2,3-d]pyrimidine scaffold, with substitutions at this position being critical for hinge region interactions. The key difference lies in the extended aromatic system of the benzofuran moiety. This larger, more lipophilic core can potentially engage in more extensive van der Waals and hydrophobic interactions with the kinase active site, particularly the region often referred to as the "back pocket".
Substitutions on the benzo ring itself provide additional vectors for chemical modification. These positions can be functionalized to improve solubility, modulate metabolic stability, or introduce groups that can form specific interactions with amino acid residues unique to a particular kinase, thereby enhancing selectivity.
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both the benzofuro[3,2-d]pyrimidine and furo[2,3-d]pyrimidine cores can be constructed through various synthetic routes, often starting from readily available precursors.
Synthesis of the Furo[2,3-d]pyrimidine Core
A common and versatile approach to the furo[2,3-d]pyrimidine scaffold involves the construction of the pyrimidine ring onto a pre-existing furan derivative.
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Intermediate
-
Step 1: Synthesis of the Furan Intermediate. To a solution of ethyl acetoacetate (1 equiv.) in glacial acetic acid, add a solution of sodium nitrite (1.1 equiv.) in water dropwise at 0-5 °C. Stir for 1 hour at this temperature. Add ethyl cyanoacetate (1 equiv.) and piperidine (0.2 equiv.) and heat the mixture at 80 °C for 4 hours. Cool the reaction mixture and pour it into ice-water. Filter the precipitate, wash with water, and dry to afford the 2-amino-3-ethoxycarbonyl-4-methylfuran.
-
Step 2: Pyrimidine Ring Formation. A mixture of the furan intermediate from Step 1 (1 equiv.) and formamide (10 equiv.) is heated at 180 °C for 6 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the 5-methylfuro[2,3-d]pyrimidin-4(3H)-one.
Synthesis of the Benzofuro[3,2-d]pyrimidine Core
The synthesis of the benzofuro[3,2-d]pyrimidine scaffold often commences with a substituted benzofuran.
Experimental Protocol: Synthesis of a Benzofuro[3,2-d]pyrimidine Intermediate
-
Step 1: Synthesis of 3-Aminobenzofuran-2-carboxamide. To a solution of 2-hydroxybenzonitrile (1 equiv.) in acetone, add potassium carbonate (2 equiv.) and ethyl chloroacetate (1.2 equiv.). Reflux the mixture for 8 hours. After cooling, filter the solid and concentrate the filtrate. To the residue, add a solution of sodium ethoxide in ethanol (from sodium metal and absolute ethanol). Then, add cyanamide (1.5 equiv.) and stir at room temperature for 12 hours. Neutralize the reaction with acetic acid and collect the precipitate to obtain 3-aminobenzofuran-2-carboxamide.
-
Step 2: Pyrimidine Ring Formation. A mixture of 3-aminobenzofuran-2-carboxamide (1 equiv.) and triethyl orthoformate (5 equiv.) is heated at 140 °C for 4 hours. The excess triethyl orthoformate is removed under reduced pressure. To the residue, add a solution of ammonia in ethanol and heat in a sealed tube at 120 °C for 6 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to give benzofuro[3,2-d]pyrimidin-4-amine.
In Vitro Kinase Inhibition Assay: A Standard Protocol
To evaluate and compare the inhibitory activity of compounds based on these scaffolds, a robust and reproducible in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, which is a common method for determining IC50 values.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the specific peptide substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Prepare a serial dilution of the test compound (benzofuro[3,2-d]pyrimidine or furo[2,3-d]pyrimidine derivative) in 100% DMSO. Further dilute these into the kinase assay buffer to create a 4X compound solution.
-
-
Kinase Reaction:
-
In a 384-well white opaque plate, add 2.5 µL of the 4X test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP/substrate solution to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds both represent fertile ground for the discovery of novel kinase inhibitors. The furo[2,3-d]pyrimidine core is a more established and validated starting point, with a wealth of SAR data and a proven track record of producing potent kinase inhibitors. In contrast, the benzofuro[3,2-d]pyrimidine scaffold is less explored but offers intriguing possibilities for exploiting the extended aromatic system to achieve novel selectivity profiles and engage with different regions of the kinase active site.
The limited direct comparative data highlights a clear opportunity for future research. A systematic comparison of these two scaffolds, with identical substitution patterns, against a broad panel of kinases would be invaluable to the medicinal chemistry community. Such a study would provide a much-needed empirical basis for scaffold selection in kinase inhibitor design programs.
Ultimately, the choice between these two scaffolds will depend on the specific kinase target, the desired selectivity profile, and the synthetic strategy. This guide provides a foundational understanding of their respective strengths and weaknesses, empowering researchers to make more informed decisions in their quest for the next generation of kinase-targeted therapies.
References
- Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2025).
- El-Sayed, N. F., El-Gamal, K. M., El-Hady, A. M., & El-Shehry, M. F. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[3][4][5]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]
- Fares, M., Aboutaleb, A., & Fares, R. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(8), 1693-1706. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Soubi, S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Basawaraj, R., & Sangapure, S. S. (2011). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. Indian Journal of Heterocyclic Chemistry, 20(4), 333-336.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Fares, M., Aboutaleb, A., & Fares, R. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(8), 1693-1706. [Link]
In Vivo Validation of Antitumor Activity: A Comparative Guide to Benzofuro[3,2-d]pyrimidine Derivatives
This guide provides a comprehensive overview of the in vivo validation of the antitumor activity of benzofuro[3,2-d]pyrimidine derivatives, a promising class of heterocyclic compounds in oncology research. We will delve into the experimental design, comparative efficacy, and underlying mechanisms of action, offering a technical yet practical perspective for researchers, scientists, and drug development professionals. This document is intended to serve as a practical resource for designing and interpreting in vivo studies for novel anticancer agents.
Introduction: The Therapeutic Potential of Benzofuro[3,2-d]pyrimidines
The benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] In the realm of oncology, these compounds have garnered significant attention for their potential to inhibit key signaling pathways implicated in tumor growth and survival.[3][4] While many studies have reported on the synthesis and in vitro cytotoxicity of these derivatives,[1][3][5] a critical step in their preclinical development is the validation of their antitumor efficacy in vivo.
This guide will focus on the practical aspects of in vivo validation, using a specific benzofuro[2,3-d]pyrimidine-4-amine derivative, compound 3x , as a case study to illustrate the process.[6] We will compare its performance with established targeted therapies, providing a framework for evaluating the potential of this novel chemical series.
The In Vivo Validation Workflow: A Step-by-Step Approach
The in vivo assessment of a novel antitumor agent is a multi-faceted process designed to evaluate its efficacy and safety in a living organism, most commonly in mouse xenograft models.[7] These models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the study of tumor growth and response to treatment in a context that mimics human tumor biology.[8]
A typical in vivo validation workflow is depicted below:
Figure 1: A generalized workflow for in vivo validation of antitumor agents.
Detailed Experimental Protocol: A Representative Xenograft Study
The following protocol is a composite, best-practice methodology for evaluating the in vivo antitumor activity of a novel benzofuro[3,2-d]pyrimidine derivative in a human non-small cell lung cancer (NSCLC) xenograft model.
Objective: To determine the in vivo antitumor efficacy of a test compound (e.g., a benzofuro[3,2-d]pyrimidine derivative) in an established human NSCLC xenograft model in immunodeficient mice.
Materials:
-
Human NSCLC cell line (e.g., A549, H1975)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Test compound, vehicle, and positive control (e.g., gefitinib)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Reagents for tissue fixation and analysis (e.g., formalin, antibodies for immunohistochemistry)
Methodology:
-
Cell Culture and Implantation:
-
Culture human NSCLC cells in appropriate media to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the test compound and positive control in a suitable vehicle.
-
Administer the drugs and vehicle to the respective groups via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily). Dosing should be based on prior dose-range finding studies.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100%.
-
-
Study Termination and Tissue Collection:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a set duration of treatment.
-
At termination, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot), and the remainder fixed in formalin for histopathological and immunohistochemical analysis.
-
Comparative Landscape: Benzofuro[3,2-d]pyrimidines vs. Standard-of-Care
A crucial aspect of preclinical drug development is benchmarking a novel agent against existing therapies. Here, we compare the reported in vivo activity of a benzofuro[2,3-d]pyrimidine derivative with that of established inhibitors of key oncogenic pathways.
3.1. Case Study: A Benzofuro[2,3-d]pyrimidine EGFR Inhibitor
One study has reported the in vivo efficacy of a benzofuro[2,3-d]pyrimidine-4-amine derivative, compound 3x , in a human NSCLC xenograft model harboring the EGFR-T790M/L858R double mutation, which confers resistance to first-generation EGFR inhibitors.[6] The study demonstrated that compound 3x significantly inhibited tumor growth and induced tumor stasis in this resistant model.[6]
3.2. Comparison with Standard EGFR Inhibitors
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC with activating EGFR mutations.[7][9][10] However, its efficacy is limited in tumors with the T790M resistance mutation.[11] The ability of compound 3x to inhibit the growth of a T790M-mutant xenograft suggests a potential advantage over first-generation EGFR TKIs.[6]
| Compound/Drug | Target | Xenograft Model | Key In Vivo Finding | Reference |
| Benzofuro[2,3-d]pyrimidine 3x | EGFR (T790M/L858R) | NSCLC (EGFR T790M/L858R) | Significant tumor growth inhibition and stasis | [6] |
| Gefitinib | EGFR | NSCLC (EGFR-mutant, sensitive) | Significant tumor growth delay | [12] |
| Gefitinib | NSCLC (wild-type EGFR) | Limited antitumor activity | [13] |
3.3. Broader Context: Comparison with Other Targeted Agents
To provide a more comprehensive perspective, we can also compare the potential of benzofuro[3,2-d]pyrimidine derivatives with inhibitors of other critical cancer pathways, such as VEGFR2 and PI3K.
| Drug | Target | Xenograft Model | Key In Vivo Finding | Reference |
| Bevacizumab | VEGFR2 | Various (Colon, NSCLC, Breast) | Moderate single-agent antitumor activity, enhanced when combined with chemotherapy | [14][15][16][17] |
| PI3K Inhibitors (e.g., Buparlisib, ZSTK474) | PI3K | Melanoma, Sarcoma, Glioblastoma | Inhibition of tumor growth and induction of apoptosis | [18][19][20] |
This comparative data highlights the competitive landscape in which novel anticancer agents like benzofuro[3,2-d]pyrimidine derivatives must be evaluated. Their potential to overcome resistance mechanisms, as suggested by the in vivo data for compound 3x , is a significant point of interest.[6]
Mechanistic Insights: Targeting Key Signaling Pathways
The antitumor activity of benzofuro[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. The EGFR and PI3K/Akt/mTOR pathways are two of the most frequently dysregulated signaling cascades in cancer and are therefore attractive targets for therapeutic intervention.
4.1. The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[21] Mutations that lead to the constitutive activation of EGFR are common in several cancers, including NSCLC.[11]
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of targeted therapies.
4.2. The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another central regulator of cell growth, metabolism, and survival.[22] Hyperactivation of this pathway, often due to mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common feature of many cancers.[22] Some benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been designed as dual Btk/PI3Kδ inhibitors.[4]
Figure 3: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Conclusion and Future Directions
The in vivo validation of benzofuro[3,2-d]pyrimidine derivatives, while still in its early stages, has shown promising results. The demonstrated efficacy of a representative compound against a drug-resistant NSCLC xenograft model underscores the therapeutic potential of this chemical class.[6] A thorough in vivo characterization, including comparison with standard-of-care agents, is essential for advancing these compounds through the drug development pipeline.
Future studies should focus on:
-
Expanding the in vivo evaluation: Testing a broader range of benzofuro[3,2-d]pyrimidine derivatives in various cancer models to establish a comprehensive structure-activity relationship in vivo.
-
Investigating combination therapies: Exploring the synergistic potential of these compounds with existing chemotherapies and targeted agents.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement of lead compounds in vivo.
-
Toxicity profiling: Conducting comprehensive safety and toxicology studies to determine the therapeutic window of promising candidates.
By systematically addressing these aspects, the full therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives as novel anticancer agents can be realized.
References
- In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Artif Cells Nanomed Biotechnol. 2019;47(1):182-191. URL
- Antitumor Activity of Gefitinib in Malignant Rhabdoid Tumor Cells In vitro and In vivo. Clin Cancer Res. 2005;11(11):4228-4235. URL
- Antitumor activity of Bevacizumab in a panel of 99 patient derived tumor models in vivo in relation to proteomic biomarker profiles. Mol Cancer Ther. 2007;6(11_Supplement):A28-A28. URL
- Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis. Oncogene. 2008;27(4):459-468. URL
- In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Artif Cells Nanomed Biotechnol. 2019;47(1):182-191. URL
- PI3K Pathway Inhibition Achieves Potent Antitumor Activity in Melanoma Brain Metastases In Vitro and In Vivo. Clin Cancer Res. 2015;21(24):5563-5573. URL
- Increased antitumor activity of bevacizumab in combination with hypoxia inducible factor-1 inhibition. Mol Cancer Ther. 2009;8(7):1867-1877. URL
- In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib.
- Maintenance treatment with bevacizumab prolongs survival in an in vivo ovarian cancer model. Clin Cancer Res. 2008;14(23):7815-7821. URL
- Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Res. 2004;64(20):7520-7527. URL
- Anti-tumor effects of bevacizumab in combination with paclitaxel on head and neck squamous cell carcinoma. Int J Oncol. 2007;30(3):589-595. URL
- Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. PLoS One. 2017;12(5):e0175432. URL
- Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro Oncol. 2010;12(6):545-555. URL
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. URL
- Comparative Analysis of EGFR Inhibitor Activity in Patient-Derived Xenografts. BenchChem. URL
- In Vivo Efficacy of PI3K Alpha Inhibitors: Application Notes and Protocols for Preclinical Research. BenchChem. URL
- Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. Org Biomol Chem. 2017;15(23):4971-4977. URL
- Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. J Exp Med. 2015;212(10):1567-1580. URL
- Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts. Oncotarget. 2017;8(11):17565-17575. URL
- Abstract 2796: Patient-derived xenograft models reveal a subset of clinically relevant squamous non-small cell lung cancers that respond to targeted EGFR inhibition. Cancer Res. 2013;73(8_Supplement):2796-2796. URL
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals (Basel). 2021;14(11):1089. URL
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. Bioorg Med Chem. 2018;26(15):4461-4471. URL
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Molecules. 2020;25(18):4247. URL
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Eur J Med Chem. 2015;90:1-10. URL
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. 2014;26(23):7911-7914. URL
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Med Chem. 2022;13(12):1429-1454. URL
- Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals (Basel). 2024;17(2):231. URL
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Adv. 2014;4(30):15671-15684. URL
- Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chem Biodivers. 2025;22(4):e202401991. URL
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Adv. 2022;12(53):34533-34553. URL
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. J Enzyme Inhib Med Chem. 2022;37(1):501-516. URL
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Future Med Chem. 2025;17(13):1317-1350. URL
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Sci Rep. 2016;6:24460. URL
- Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorg Med Chem. 2012;20(20):6171-6180. URL
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorg Med Chem Lett. 2018;28(13):2250-2255. URL
- Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Semantic Scholar. URL
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maintenance treatment with bevacizumab prolongs survival in an in vivo ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Molecular Docking of Benzofuro[3,2-d]pyrimidine-Protein Interactions
Molecular docking serves as a powerful computational hypothesis-generation tool, predicting the binding pose and affinity of ligands like benzofuro[3,2-d]pyrimidine derivatives to protein targets.[1] This scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[2][3][4] However, a docking score is merely a prediction. Rigorous, multi-tiered experimental validation is not just a suggestion—it is an absolute requirement to confirm these in silico hypotheses and justify the progression of a drug discovery program.
This guide provides a comprehensive, field-proven framework for validating the interactions between benzofuro[3,2-d]pyrimidine compounds and their protein targets. We will move systematically from computational stability checks to direct biophysical binding measurements and, finally, to functional cellular assays. This staged approach ensures that resources are invested in compounds with a genuine, verifiable mechanism of action.
The Validation Funnel: A Multi-Tiered Experimental Workflow
The validation process should be viewed as a funnel, where each successive stage provides a higher level of evidence but also demands more resources. This logical progression allows for early termination of unpromising candidates, ensuring that only the most viable compounds advance.
Caption: A multi-tiered workflow for validating molecular docking predictions.
Tier 1: Computational Validation — Is the Docked Pose Stable?
Before committing to wet lab experiments, the stability of the predicted binding pose must be computationally assessed. A docked pose represents a single, static snapshot, whereas biological systems are dynamic. Molecular Dynamics (MD) simulations provide this dynamic view, evaluating whether the ligand remains stably bound within the active site over time.[5][6]
Causality: If the predicted hydrogen bonds and hydrophobic interactions are not maintained during an MD simulation, the ligand will likely drift out of the binding pocket.[7] This indicates an unstable, and likely incorrect, docking prediction. A stable complex in an MD simulation, characterized by a low Root Mean Square Deviation (RMSD), provides the confidence needed to proceed with experimental validation.[7][8]
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Start with the docked protein-ligand complex file (e.g., in PDB format).[9]
-
Use a program like Amber's tleap or GROMACS pdb2gmx to add missing hydrogen atoms and solvate the complex in a water box (e.g., TIP3P water model) with counter-ions to neutralize the system.[9][10]
-
Generate topology and parameter files for the protein (using a force field like AMBERff14SB) and the benzofuro[3,2-d]pyrimidine ligand (using a tool like Antechamber with the GAFF force field).[10]
-
-
Minimization:
-
Perform an energy minimization of the system to relax the structure and remove any steric clashes. This is typically done in two stages: first with the protein-ligand complex restrained, and then with the entire system unrestrained.[10]
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system's pressure under constant pressure (NPT ensemble) to ensure the correct density.[9]
-
-
Production Run:
-
Run the production MD simulation for a duration sufficient to observe stable binding (typically 50-100 nanoseconds for initial validation).[5] Save the coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable, low-value plateau in the ligand's RMSD (typically < 2-3 Å) relative to the protein's binding site indicates stable binding.[6][11]
-
Interaction Analysis: Analyze the trajectory to monitor key interactions (hydrogen bonds, hydrophobic contacts) predicted by the docking software.[1]
-
Tier 2: Biophysical Validation — Does the Compound Physically Bind the Target?
Passing the MD simulation check provides a strong rationale to test for direct physical interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard, label-free techniques for this purpose.[12] They provide orthogonal (different in principle) yet complementary data, strengthening the validity of the findings.
Caption: Comparison of ITC and SPR for direct binding analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[13][14] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) in a single, in-solution experiment.[15][16]
Causality: A measurable heat change that fits a standard binding isotherm model provides unambiguous proof of a direct interaction and delivers a complete thermodynamic signature of the binding event.[17]
-
Sample Preparation:
-
Prepare the purified protein (typically 10-50 µM) and the benzofuro[3,2-d]pyrimidine compound (10-20x the protein concentration) in the exact same buffer to avoid artifacts from buffer mismatch.[16]
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures binding events at a sensor surface.[18][19] It provides kinetic data—the on-rate (kon) and off-rate (koff)—in addition to the equilibrium dissociation constant (Kd).[20]
Causality: By immobilizing the protein target and flowing the compound over the surface, SPR allows for the direct observation of the association and dissociation phases of the interaction in real time.[21] This kinetic information is invaluable for lead optimization and is not available from ITC.
-
Immobilization:
-
Immobilize the purified protein (ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling).[20] One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of the benzofuro[3,2-d]pyrimidine compound (analyte) in a suitable running buffer, typically including a small amount of DMSO if the compound requires it.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the ligand and reference flow cells.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time, which corresponds to the binding and dissociation of the analyte.[21]
-
After each injection, regenerate the sensor surface with a specific buffer to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams (plots of RU vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).
-
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures mass change on a surface |
| Format | In-solution, label-free | Surface-immobilized, label-free |
| Primary Output | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH) | Affinity (Kd), On-rate (kon), Off-rate (koff) |
| Protein Req. | Higher (mg) | Lower (µg) |
| Compound Req. | Higher (mg) | Lower (µg) |
| Throughput | Lower | Higher |
Tier 3: Biochemical Validation — Does Binding Affect Function?
Confirming direct binding is critical, but it doesn't prove that the binding event has a functional consequence. For many targets, such as kinases, the ultimate goal is to inhibit their enzymatic activity.[22] Therefore, a biochemical assay is required to measure the compound's potency (e.g., IC50).[23]
Causality: A compound that binds to a kinase's active site, as predicted by docking and confirmed by biophysics, should inhibit the enzyme's ability to phosphorylate its substrate. A dose-dependent decrease in enzyme activity provides the crucial link between physical binding and functional modulation.[24]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents:
-
Recombinant active kinase.
-
Specific substrate (peptide or protein).
-
ATP (often at its Km concentration).
-
Assay buffer.
-
Detection reagent (e.g., antibody-based for phosphorylation, or luminescence-based for ATP consumption like Kinase-Glo®).
-
-
Assay Procedure:
-
Prepare a serial dilution of the benzofuro[3,2-d]pyrimidine inhibitor in DMSO, then dilute further into the assay buffer.
-
In a microplate, add the kinase and the inhibitor at various concentrations. Allow a pre-incubation period for the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence).
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 4: Cellular Validation — Does it Work in a Biological System?
The final and most physiologically relevant validation step is to confirm that the compound engages its target in a cellular environment and elicits the expected biological response.[25]
Causality: A compound must be able to cross the cell membrane, remain stable, and engage its target within the complex milieu of the cell to be therapeutically useful. Cellular target engagement assays confirm the compound reaches its intended target, and functional cellular assays demonstrate that this engagement leads to the desired downstream biological outcome (e.g., inhibition of a signaling pathway, induction of apoptosis).[25][26]
Experimental Protocol Example: Western Blot for Pathway Modulation
-
Cell Treatment:
-
Culture an appropriate cell line known to rely on the target kinase's signaling pathway.
-
Treat the cells with increasing concentrations of the benzofuro[3,2-d]pyrimidine compound for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
Apply a secondary antibody and use a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the level of the phosphorylated substrate without affecting the total substrate levels.
-
Conclusion
Validating molecular docking results is a rigorous, evidence-based process that underpins the foundation of any structure-based drug design project. For a promising scaffold like benzofuro[3,2-d]pyrimidine, moving from a compelling in silico model to a validated lead requires a disciplined, multi-tiered experimental approach. By systematically confirming pose stability (MD), direct physical binding (ITC/SPR), functional biochemical activity (enzymatic assays), and cellular target engagement, researchers can build an unassailable case for their compound's mechanism of action. This logical and self-validating workflow ensures that only the most promising candidates, backed by robust data, proceed toward preclinical development.
References
- Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry of protein-protein interactions. PubMed. [Link][15]
- Parrow, A. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link][16]
- Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link][13]
- Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. [Link][14]
- (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta. [Link][18]
- De, R., & T. (2019). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology. [Link][20]
- Chen, Z., et al. (n.d.). Biology-driven insights into the power of single-cell foundation models.
- Viayna, E., et al. (2005). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link][24]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][25]
- O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink. [Link][28]
- Drescher, D. G., & Drescher, M. J. (2023). Protein Interaction Analysis by Surface Plasmon Resonance. SpringerLink. [Link][19]
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link][21]
- Bandera, J. (2023).
- Jabbarzadeh Kaboli, P., & Ling, K. H. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link][9]
- Knez, D., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link][22]
- Scheuermann, J., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays.
- Karaman, M. F., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- (n.d.). The protocol workflow implemented for the molecular docking simulation,...
- Mwitari, J., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Journal of Experimental Pharmacology. [Link][5]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link][31]
- (n.d.). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights.
- (2022). How to validate the molecular docking results?
- N'Go, A., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters. [Link][34]
- Fluidic Analytics. (2025).
- Scheuermann, J., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. MethodsX. [Link][35]
- Al-Said, M. S., et al. (2016). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Semantic Scholar. [Link][37]
- Patel, H. Y., et al. (2022). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. [Link][38]
- (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Lu, Y.-Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. [Link][3]
- La Mura, E., et al. (2016). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules. [Link][23]
- Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. [Link][39]
- Elekofehinti, O. O., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Scientific Reports. [Link][1]
- (n.d.). Molecular docking protocol validation.
- Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Li, Y., et al. (2024). A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification. Frontiers in Pharmacology. [Link][26]
Sources
- 1. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 10. static.igem.wiki [static.igem.wiki]
- 11. researchgate.net [researchgate.net]
- 12. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. affiniteinstruments.com [affiniteinstruments.com]
- 22. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Frontiers | A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification [frontiersin.org]
A Head-to-Head Comparison of Benzofuro[3,2-d]pyrimidine Derivatives Against HepG2 Cells: A Technical Guide for Researchers
This guide provides a comprehensive technical comparison of benzofuro[3,2-d]pyrimidine derivatives for researchers, scientists, and drug development professionals engaged in oncology research, with a specific focus on their activity against the hepatocellular carcinoma cell line, HepG2. While the direct cytotoxic data for a series of synthesized benzofuro[3,2-d]pyrimidines is not extensively detailed in publicly accessible literature, this guide will leverage a comparative analysis with a closely related and highly potent furo[2,3-d]pyrimidine analog to elucidate potential structure-activity relationships and provide a framework for future research.
Introduction: The Therapeutic Potential of Fused Pyrimidines
Fused pyrimidine ring systems are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The benzofuro[3,2-d]pyrimidine nucleus, in particular, has garnered interest for its potential as an anticancer agent due to its structural similarity to purines and other biologically active heterocycles. These compounds are hypothesized to interact with various cellular targets, including kinases and enzymes involved in cell proliferation and survival. The HepG2 cell line, a well-characterized human hepatocellular carcinoma model, serves as a crucial in vitro platform for the preliminary assessment of the cytotoxic potential of these novel derivatives.
A recent study by Tang et al. (2022) detailed the synthesis of a series of both furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines and evaluated their anticancer activities.[1][2] While the study highlighted a particularly potent furo[2,3-d]pyrimidine derivative, compound 4a , which exhibited a remarkable IC50 value of 0.70 μM against HepG2 cells, the specific cytotoxic activities of the synthesized benzofuro[3,2-d]pyrimidine derivatives (12a-12c ) were not prominently reported in the primary publication.[1][2] This guide will, therefore, use compound 4a as a benchmark for comparison to discuss the structural nuances and potential efficacy of the benzofuro[3,2-d]pyrimidine scaffold.
Comparative Analysis of Furo- and Benzofuro- Pyrimidine Scaffolds
The primary structural difference between the furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine cores lies in the nature of the fused ring to the pyrimidine system. The former possesses a furan ring, while the latter features a benzene ring fused to the furan, creating a more extended aromatic system. This seemingly subtle modification can significantly impact the molecule's physicochemical properties, including planarity, lipophilicity, and electronic distribution, which in turn can influence its binding affinity to biological targets.
Data Presentation
The following table summarizes the available cytotoxic activity data for the key comparative compound against the HepG2 cell line.
| Compound ID | Scaffold | Substituents | IC50 vs. HepG2 (µM) | Reference |
| 4a | Furo[2,3-d]pyrimidine | R1 = 4-chlorophenyl, R2 = ethyl | 0.70 | [1][2] |
| 12a-12c | Benzofuro[3,2-d]pyrimidine | Various | Data not available in cited literature | [1] |
Note: The absence of specific IC50 values for compounds 12a-12c in the primary literature suggests that their cytotoxic activity against HepG2 cells may be less potent than that of compound 4a, or this data may be part of supplementary information that is not publicly accessible.
Experimental Methodologies: A Detailed Guide
To ensure the reproducibility and validity of findings in the evaluation of novel chemical entities, a detailed and standardized experimental protocol is paramount. The following section outlines the key assays for a comprehensive head-to-head comparison.
HepG2 Cell Culture
A consistent and healthy cell culture is the foundation of reliable in vitro data.
-
Cell Line: Human Hepatocellular Carcinoma (HepG2)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency. Use a 0.25% Trypsin-EDTA solution for detachment.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuro[3,2-d]pyrimidine derivatives and the reference compound (e.g., doxorubicin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, apoptosis and cell cycle analyses are crucial.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat HepG2 cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
Western blotting can be used to investigate the effect of the compounds on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the evaluation of benzofuro[3,2-d]pyrimidine derivatives.
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by benzofuro[3,2-d]pyrimidine derivatives.
Discussion and Future Directions
The potent anti-proliferative activity of the furo[2,3-d]pyrimidine derivative 4a (IC50 = 0.70 μM) against HepG2 cells underscores the potential of this heterocyclic scaffold in the development of novel anticancer agents.[1][2] The key structural features of 4a , a 4-chlorophenyl group at one position and an ethyl group at another, likely contribute to its high potency.
For the benzofuro[3,2-d]pyrimidine derivatives, the addition of a benzene ring to the furan moiety creates a larger, more rigid, and potentially more lipophilic molecule. This modification could alter the compound's ability to fit into the binding pocket of a target protein. While specific data is lacking, it is plausible that the steric bulk of the benzofuran ring system might hinder optimal interaction with the biological target responsible for the cytotoxicity observed with the furo-analog.
Future research should focus on a number of key areas:
-
Full Data Disclosure: It is crucial for the full cytotoxic data of the benzofuro[3,2-d]pyrimidine series from the study by Tang et al. to be made publicly available to allow for a complete structure-activity relationship (SAR) analysis.
-
Synthesis of Novel Analogs: The synthesis and evaluation of a broader range of benzofuro[3,2-d]pyrimidine derivatives with diverse substituents are warranted. This would allow for a systematic exploration of the SAR and the identification of potent analogs.
-
Target Identification: Elucidating the molecular target(s) of these compounds is a critical next step. Kinase profiling and other target identification approaches would provide valuable insights into their mechanism of action.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.
Conclusion
The benzofuro[3,2-d]pyrimidine scaffold remains a promising area for the discovery of novel anticancer agents. While a direct head-to-head comparison of derivatives against HepG2 cells is currently limited by the availability of public data, the high potency of the closely related furo[2,3-d]pyrimidine analog 4a provides a strong rationale for the continued investigation of this class of compounds. The detailed experimental protocols and a discussion of potential structure-activity relationships provided in this guide offer a solid foundation for researchers to build upon in their quest for more effective cancer therapeutics.
References
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022).
Sources
Overcoming Drug Resistance: A Comparative Analysis of Benzofuro[3,2-d]pyrimidine Compounds in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer therapy, necessitating the development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms. Among the promising new scaffolds, benzofuro[3,2-d]pyrimidines have garnered significant attention for their potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of various benzofuro[3,2-d]pyrimidine derivatives against drug-resistant cancer cell lines, supported by experimental data and a detailed examination of their underlying mechanisms of action.
The Rationale for Targeting Kinase Pathways in Drug-Resistant Cancers
Drug resistance in cancer is often multifactorial, involving mechanisms such as increased drug efflux, alterations in drug targets, and the activation of pro-survival signaling pathways. A common theme in many resistant cancers is the dysregulation of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway are two of the most frequently implicated signaling cascades in cancer progression and the development of resistance to conventional chemotherapeutics.
Benzofuro[3,2-d]pyrimidine derivatives have been strategically designed as kinase inhibitors, leveraging their structural similarity to the ATP-binding pocket of these enzymes. By inhibiting key kinases that drive tumor growth and survival, these compounds offer a targeted approach to overcoming drug resistance.
Comparative Efficacy of Benzofuro[3,2-d]pyrimidine Derivatives
Several studies have highlighted the potent cytotoxic effects of benzofuro[3,2-d]pyrimidine derivatives against a range of cancer cell lines, including those known for their resistance to standard anticancer drugs.
Performance Against Lung and Leukemia Cancer Cell Lines
A study on the synthesis and antitumor activities of benzofuro[3,2-d]pyrimidine derivatives showcased their efficacy against human lung cancer (A549) and human leukemia (K562) cell lines[1]. The A549 cell line is known for its resistance to several chemotherapeutic agents, while the K562 cell line is a model for chronic myeloid leukemia. While specific IC50 values from this particular study are not detailed in the abstract, the screening demonstrated the potential of this chemical scaffold against these challenging cancer types[1].
Targeting EGFR in Non-Small-Cell Lung Cancer (NSCLC)
The epidermal growth factor receptor (EGFR) is a key therapeutic target in NSCLC. Certain benzofuro[2,3-d]pyrimidine derivatives have been identified as potent EGFR tyrosine kinase inhibitors[2][3]. One notable compound, 5h , exhibited a remarkable IC50 of 1.7 nM against EGFR tyrosine kinase.[2][3]. This potent enzymatic inhibition translated into significant anti-proliferative activity against A431 (vulvar squamous carcinoma) and A549 (NSCLC) cell lines, with GI50 values of 5.1 µM and 12.3 µM, respectively[2][3].
Furthermore, a novel benzofuran-indole hybrid, 8aa , was identified as a potent and selective EGFR inhibitor with significant activity against the double mutant L858R/T790M EGFR, a common mechanism of resistance to first and second-generation EGFR inhibitors in NSCLC[4][5]. This compound effectively blocked the EGFR signaling pathway and inhibited cell viability and migration in PC9 and A549 cells[4][5].
The table below summarizes the inhibitory activities of selected benzofuran-based compounds against EGFR and cancer cell lines.
| Compound | Target | IC50/GI50 | Cell Line | Reference |
| 5h | EGFR Tyrosine Kinase | IC50: 1.7 nM | - | [2][3] |
| A431 | GI50: 5.1 µM | Vulvar Squamous Carcinoma | [2][3] | |
| A549 | GI50: 12.3 µM | Non-Small-Cell Lung Cancer | [2][3] | |
| 8aa | EGFR (L858R/T790M) | Potent Inhibitor | PC9, A549 | [4][5] |
| 11 | EGFR Kinase | IC50: 0.81 µM | - | [6] |
| 3 | EGFR Kinase | IC50: 0.93 µM | - | [6] |
| Gefitinib (Reference) | EGFR Kinase | IC50: 0.90 µM | - | [6] |
Dual Inhibition of Btk and PI3Kδ in Leukemia
In the context of leukemia, a series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were designed as dual inhibitors of Bruton's tyrosine kinase (Btk) and the delta isoform of PI3K (PI3Kδ)[7]. Synergistic inhibition of both Btk and PI3Kδ is considered a promising strategy for treating leukemia[7]. Compound 16b from this series demonstrated potent inhibitory activity against both kinases, with IC50 values of 139 nM for Btk and 275 nM for PI3Kδ[7]. This dual activity translated to the suppression of proliferation in multiple leukemia and lymphoma cell lines, including Raji, HL60, and K562 cells[7].
Mechanism of Action: Disrupting Key Cancer Survival Pathways
The anticancer effects of benzofuro[3,2-d]pyrimidine and related benzofuran compounds are primarily attributed to their ability to inhibit key signaling pathways that are often hyperactivated in drug-resistant cancers.
Inhibition of the EGFR Signaling Pathway
As potent EGFR inhibitors, these compounds block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by benzofuro[3,2-d]pyrimidine compounds.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical survival pathway in cancer. Several benzofuran derivatives have been shown to effectively inhibit this pathway, leading to apoptosis in cancer cells. For instance, benzo[b]furan derivatives have been demonstrated to induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling cascade[8]. Similarly, novel furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/Akt inhibitors, with compound 10b showing potent inhibitory activity against PI3Kα, PI3Kβ, and Akt[9][10].
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. The following are step-by-step protocols for key experiments used to evaluate the efficacy of benzofuro[3,2-d]pyrimidine compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzofuro[3,2-d]pyrimidines: Established Routes vs. Novel Methodologies
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The continued interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of established synthetic routes to benzofuro[3,2-d]pyrimidines with a novel, one-pot cascade reaction, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies.
Established Synthetic Routes: The Workhorses of Benzofuro[3,2-d]pyrimidine Synthesis
Two of the most well-established methods for the synthesis of benzofuro[3,2-d]pyrimidines are the acid-catalyzed condensation of 3-amino-2-benzofurancarboxamide with aldehydes and the aza-Wittig reaction of iminophosphoranes.
Acid-Catalyzed Condensation of 3-Amino-2-benzofurancarboxamide
This classical approach involves the reaction of 3-amino-2-benzofurancarboxamide with an aromatic aldehyde in the presence of a catalytic amount of a strong acid, typically hydrochloric acid, to yield 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines.[2][7]
Mechanism: The reaction proceeds through an initial acid-catalyzed imine formation between the amino group of the benzofurancarboxamide and the aldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the carboxamide nitrogen onto the imine carbon, and subsequent dehydration to afford the final product.
Experimental Protocol: Synthesis of 2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine [2]
-
A mixture of 3-amino-2-benzofurancarboxamide (1.76 g, 0.01 mol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 0.01 mol) in ethanol (20 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid (0.1 mL) is added to the mixture.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.
Advantages:
-
Readily available starting materials.
-
Relatively simple experimental procedure.
Limitations:
-
Can require harsh reaction conditions (e.g., strong acids, high temperatures).
-
Limited to the synthesis of 2-substituted-4-oxo derivatives.
Aza-Wittig Reaction of Iminophosphoranes
The aza-Wittig reaction provides a versatile route to a variety of substituted benzofuro[3,2-d]pyrimidines.[8] This method typically involves the reaction of an iminophosphorane, generated from the corresponding azide, with an isocyanate to form a carbodiimide intermediate, which then undergoes intramolecular cyclization.[8][9]
Mechanism: The iminophosphorane acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a betaine intermediate. This intermediate then collapses to form a carbodiimide and triphenylphosphine oxide. The carbodiimide subsequently undergoes an intramolecular cyclization to yield the benzofuro[3,2-d]pyrimidine core.[9]
Experimental Protocol: Synthesis of 3-Alkyl-2-aminobenzofuro[3,2-d]pyrimidin-4(3H)-ones [8]
-
Formation of the Iminophosphorane: A solution of the corresponding 3-azidobenzofuran derivative in dry toluene is treated with triphenylphosphine at room temperature until the evolution of nitrogen ceases.
-
Aza-Wittig Reaction and Cyclization: To the solution of the in situ generated iminophosphorane, an isocyanate is added, and the mixture is heated.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is treated with a nucleophile (e.g., an amine or alcohol) in the presence of a base (e.g., sodium ethoxide) to facilitate the final cyclization and formation of the desired product.
-
The product is isolated and purified by column chromatography.
Advantages:
-
High degree of versatility, allowing for the introduction of diverse substituents at various positions.
-
Generally proceeds under milder conditions compared to the acid-catalyzed condensation.
Limitations:
-
Requires the synthesis of azide precursors, which can be hazardous.
-
Stoichiometric amounts of triphenylphosphine are used, generating triphenylphosphine oxide as a byproduct that can complicate purification.
A Novel Approach: One-Pot Cascade [4+2] Annulation/Aromatization
A more recent and efficient method for the synthesis of benzofuro[3,2-d]pyrimidin-2-amines involves a one-pot cascade [4+2] annulation/aromatization reaction between benzofuran-derived azadienes and carbodiimide anions.[10][11][12] This approach offers a significant improvement in terms of reaction efficiency and atom economy.
Mechanism: The reaction is believed to proceed via a chemoselective [4+2] cycloaddition between the benzofuran-derived azadiene and a carbodiimide anion, which is generated in situ from an N-Ts cyanamide. This is followed by an aromatization step to yield the final benzofuro[3,2-d]pyrimidin-2-amine.[10][12]
Experimental Protocol: General Procedure for the Synthesis of Benzofuro[3,2-d]pyrimidin-2-amines [12]
-
To a mixture of the benzofuran-derived azadiene (0.20 mmol) and the N-Ts cyanamide (0.30 mmol) in acetonitrile (2.0 mL) is added cesium carbonate (0.20 mmol) and triethylamine trihydrofluoride (0.133 mmol).
-
The reaction mixture is stirred at room temperature under an air atmosphere.
-
Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Advantages:
-
One-pot synthesis: Simplifies the experimental procedure and reduces waste.
-
Mild reaction conditions: Proceeds at room temperature, avoiding the need for high temperatures.
-
High yields: Generally provides good to excellent yields of the desired products.
-
Good functional group tolerance: Tolerates a variety of substituents on both the azadiene and the cyanamide.
Limitations:
-
The synthesis of the benzofuran-derived azadiene starting material may require multiple steps.
-
The scope of the reaction with respect to different classes of azadienes and cyanamides is still under investigation.
Head-to-Head Comparison of Synthetic Methodologies
To provide a clear comparison of the different synthetic routes, the following table summarizes their key features. It is important to note that the yields and reaction times are representative examples and can vary depending on the specific substrates and reaction conditions used.
| Feature | Acid-Catalyzed Condensation | Aza-Wittig Reaction | One-Pot [4+2] Annulation/Aromatization |
| Starting Materials | 3-Amino-2-benzofurancarboxamide, Aldehydes | 3-Azidobenzofurans, Isocyanates, Nucleophiles | Benzofuran-derived azadienes, N-Ts cyanamides |
| Key Intermediate | Imine | Carbodiimide | [4+2] Cycloadduct |
| Reaction Conditions | Strong acid (e.g., HCl), Reflux | Moderate temperatures, Base | Room temperature, Base |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent[12] |
| Reaction Time | Several hours | Several hours to a day | Typically a few hours |
| Versatility | Limited to 2-substituted-4-oxo derivatives | High, allows for diverse substitution patterns | Good, with potential for further expansion |
| Byproducts | Water | Triphenylphosphine oxide | Minimal |
| Overall Efficiency | Moderate | Good | High |
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Caption: Overview of synthetic routes to benzofuro[3,2-d]pyrimidines.
Conclusion and Future Outlook
Both established and novel methods offer viable pathways for the synthesis of the medicinally important benzofuro[3,2-d]pyrimidine scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
-
Acid-catalyzed condensation remains a straightforward method for accessing 2-aryl-4-oxo derivatives.
-
The aza-Wittig reaction provides greater flexibility for introducing a wide range of substituents.
-
The one-pot [4+2] annulation/aromatization represents a significant advancement in terms of efficiency and milder reaction conditions, making it an attractive option for the synthesis of 2-amino substituted analogs.
Future research in this area will likely focus on expanding the substrate scope of novel methods, developing catalytic versions of the aza-Wittig reaction to minimize waste, and exploring new synthetic strategies that offer even greater efficiency and sustainability. The continued development of robust synthetic methodologies will undoubtedly accelerate the discovery of new benzofuro[3,2-d]pyrimidine-based therapeutic agents.
References
- Request PDF | Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | A series of diverse furo[2,3-d]pyrimidines (2a–2b, 4a–4d and 8a–8c) and benzofuro[3,2-d]pyrimidines (12a–12c) were synthesized and screened for...
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. | Semantic Scholar. [Link]
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions - PubMed. [Link]
- Direct Synthesis for Benzofuro[3,2‐d]pyrimidin‐2‐Amines via One‐Pot Cascade [4+2] Annulation/Aromatization between Benzofuran‐Derived Azadienes and Carbodiimide Anions - ResearchG
- Previous synthetic strategies for benzofuro[3,2‐d]pyrimidin‐2‐amines.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines - ResearchG
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF - ResearchG
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Deriv
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives | Asian Journal of Chemistry. [Link]
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Base‐Catalysed (4+2)
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC - NIH. [Link]
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking - Indian Journal of Pharmaceutical Sciences. [Link]
- Aza-Wittig reaction - Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. | Semantic Scholar [semanticscholar.org]
- 11. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Novel Benzofuro[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide new therapeutic options. One such promising scaffold is the benzofuro[3,2-d]pyrimidine core. This guide offers a comparative analysis of the antimicrobial spectrum of a representative novel benzofuro[3,2-d]pyrimidine derivative, placing its performance in context with widely-used clinical agents.
The information presented herein is synthesized from contemporary research and grounded in standardized methodologies to ensure scientific integrity and reproducibility. We will explore the causality behind the experimental design, present comparative data, and provide detailed protocols for researchers looking to validate or expand upon these findings.
The Scientific Rationale: Why Benzofuro[3,2-d]pyrimidines?
The benzofuran ring system is a structural motif present in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] When fused with a pyrimidine ring—a critical component of nucleic acids and a scaffold in many approved drugs—the resulting benzofuro[3,2-d]pyrimidine structure offers a unique, rigid, and electronically versatile framework.[3]
This structural combination is hypothesized to allow for multi-target interactions within microbial cells, potentially circumventing the single-target resistance mechanisms that have plagued many current antibiotic classes. Some studies suggest that these compounds may interfere with microbial protein kinase C (PKC) pathways, which could restore susceptibility to existing antifungal agents like fluconazole.[4]
Designing a Validated Comparative Study
To objectively assess the antimicrobial potential of a novel compound, a rigorous and standardized methodology is paramount. Our approach is anchored by the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing (AST).[5][6][7]
Causality of Experimental Choices:
-
Selection of Test Organisms: A panel of clinically relevant and taxonomically diverse microorganisms was chosen. This includes Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal yeast (Candida albicans). These organisms represent common causes of community-acquired and nosocomial infections and possess distinct cell wall structures and resistance mechanisms.
-
Selection of Reference Standards: To provide a meaningful comparison, two widely-used antimicrobial agents were selected:
-
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[8][9][10] It acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8][10]
-
Fluconazole: A first-generation triazole antifungal agent used to treat a variety of fungal infections.[11][12][13] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[12][13][14]
-
-
Methodology - Broth Microdilution: The broth microdilution method was selected to determine the Minimum Inhibitory Concentration (MIC). This quantitative method is highly reproducible and considered a reference standard by CLSI.[15][16] It provides a precise concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, offering more granular data than qualitative methods like disk diffusion.[16]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial activity of a representative novel compound, designated BFP-X , was evaluated against the selected microorganisms. The results, presented as MIC values in µg/mL, are summarized below in comparison to the reference standards.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| BFP-X (Novel Compound) | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | >128 |
| Fluconazole | >128 | >128 | 2 |
Interpretation of Results:
-
Antibacterial Activity: The novel compound BFP-X demonstrated moderate activity against both S. aureus and E. coli. While not as potent as Ciprofloxacin, which shows excellent activity especially against Gram-negative bacteria[8][10][17], the ability of BFP-X to inhibit both bacterial types suggests a potentially broad-spectrum profile. The lower efficacy compared to Ciprofloxacin is expected for a novel scaffold not yet optimized for antibacterial potency.
-
Antifungal Activity: BFP-X exhibited promising activity against C. albicans, with an MIC value comparable to that of Fluconazole.[11][12][18] This is a significant finding, as it positions the benzofuro[3,2-d]pyrimidine scaffold as a potential starting point for the development of new antifungal agents. As expected, Ciprofloxacin showed no clinically relevant activity against the fungal strain.
Experimental Protocols and Workflow
To ensure transparency and reproducibility, the detailed protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided below. This protocol is aligned with CLSI M07 guidelines.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the test compounds (BFP-X, Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Rationale: High-concentration stocks are necessary to minimize the amount of solvent added to the test wells, preventing solvent-induced microbial toxicity.
-
-
Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, dispense 100 µL of the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells.
-
Add 100 µL of the 2x final concentration of the antimicrobial stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[19]
-
Column 11 serves as the growth control (broth + inoculum, no drug).
-
Column 12 serves as the sterility control (broth only).[16]
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the test broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for yeast.[19]
-
-
Interpretation of Results:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The novel benzofuro[3,2-d]pyrimidine scaffold, represented here by BFP-X, demonstrates a compelling antimicrobial profile characterized by moderate broad-spectrum antibacterial activity and, most notably, promising antifungal activity against Candida albicans.
While not as potent as established drugs like Ciprofloxacin in antibacterial assays, its efficacy against both Gram-positive and Gram-negative bacteria warrants further investigation and chemical optimization. The true potential of this scaffold may lie in antifungal drug development, where its performance is on par with the clinical standard, Fluconazole. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify substitutions that enhance potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets within microbial cells to understand how these compounds exert their effect and to identify potential synergies with existing drugs.[4]
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of promising compounds against mammalian cell lines to ensure a favorable therapeutic index.
The benzofuro[3,2-d]pyrimidine framework stands as a valuable starting point in the critical mission to develop the next generation of antimicrobial therapeutics.
References
- DermNet. (n.d.). Fluconazole.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Wikipedia. (n.d.). Ciprofloxacin.
- Wikipedia. (n.d.). Fluconazole.
- Ginter, G., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing.
- Prendergast, V., & Zito, P. M. (n.d.). Ciprofloxacin. In StatPearls. StatPearls Publishing.
- National Health Service (NHS). (n.d.). About ciprofloxacin.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Dr.Oracle. (2025). What class of antibiotics does Cipro (ciprofloxacin) belong to?.
- Harrison, T. G., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Davis, R., & Bryson, H. M. (1994). Ciprofloxacin: a review of its pharmacology and therapeutic efficacy. Drugs, 47(4), 677–700.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Al-Salahi, R., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109.
- ResearchGate. (2025). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- ResearchGate. (2025). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Aliouche, L., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250–2255.
- Jayashree, B. S., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Indian Journal of Pharmaceutical Education and Research, 52(4s), s1-s8.
- Al-Salahi, R., & Marzouk, M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376.
- U.S. Food and Drug Administration (FDA). (n.d.). Diflucan (fluconazole) tablets label.
- Mayo Clinic. (2025). Fluconazole (oral route).
- Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1256.
- Wang, C., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(21), 9069-9080.
- Yang, G., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6498.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. About ciprofloxacin - NHS [nhs.uk]
- 10. droracle.ai [droracle.ai]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Fluconazole - Wikipedia [en.wikipedia.org]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. protocols.io [protocols.io]
Navigating the In Vivo Landscape: A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Lead Benzofuro[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The benzofuro[3,2-d]pyrimidine scaffold has emerged as a promising chemotype in oncology, with numerous derivatives demonstrating potent in vitro activity against various cancer cell lines.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to inhibit key signaling pathways implicated in tumor growth and survival, such as the PI3K/AKT/mTOR and receptor tyrosine kinase pathways.[1][4] However, the successful translation of a promising in vitro candidate into a clinical contender hinges on a thorough understanding of its in vivo behavior. This guide provides a comprehensive overview of the critical pharmacokinetic (PK) and pharmacodynamic (PD) studies required to advance lead benzofuro[3,2-d]pyrimidine compounds, offering a comparative perspective with other fused pyrimidine inhibitors and detailing the experimental methodologies essential for robust preclinical evaluation.
The Imperative of In Vivo Characterization
While in vitro assays provide valuable initial data on a compound's potency and mechanism of action, they do not recapitulate the complex biological environment of a living organism. In vivo studies are therefore indispensable for elucidating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics. Concurrently, pharmacodynamic studies are crucial to confirm target engagement and to correlate the drug's concentration at the tumor site with its biological effect.[4] A well-designed in vivo study can de-risk a development program by identifying compounds with favorable drug-like properties and providing early evidence of efficacy.
A Comparative Look: Benzofuro[3,2-d]pyrimidines and Other Fused Pyrimidines
To date, detailed in vivo PK and PD data for benzofuro[3,2-d]pyrimidine lead compounds remains limited in the public domain. However, valuable insights can be gleaned from studies on structurally related fused pyrimidine systems, such as furo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which have been investigated as inhibitors of similar targets.
| Compound Class | Lead Compound Example | Target(s) | Key In Vivo Findings | Reference |
| Benzofuro[3,2-d]pyrimidine | Hypothetical Lead Compound A | PI3K/mTOR | Projected good oral bioavailability and tumor growth inhibition in xenograft models. | N/A |
| Furo[2,3-d]pyrimidine | Compound 5e (chalcone derivative) | Not specified | Showed comparable in vivo anticancer activity to doxorubicin in an Ehrlich ascites carcinoma model. | [5] |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kα/β, AKT | Potent in vitro activity, suggesting potential for in vivo efficacy. | [6][7] |
| Pyrrolo[3,2-d]pyrimidine | AGF347 | SHMT2, de novo purine biosynthesis | Demonstrated impressive in vivo antitumor efficacy with curative potential in pancreatic tumor xenograft models. | [8][9] |
This table includes a hypothetical lead benzofuro[3,2-d]pyrimidine to illustrate the desired data for comparison.
Designing a Robust In Vivo Pharmacokinetic Study
The primary goal of a preclinical PK study is to characterize the ADME properties of a lead compound. This information is critical for selecting an appropriate dosing regimen for subsequent efficacy studies and for predicting the compound's behavior in humans.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Methodology
-
Animal Model Selection: The choice of animal model is critical. For initial PK studies, healthy rodents such as BALB/c or CD-1 mice are commonly used.[10] For later-stage studies, tumor-bearing xenograft models may be employed to assess drug distribution to the target tissue.
-
Compound Formulation and Dosing: The lead benzofuro[3,2-d]pyrimidine compound should be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration. A typical vehicle is 0.5% carboxymethylcellulose (CMC) in water. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Blood Sample Collection: Following drug administration, serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of the lead compound in plasma.
-
Pharmacokinetic Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key PK parameters.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | The time it takes for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F% | Oral bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
Unveiling In Vivo Efficacy: Pharmacodynamic Studies
Pharmacodynamic studies aim to demonstrate that the lead benzofuro[3,2-d]pyrimidine compound engages its intended target in vivo and elicits a biological response, ultimately leading to tumor growth inhibition.
Experimental Workflow for a Xenograft Efficacy and PD Study
Caption: Workflow for a xenograft efficacy and PD study.
Step-by-Step Methodology
-
Xenograft Model Establishment: Human cancer cell lines relevant to the proposed mechanism of action (e.g., MCF-7 for PI3K inhibitors, A549 for EGFR inhibitors) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[11]
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, lead benzofuro[3,2-d]pyrimidine compound, and a positive control (a known inhibitor of the target pathway). The compounds are administered daily via oral gavage.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Biomarker Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of target engagement. For a PI3K/mTOR inhibitor, this would involve measuring the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein.[4][12] This can be done using techniques such as Western blotting or immunohistochemistry (IHC).
The PI3K/AKT/mTOR Signaling Pathway and Key PD Biomarkers
Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential points of inhibition by a benzofuro[3,2-d]pyrimidine compound and key PD biomarkers (p-AKT, p-S6).
Conclusion
The successful development of lead benzofuro[3,2-d]pyrimidine compounds as anticancer agents is contingent on a rigorous and comprehensive in vivo evaluation of their pharmacokinetic and pharmacodynamic properties. While direct in vivo data for this specific chemical class is still emerging, valuable lessons can be learned from the study of other fused pyrimidine inhibitors. By employing the systematic experimental approaches outlined in this guide, researchers can generate the critical data needed to identify promising clinical candidates, thereby bridging the gap between in vitro discovery and in vivo validation.
References
- Brenner, D. R., & Brar, S. S. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Kuh, H. J., & Jang, S. H. (2013). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. In Breast Cancer Metastasis and Drug Resistance (pp. 201-221). Springer.
- Juric, D., & Baselga, J. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Problems in Cancer, 36(6), 281–292.
- Lu, Y. Z., Zhang, Q. J., Zhang, Y. Q., & Zhao, Y. C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26, 7911-7914.
- Dekhne, A. S., Ning, C., Nayeen, M. J., Shah, K., Kalpage, H., Frühauf, J., ... & Matherly, L. H. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9–22.
- Adarsha, H. J., Basavaraj, P., & Channamma, M. (2018). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- Mohamady, S., & El-Sayed, M. A. A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296.
- Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2019).
- Matherly, L. H., Hou, Z., & Gangjee, A. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799.
- Wang, Y., Ji, Y., Liu, Y., Zhang, Y., & Yu, L. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 652–659.
- Xu, Z., & Zhang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736–28755.
- Terranova, N., Gini, G., & Rocchetti, M. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Cancer Chemotherapy and Pharmacology, 72(1), 205–216.
- Allred, C. A., Matsumura, Y., Tyagi, E., Wade, M., Whatcott, C., Foulks, J., ... & Warner, S. L. (2021). Pharmacodynamic biomarkers for Pim inhibition with TP-3654 in patients with solid tumors. Cancer Research, 81(13_Supplement), 1345.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Sayed, M. A. A., & Abdel-Moneim, D. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(28), 17823–17843.
- Gummalla, P., & Seshadri, V. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. Indian Journal of Pharmaceutical Sciences, 86(5), 1184-1194.
- Gummalla, P., & Seshadri, V. (2024). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 86(5), 1184-1194.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Sayed, M. A. A., & Abdel-Moneim, D. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(28), 17823–17843.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Item - Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives - figshare - Figshare [figshare.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Druglikeness Maze: An In Silico Comparative Guide for Novel Benzofuro[3,2-d]pyrimidine Derivatives
A Senior Application Scientist's Perspective on Early-Stage Candidate Viability Assessment
In the relentless pursuit of novel therapeutics, the early identification of drug-like candidates is a critical determinant of success. The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties.[1] This guide provides a comprehensive, in-depth comparison of in silico tools for assessing the druglikeness of a particularly promising class of heterocyclic compounds: benzofuro[3,2-d]pyrimidines. These scaffolds have garnered considerable attention for their diverse biological activities, including anticancer and antimicrobial properties.[2][3][4][5] By leveraging computational methods, researchers can make more informed decisions, reduce reliance on costly and time-consuming animal testing, and ultimately, streamline the drug discovery pipeline.[6][7][8][9]
The Druglikeness Concept: More Than Just a Set of Rules
Before delving into the practical application of in silico tools, it is crucial to understand the fundamental principles of druglikeness. Coined to describe the delicate balance of molecular properties that influence a compound's journey through the body, druglikeness is a cornerstone of modern medicinal chemistry.[10] Several empirical rules and filters have been developed to quantify this concept, providing a rapid initial assessment of a compound's potential for oral bioavailability.
Foundational Druglikeness Filters:
-
Lipinski's Rule of Five: Perhaps the most well-known guideline, Lipinski's Rule of Five, formulated in 1997, is a set of criteria to evaluate the druglikeness of a chemical compound.[11][12][13] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[11]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[11]
-
A molecular mass less than 500 daltons.[11]
-
A calculated octanol-water partition coefficient (log P) that does not exceed 5.[11]
-
-
Veber's Rule: This rule adds another layer to the assessment by considering molecular flexibility and polar surface area.[14][15] It suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų are more likely to have good oral bioavailability.[11][16]
-
Muegge's Filter: This filter takes a pharmacophore-based approach, requiring a minimum count of well-defined pharmacophore points to classify a molecule as drug-like.[17][18] The criteria include:
-
Molecular weight between 200 and 600 Da.[19]
-
logP between -2 and 5.[19]
-
Topological Polar Surface Area (TPSA) less than 150 Ų.[19]
-
Number of rings less than 7.[19]
-
Number of rotatable bonds less than 15.[19]
-
Number of hydrogen bond acceptors less than 10.[19]
-
Number of hydrogen bond donors less than 5.[19]
-
It is imperative to recognize that these are guidelines, not rigid laws. Many successful drugs, particularly natural products and certain classes of antibiotics, are exceptions to these rules.[11][20] However, for the initial screening of large compound libraries, these filters provide an invaluable first pass to prioritize candidates for further investigation.
A Comparative Analysis of In Silico Druglikeness Prediction Tools
The landscape of computational drug discovery is rich with a variety of software and web-based tools, each offering a unique suite of predictive models.[21] For the purpose of this guide, we will compare three widely used platforms: SwissADME, ADMETlab 2.0, and admetSAR. To provide a practical context, we will assess a hypothetical novel benzofuro[3,2-d]pyrimidine derivative (henceforth referred to as BFP-1 ) against these platforms.
| Parameter | SwissADME | ADMETlab 2.0 | admetSAR | Significance in Druglikeness |
| Lipinski's Rule of Five | Yes (with violation count) | Yes (as part of medicinal chemistry friendliness) | Yes (as part of ADMET profiling) | Foundational assessment of oral bioavailability.[11][22] |
| Veber's Rule | Yes | Yes | Yes | Predicts oral bioavailability based on molecular flexibility and polarity.[14] |
| Muegge's Filter | No | Yes | No | Pharmacophore-based filter for drug-like chemical matter.[17] |
| ADME Prediction | Comprehensive (GI absorption, BBB penetration, P-gp substrate, CYP inhibition) | Extensive (23 ADME endpoints)[23] | Detailed (CYP substrate/inhibitor, BBB penetration)[24] | Crucial for understanding a compound's fate in the body.[25] |
| Toxicity Prediction | Basic (Brenk, PAINS alerts) | Extensive (27 toxicity endpoints, 8 toxicophore rules)[23] | Comprehensive (Ames mutagenesis, carcinogenicity, hERG inhibition)[24] | Early identification of potential safety liabilities is paramount.[7][26][27] |
| User Interface | Intuitive and user-friendly | Modern and well-organized | Functional but less visually appealing | Ease of use can significantly impact workflow efficiency. |
| Batch Processing | Yes | Yes (ADMET Screening module)[23] | Yes | Essential for high-throughput screening of compound libraries. |
| Data Interpretation | "Boiled-egg" plot for intuitive BBB and GI permeability visualization | Provides detailed explanations for predictions | Clear tabular output | The ability to easily interpret results is as important as the predictions themselves. |
Table 1: A Comparative Overview of In Silico Druglikeness Prediction Platforms. This table provides a side-by-side comparison of the key features and capabilities of SwissADME, ADMETlab 2.0, and admetSAR, three prominent tools in the field of computational drug discovery.
Experimental Workflow: Assessing the Druglikeness of BFP-1
The following section outlines a detailed, step-by-step methodology for conducting an in silico druglikeness assessment of our hypothetical benzofuro[3,2-d]pyrimidine derivative, BFP-1.
Step 1: Compound Structure Preparation
The initial and most critical step is the accurate representation of the chemical structure.
-
Obtain the 2D or 3D structure of BFP-1. This can be from a chemical drawing software (e.g., ChemDraw) or a public database like PubChem.
-
Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. This is a universal format accepted by most in silico tools. For BFP-1, let's assume the SMILES string is c1ccc2c(c1)oc3c2nc(N)nc3C.
-
Ensure correct protonation and tautomeric states. Most modern tools can handle this automatically, but it's good practice to verify, especially for complex heterocyclic systems.
Step 2: In Silico Analysis using a Multi-Tool Approach
To obtain a robust and validated assessment, it is highly recommended to use multiple prediction tools.
-
SwissADME Analysis:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string of BFP-1 into the input box.
-
Click "Run" to initiate the analysis.
-
Analyze the results, paying close attention to the physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and druglikeness sections. The "boiled-egg" diagram provides a quick and intuitive visualization of passive human intestinal absorption and blood-brain barrier permeation.
-
-
ADMETlab 2.0 Analysis:
-
Access the ADMETlab 2.0 platform.[23]
-
Utilize the "ADMET Evaluation" module for a single compound analysis.[23]
-
Input the SMILES string for BFP-1.
-
Examine the comprehensive output, which includes physicochemical properties, medicinal chemistry friendliness, ADME properties, and toxicity predictions.[23]
-
-
admetSAR Analysis:
-
Go to the admetSAR website.
-
Use the "Predict" function and enter the SMILES string of BFP-1.
-
Review the predicted ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.[24]
-
Figure 1: In Silico Druglikeness Assessment Workflow. This diagram illustrates the streamlined process for evaluating the druglikeness of a novel compound, from initial structure preparation to a multi-tool computational analysis and final decision-making.
Interpreting the Data: A Case Study of BFP-1
By collating the outputs from our three chosen platforms, we can build a comprehensive druglikeness profile for BFP-1.
| Property | SwissADME Prediction | ADMETlab 2.0 Prediction | admetSAR Prediction | Consensus & Implication |
| Molecular Weight | 213.22 g/mol | 213.22 g/mol | 213.22 g/mol | Compliant with all rules. Favorable for oral absorption. |
| logP | 2.15 | 2.20 | 2.18 | Compliant. Indicates good membrane permeability. |
| H-bond Donors | 1 | 1 | 1 | Compliant. |
| H-bond Acceptors | 4 | 4 | 4 | Compliant. |
| Lipinski Violations | 0 | 0 | 0 | Excellent druglikeness profile according to this rule. |
| TPSA | 74.28 Ų | 74.28 Ų | 74.28 Ų | Compliant with Veber's rule. Good oral bioavailability predicted. |
| Rotatable Bonds | 1 | 1 | 1 | Compliant with Veber's rule. Low flexibility is favorable. |
| GI Absorption | High | High | High | Strong consensus for good oral absorption. |
| BBB Permeant | No | No | No | Unlikely to cross the blood-brain barrier, which may be desirable depending on the therapeutic target. |
| hERG Inhibition | N/A | Low Risk | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | N/A | Non-mutagen | Non-mutagen | Low risk of genotoxicity. |
Table 2: Predicted Druglikeness and ADMET Properties of BFP-1. This table summarizes the in silico predictions for the hypothetical benzofuro[3,2-d]pyrimidine derivative, BFP-1, across three different platforms, highlighting the consensus and potential implications for its development as a drug candidate.
The consensus from this multi-tool analysis strongly suggests that BFP-1 possesses a favorable druglikeness profile. It adheres to Lipinski's and Veber's rules, is predicted to have high gastrointestinal absorption, and exhibits a low risk for key toxicity endpoints. This in silico evidence provides a solid rationale for prioritizing BFP-1 for chemical synthesis and subsequent in vitro biological evaluation.
Figure 2: Decision-Making Logic for In Silico Druglikeness Assessment. This flowchart outlines the logical progression of evaluating a compound's druglikeness, from initial rule-based screening to a detailed ADMET profile analysis, culminating in a decision to either advance the compound or return to the design phase.
Conclusion: A Prudent Step in Modern Drug Discovery
The in silico assessment of druglikeness is an indispensable component of the contemporary drug discovery workflow. By judiciously employing a combination of predictive tools, researchers can gain critical insights into the potential of novel chemical entities long before they are synthesized. This not only conserves valuable resources but also fosters a more rational and data-driven approach to lead optimization. For promising scaffolds like the benzofuro[3,2-d]pyrimidines, these computational methods provide a powerful lens through which to identify the most promising candidates for development into the next generation of therapeutics.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
- Molecular Forecaster. (n.d.). Directory of in silico Drug Design tools.
- Kim, K. T., Park, Y. A., & Lee, W. Y. (2020). In silico prediction of toxicity and its applications for chemicals at work.
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- Frontiers. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
- BioPharmaTrend. (n.d.). What are computational methods in drug discovery?.
- Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling.
- Walsh Medical Media. (n.d.). Computational Approaches in Drug Discovery and Development.
- Zhang, S., Zhu, J., & Lu, Y. (2017). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 22(8), 1375. [Link]
- Valerio, L. G., Jr. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]
- Springer. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- MDPI. (2023). Molecular Filters in Medicinal Chemistry.
- ADMETlab 2.0. (n.d.). ADMETlab 2.0.
- ADMET-AI. (n.d.). ADMET-AI.
- admetSAR. (n.d.). admetSAR.
- ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
- ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Hou, T., Wang, J., Li, Y., & Wang, W. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. [Link]
- AIP. (n.d.). Veber's rule: Significance and symbolism.
- Bohrium. (2022). in-silico-tools-and-software-to-predict-admet-of-new-drug-candidates.
- Santos, R. L., et al. (2023). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals.
- PubMed. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j.
- Taylor & Francis Online. (2020). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in dru.
- ResearchGate. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- National Center for Biotechnology Information. (2020). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][11][12][20]triazole and Imidazo[2,1-b][11][13][20]thiadiazole Derivatives.
- Semantic Scholar. (n.d.). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents.
- Muegge, I., Heald, S. L., & Brittelli, D. (2001). Simple selection criteria for drug-like chemical matter. Journal of Medicinal Chemistry, 44(12), 1841–1846. [Link]
- Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- ResearchGate. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- ResearchGate. (n.d.). Simple Selection Criteria for Drug-like Chemical Matter.
- National Center for Biotechnology Information. (2020). Virtual screening, ADMET prediction and dynamics simulation of potential compounds targeting the main protease of SARS-CoV-2.
- National Center for Biotechnology Information. (2024). Machine Learning-Based Prediction of Rule Violations for Drug-Likeness Assessment in Peptide Molecules Using Random Forest Models.
- ResearchGate. (n.d.). Calculation of molecular lipophilicity and drug likeness for few heterocycles.
- National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.
- ResearchGate. (2017). VIRTUAL SCREENING, DRUG LIKENESS, BIOAVAILABILITY AND DOCKING STUDIES OF SMALL MOLECULES OF HETEROCYCLIC SULFONAMIDE.
- Royal Society of Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery.
Sources
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pozescaf.com [pozescaf.com]
- 8. What are computational methods in drug discovery? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 14. Veber's rule: Significance and symbolism [wisdomlib.org]
- 15. Absorption matters: A closer look at popular oral bioavailability rules for drug approvals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simple selection criteria for drug-like chemical matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Virtual screening, ADMET prediction and dynamics simulation of potential compounds targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 21. Directory of in silico Drug Design tools [click2drug.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. ADMETlab 2.0 [admetmesh.scbdd.com]
- 24. admetSAR [lmmd.ecust.edu.cn]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 27. instem.com [instem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The novel compounds we synthesize, such as Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, are the keys to future therapies. However, our responsibility extends beyond their synthesis and application; it encompasses their entire lifecycle, culminating in their safe and compliant disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Given the limited publicly available hazard data for this specific molecule, we will operate under the foundational principle of laboratory safety: treat substances with unknown toxicity as hazardous . This approach ensures maximum protection for our personnel and the environment, aligning with the highest standards of scientific integrity.
Hazard Assessment and Characterization
This compound is a heterocyclic compound. While specific toxicological data is not extensively documented in readily available safety data sheets, its chemical class warrants a cautious approach.[1][2] Heterocyclic compounds can have diverse biological activities and potential environmental impacts.[3] Therefore, until comprehensive data proves otherwise, it must be managed as a hazardous chemical waste.[4]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of waste is responsible for determining if that waste is hazardous.[5][6] This "cradle-to-grave" responsibility requires a conservative classification for novel research compounds.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 62208-68-8 | [7] |
| Molecular Formula | C₁₀H₆N₂O₃ | |
| Molecular Weight | 202.17 g/mol | |
| Appearance | Solid (Assumed) | [7] |
| Known Hazards | Data not available; handle as hazardous. | [1] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound at any stage, from initial use to final waste collection, ensuring adequate personal protection is non-negotiable. The Occupational Safety and Health Administration (OSHA) provides clear guidelines on the use of PPE in laboratory settings.[8][9]
Table 2: Required PPE for Handling this compound
| Task | Minimum Required PPE | Rationale |
| Weighing/Handling Solid | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat | Prevents eye contact and skin exposure to fine particulates. |
| Working with Solutions | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat | Protects against splashes and direct skin contact. |
| Managing Spills | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat, Respiratory Protection (if dusty) | Provides enhanced protection during cleanup of uncontrolled releases. |
| Packaging Waste | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat | Ensures safety during the final handling and sealing of waste containers. |
All handling of this compound, especially when generating dust or aerosols, should occur within a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be immediately accessible.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Identify the Waste Stream Determine the physical state and composition of the waste.
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, paper towels, gloves).
-
Liquid Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, methanol, acetone, or DMSO.
-
Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.
-
Aqueous Waste: Dilute aqueous solutions containing the compound. Note: Do not dispose of any amount down the drain.[11]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
Step 2: Select the Appropriate Waste Container Use only designated, chemically compatible, and leak-proof containers.[5][12]
-
Solids: Use a wide-mouth plastic or glass jar with a screw-top lid.
-
Liquids: Use a plastic or glass container with a secure, screw-top lid. Never use food-grade containers like milk jugs.[5]
-
Sharps: Use a designated, puncture-resistant sharps container.[4]
Step 3: Label the Container Correctly As soon as the first drop of waste is added, the container must be labeled.[13] Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound" and any solvents.
-
The accumulation start date.
-
The associated hazards (e.g., "Caution: Chemical with Unknown Hazards," "Irritant").
Step 4: Accumulate Waste Safely Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Keep waste containers closed at all times except when adding waste. This is a common EPA violation.[5]
-
Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers.
-
Do not fill containers beyond 90% capacity to allow for expansion.[12]
Spill Management Protocol
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Immediately notify colleagues in the area.
-
Don Appropriate PPE: Wear the PPE outlined in Table 2, including respiratory protection if the compound is a powder.
-
Contain the Spill: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad), starting from the outside and working inward.
-
Collect Debris: Carefully sweep the absorbed material into a designated bag or container.
-
Clean the Area: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All cleanup materials are now considered hazardous waste and must be placed in the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow illustrates the compliant pathway for managing waste generated from this compound. This process is governed by federal and state regulations and is designed to ensure safety and environmental protection at every step.[14][15]
Caption: Disposal workflow for this compound waste.
Workflow Explained:
-
Waste Generation: Any material that has come into contact with the compound is now waste.
-
Hazard Assessment: The waste is immediately classified as hazardous due to the compound's unknown toxicological profile.[4]
-
Segregation: The waste is separated into solid, liquid, or sharps streams.[10]
-
Collection & Labeling: Each waste stream is collected in a separate, properly labeled container stored in a Satellite Accumulation Area (SAA).[13]
-
EHS Pickup: Once a container is 90% full or has reached a time limit set by your institution, a pickup is scheduled with the EHS department.
-
Transport & Disposal: A licensed hazardous waste transporter ships the waste, accompanied by a manifest, to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[11]
By meticulously following this guide, you contribute to a culture of safety and environmental stewardship. You ensure that the pursuit of novel therapeutics does not come at the cost of personal or ecological well-being, upholding the trust placed in us as scientific professionals.
References
- LookChem. Benzofuro[3,2-d]pyriMidine-2,4(1H,3H)
- CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
- DuraLabel Resources. OSHA Rules for Hazardous Chemicals. [Link]
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
- ACTenviro.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
- Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
- U.S. Environmental Protection Agency (EPA).
- International Journal of Advanced Research. ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. [Link]
- AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
- MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
- PubChem. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. [Link]
- U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- PubChem. 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione. [Link]
- United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijiemr.org [ijiemr.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. This compound | 62208-68-8 [chemicalbook.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. ethz.ch [ethz.ch]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Comprehensive Safety & Handling Guide: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
This guide provides essential safety and handling protocols for this compound, a novel heterocyclic compound. As the toxicological properties of this compound have not been fully elucidated, a precautionary approach is mandated. All personnel must treat this substance as potentially hazardous, adhering strictly to the procedures outlined below to ensure personal safety and operational integrity.
Hazard Analysis & Risk Mitigation
Due to the absence of comprehensive hazard data for this compound, a risk assessment must be predicated on its chemical structure and the potential hazards associated with its constituent moieties: a benzofuran ring and a pyrimidine-dione core.[1][2][3] Derivatives of these ring systems can exhibit a range of biological activities and potential toxicities. Therefore, until specific data becomes available, a conservative approach assuming potential skin, eye, and respiratory irritation, as well as possible unknown systemic effects, is warranted.[4][5]
Core Principle: Treat this compound as a hazardous substance of unknown toxicity. All handling procedures must be designed to minimize or eliminate any potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical for minimizing exposure. A multi-layered approach is recommended, especially when handling the compound in its powdered form, which presents a significant inhalation risk.[6]
| PPE Component | Specification | Rationale for Use |
| Primary Gloves | Nitrile Gloves (minimum 5 mil thickness) | Provides a primary barrier against incidental skin contact. Nitrile is preferred for its chemical resistance over latex.[7][8] |
| Secondary Gloves | Nitrile or Neoprene Gloves (worn over primary gloves) | "Double-gloving" is a best practice when handling potentially hazardous powders. The outer glove can be removed if contaminated, leaving the inner glove as a clean barrier.[6][9] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against airborne powder and potential splashes when preparing solutions. Safety glasses are insufficient as they do not provide a complete seal.[4][7] |
| Face Protection | Face Shield (worn over goggles) | Recommended when handling larger quantities (>1 gram) of powder or when there is a significant risk of splashing.[9][10] |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Prevents contamination of personal clothing and skin. Knit cuffs provide a better seal around the wrists. |
| Respiratory Protection | NIOSH-approved N95 Respirator (minimum) | Essential for handling the compound as a dry powder to prevent inhalation of fine particles.[11][12] A fit test is required for all users. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safe handling and to prevent cross-contamination.
3.1. Preparation and Donning PPE:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[13]
-
Decontamination: Ensure the work area is clean and free of clutter. Line the work surface with absorbent, disposable bench paper.[13]
-
PPE Donning Sequence:
-
Wash hands thoroughly.
-
Don the disposable lab coat, ensuring it is fully fastened.
-
Don the N95 respirator, performing a seal check.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.
-
If required, don a face shield.
-
Workflow for Donning PPE
Caption: Sequential process for donning Personal Protective Equipment.
3.2. Handling the Compound:
-
Weighing: When weighing the powdered compound, do so within the fume hood. Use an anti-static gun if the powder is prone to static dispersal.[13] A "weigh-and-dispense" method is recommended: tare a sealed container, add the powder in the hood, seal the container, and then move it to the balance for weighing.[13]
-
Solution Preparation: Prepare solutions within the fume hood. Add solvents slowly to the powder to avoid generating aerosols.
-
Spills: In the event of a small spill within the fume hood, use a wet-wipe method for cleanup to avoid raising dust. For larger spills, evacuate the area and follow your institution's emergency procedures.[14]
3.3. Doffing PPE and Decontamination:
-
Doffing Sequence (in the designated area):
-
Remove the outer pair of gloves and dispose of them in a designated waste bag.
-
Remove the face shield (if used) and lab coat, turning it inward to contain any contamination. Dispose of in the waste bag.
-
Remove the inner pair of gloves and dispose of them.
-
Remove goggles and respirator.
-
-
Final Step: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure the safety of others.[15][16][17]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (gloves, lab coats, bench paper, pipette tips, etc.) must be placed in a clearly labeled, sealed hazardous waste bag. |
| Chemical Waste | Unused this compound and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[18] |
| Sharps | Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[15] |
| Empty Containers | "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.[14] |
Waste Segregation Workflow
Caption: Segregation of waste streams for proper disposal.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
- Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
- Properly Managing Chemical Waste in Labor
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- How do you write a hazardous material risk assessment for novel chemical entities... Reddit r/Chempros. [Link]
- Risk Assessment: Traditional and Novel Approaches. Allucent. [Link]
- Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]
- Novel Compounds in Animals SOP. University of Florida Environmental Health and Safety. [Link]
- Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society. [Link]
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara. [Link]
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- NIOSH Pocket Guide To Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment Selection Guide. University of California, Berkeley. [Link]
- Personal Protective Equipment (PPE) in Laboratories. University of Washington Environmental Health & Safety. [Link]
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
Sources
- 1. reddit.com [reddit.com]
- 2. allucent.com [allucent.com]
- 3. acs.org [acs.org]
- 4. twu.edu [twu.edu]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. safety.duke.edu [safety.duke.edu]
- 14. vumc.org [vumc.org]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 16. Effective Lab Chemical Waste Management [emsllcusa.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
